molecular formula C10H17NO2 B102142 1-Cyclohexylazetidine-2-carboxylic acid CAS No. 18085-39-7

1-Cyclohexylazetidine-2-carboxylic acid

Cat. No.: B102142
CAS No.: 18085-39-7
M. Wt: 183.25 g/mol
InChI Key: BFUBLGGCORUBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUBLGGCORUBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300295
Record name 1-cyclohexylazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-39-7
Record name 1-Cyclohexyl-2-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 135863
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18085-39-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclohexylazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing 1-Cyclohexylazetidine-2-carboxylic acid, a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous bioactive molecules, serving as a conformationally constrained analog of proline.[1] The introduction of a cyclohexyl group on the nitrogen atom imparts increased lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This document will delve into the logical design of synthetic routes, the rationale behind procedural steps, and detailed experimental protocols. We will explore the primary methodologies for constructing the target molecule, focusing on the synthesis of the azetidine-2-carboxylic acid core followed by the introduction of the cyclohexyl moiety.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically divided into two key stages:

  • Formation of the Azetidine-2-carboxylic Acid Scaffold: This foundational step involves the construction of the strained four-membered ring. Several reliable methods have been established in the literature.

  • N-Cyclohexylation: This step involves the introduction of the cyclohexyl group onto the nitrogen atom of the pre-formed azetidine ring.

We will discuss two primary strategies for achieving the final target molecule, each with its own set of advantages and considerations.

Overall Synthetic Workflow

synthesis_workflow cluster_0 Core Synthesis cluster_1 N-Cyclohexylation Strategies Starting_Materials Starting Materials (e.g., γ-butyrolactone, aspartic acid) Azetidine_Core Azetidine-2-carboxylic acid or its ester Starting_Materials->Azetidine_Core Multi-step synthesis Reductive_Amination Reductive Amination with Cyclohexanone Azetidine_Core->Reductive_Amination N_Alkylation N-Alkylation with Cyclohexyl Halide Azetidine_Core->N_Alkylation Final_Product 1-Cyclohexylazetidine- 2-carboxylic acid Reductive_Amination->Final_Product N_Alkylation->Final_Product

Caption: General workflow for the synthesis of this compound.

Part 1: Synthesis of the Azetidine-2-carboxylic Acid Core

The synthesis of the azetidine-2-carboxylic acid scaffold is a well-documented field, with several established routes. The choice of a particular route may depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

From γ-Butyrolactone

A common and cost-effective approach begins with the readily available γ-butyrolactone. This multi-step synthesis typically involves bromination, esterification, cyclization, and subsequent purification. This method provides a straightforward route to the racemic azetidine-2-carboxylic acid.

Asymmetric Synthesis

For applications where stereochemistry is critical, asymmetric syntheses are employed. These methods often utilize chiral auxiliaries to control the stereochemical outcome of the reaction. One such approach involves the use of an optically active α-methylbenzylamine as a chiral auxiliary during the intramolecular alkylation step to form the azetidine ring.

Part 2: Introduction of the Cyclohexyl Group

Once the azetidine-2-carboxylic acid or its ester is synthesized, the next critical step is the introduction of the cyclohexyl group onto the nitrogen atom. Two primary and reliable methods for this transformation are reductive amination and N-alkylation.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

In the context of our target molecule, this would involve the reaction of azetidine-2-carboxylic acid ester with cyclohexanone in the presence of a suitable reducing agent.

Synthetic Pathway: Reductive Amination

reductive_amination Reactants Azetidine-2-carboxylic acid ester Cyclohexanone Intermediate Iminium Ion Intermediate Reactants->Intermediate Condensation Product_Ester Methyl 1-cyclohexylazetidine-2-carboxylate Intermediate->Product_Ester Reduction (e.g., NaBH(OAc)₃) Final_Product This compound Product_Ester->Final_Product Hydrolysis

Caption: Reductive amination pathway for the synthesis of the target molecule.

Causality Behind Experimental Choices:

  • Ester Protection: The carboxylic acid group of azetidine-2-carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to reductive amination. This is to prevent unwanted side reactions and to improve the solubility of the starting material in organic solvents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for reductive amination. It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄), reducing the iminium ion intermediate in preference to the ketone starting material.

  • Reaction Conditions: The reaction is typically carried out in a chlorinated solvent such as dichloroethane (DCE) or chloroform at room temperature. The presence of a weak acid, such as acetic acid, can catalyze the formation of the iminium ion.

Experimental Protocol: Reductive Amination

  • Esterification of Azetidine-2-carboxylic acid: To a suspension of azetidine-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • Reductive Amination: To a solution of azetidine-2-carboxylic acid methyl ester hydrochloride and cyclohexanone in dichloroethane, add triethylamine to neutralize the hydrochloride salt. Stir for 30 minutes, then add sodium triacetoxyborohydride in portions.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified methyl 1-cyclohexylazetidine-2-carboxylate in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl and extract with an organic solvent. Dry the organic layer and remove the solvent to yield this compound.

N-Alkylation

Direct N-alkylation of the azetidine-2-carboxylic acid ester with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base is another viable route.

Synthetic Pathway: N-Alkylation

n_alkylation Reactants Azetidine-2-carboxylic acid ester Cyclohexyl bromide Product_Ester Methyl 1-cyclohexylazetidine-2-carboxylate Reactants->Product_Ester Base (e.g., K₂CO₃) Solvent (e.g., DMF) Final_Product This compound Product_Ester->Final_Product Hydrolysis

Caption: N-Alkylation pathway for the synthesis of the target molecule.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the nitrogen atom of the azetidine, making it nucleophilic for the subsequent reaction with the cyclohexyl halide.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the S_N2 reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the cyclohexyl halide.

Experimental Protocol: N-Alkylation

  • Esterification of Azetidine-2-carboxylic acid: Prepare the methyl ester of azetidine-2-carboxylic acid as described in the reductive amination protocol.

  • N-Alkylation: To a solution of azetidine-2-carboxylic acid methyl ester in DMF, add potassium carbonate and cyclohexyl bromide. Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Workup and Purification: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using the procedure described in the reductive amination protocol.

Characterization

The final product, this compound, and its intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid and the azetidine ring.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
Azetidine-2-carboxylic acidC₄H₇NO₂101.10
Methyl azetidine-2-carboxylateC₅H₉NO₂115.13
Methyl 1-cyclohexylazetidine-2-carboxylateC₁₁H₁₉NO₂197.27
This compoundC₁₀H₁₇NO₂183.25

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-established synthetic methodologies. The choice between reductive amination and N-alkylation for the introduction of the cyclohexyl group will depend on factors such as substrate availability, desired yield, and ease of purification. Both routes, when executed with care, provide access to this valuable building block for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important molecule.

References

Sources

Chiral Synthesis of 1-Cyclohexylazetidine-2-carboxylic Acid: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Cyclohexylazetidine-2-carboxylic acid is a non-proteinogenic, conformationally constrained α-amino acid analog. Its rigid four-membered ring structure makes it a valuable building block in medicinal chemistry for designing peptides and small molecule drugs with enhanced potency, selectivity, and metabolic stability. The precise control of the stereochemistry at the C2 position is paramount for its biological activity. This guide provides an in-depth analysis of the primary strategies for the enantioselective synthesis of this target molecule, offering field-proven insights into chiral auxiliary-mediated synthesis, resolution of racemates, and modern asymmetric catalysis. Detailed experimental protocols, comparative analyses, and the underlying scientific principles are discussed to equip researchers with the knowledge to select and execute the optimal synthetic route for their specific needs.

Introduction: The Significance of Constrained Amino Acids

The incorporation of conformationally restricted amino acids into peptide-based therapeutics is a powerful strategy to modulate their pharmacological properties.[1] Azetidine-2-carboxylic acid, a four-membered ring homolog of proline, imposes a tight geometric constraint on the peptide backbone, influencing secondary structures like γ-turns.[2][3] The N-cyclohexyl substituent further enhances lipophilicity and can participate in specific hydrophobic interactions within a biological target. Consequently, the development of robust and scalable methods for the synthesis of enantiomerically pure this compound is of significant interest in drug discovery.

This document explores the primary retrosynthetic approaches and provides detailed guidance on the practical execution of key methodologies.

Retrosynthetic Analysis

A logical disconnection of the target molecule, this compound, reveals two critical challenges: the stereoselective formation of the C2 chiral center and the construction of the strained azetidine ring.

G cluster_retro Retrosynthetic Disconnections target This compound (Target) disconnection1 C2 Stereocenter & Ring Formation target->disconnection1 Strategy A, C disconnection2 N-Cyclohexyl Bond Formation target->disconnection2 Strategy B strategy_A Strategy A: Chiral Auxiliary (Build ring with stereocontrol) disconnection1->strategy_A strategy_C Strategy C: Resolution (Form racemic ring, then separate enantiomers) disconnection1->strategy_C strategy_B Strategy B: N-Alkylation (Add cyclohexyl group to pre-formed chiral azetidine) disconnection2->strategy_B precursor_A Open-chain precursor with chiral auxiliary strategy_A->precursor_A precursor_B Chiral Azetidine-2-carboxylic acid ester strategy_B->precursor_B precursor_C Racemic N-Cyclohexylazetidine-2-carboxylic acid strategy_C->precursor_C

Caption: Retrosynthetic pathways for this compound.

Three primary strategies emerge from this analysis:

  • Chiral Auxiliary-Mediated Synthesis: An acyclic precursor is attached to a chiral auxiliary, which directs the stereoselective formation of the azetidine ring via intramolecular cyclization. The cyclohexyl group can be introduced before or after ring formation.

  • Resolution of a Racemate: A racemic version of N-cyclohexylazetidine-2-carboxylic acid or its ester is synthesized, followed by separation of the enantiomers, typically through the formation of diastereomeric salts.[4]

  • Asymmetric Catalysis: A prochiral substrate is converted to the chiral azetidine product using a chiral catalyst, offering high atom economy and efficiency.[5]

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This is a robust and reliable method that relies on the temporary incorporation of a chiral molecule to control the stereochemical outcome.[6][7] The use of (S)-α-methylbenzylamine is a cost-effective and well-documented approach for preparing chiral azetidine-2-carboxylic acid.[8][9]

Causality of Experimental Choices:

  • (S)-α-methylbenzylamine: This auxiliary is chosen for its commercial availability in high enantiomeric purity and its ability to effectively direct the stereochemistry of subsequent reactions. The bulky phenyl group creates a significant steric bias.

  • Intramolecular Alkylation: The formation of the strained four-membered ring is a key step. Using a good leaving group (e.g., mesylate or tosylate) and an appropriate base facilitates the intramolecular SN2 reaction.[8][10]

  • Auxiliary Removal: Catalytic hydrogenation is an effective method for cleaving the N-benzyl bond of the auxiliary without racemizing the newly formed stereocenter.[4]

G start Dibromoethane + (S)-α-methylbenzylamine step1 N-Alkylation start->step1 intermediate1 N,N-bis(2-bromoethyl)- (S)-α-methylbenzylamine step1->intermediate1 step2 Reaction with Diethyl Malonate intermediate1->step2 intermediate2 Acyclic Malonate Adduct step2->intermediate2 step3 Intramolecular Cyclization (Base-mediated) intermediate2->step3 intermediate3 Chiral Azetidine Diester with Auxiliary step3->intermediate3 step4 Hydrolysis & Decarboxylation intermediate3->step4 intermediate4 (S)-1-((S)-1-phenylethyl)azetidine-2-carboxylic acid step4->intermediate4 step5 N-Dealkylation (Hydrogenolysis) intermediate4->step5 intermediate5 (S)-Azetidine-2-carboxylic acid step5->intermediate5 step6 Reductive Amination (Cyclohexanone, NaBH(OAc)3) intermediate5->step6 final Target Molecule: (S)-1-Cyclohexylazetidine- 2-carboxylic acid step6->final

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Experimental Protocol: Synthesis via (S)-α-methylbenzylamine Auxiliary

Step 1: Synthesis of (S)-1-((S)-1-phenylethyl)azetidine-2-carboxylic acid This procedure is adapted from the principles outlined by Couty et al. for the synthesis of the parent azetidine-2-carboxylic acid.[8][9]

  • Starting Materials: L-Aspartic acid, (S)-(-)-α-methylbenzylamine.

  • Step 1a - Protection and Reduction: Convert L-aspartic acid to its N-((S)-1-phenylethyl) derivative. The two carboxylic acid groups are then reduced to alcohols using a strong reducing agent like LiAlH₄ in THF.

  • Step 1b - Selective Mesylation: The primary alcohol is selectively protected as a mesylate (using MsCl and a hindered base like triethylamine at low temperature), leaving the secondary alcohol free.

  • Step 1c - Intramolecular Cyclization: Treatment with a base (e.g., NaH) induces an intramolecular SN2 reaction, where the secondary alcohol displaces the mesylate to form the protected azetidine ring.

  • Step 1d - Oxidation: The primary alcohol on the side chain is oxidized back to a carboxylic acid using an oxidizing agent like RuO₄ (generated in situ from RuCl₃ and NaIO₄). This yields the key intermediate, (S)-1-((S)-1-phenylethyl)azetidine-2-carboxylic acid.

Step 2: Cleavage of the Chiral Auxiliary

  • Dissolve the product from Step 1 in methanol.

  • Add 10 mol% of Palladium on carbon (10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 2 MPa) and stir at a slightly elevated temperature (e.g., 35 °C) for 20-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (S)-Azetidine-2-carboxylic acid.

Step 3: N-Alkylation with Cyclohexyl Group

  • Dissolve (S)-Azetidine-2-carboxylic acid (or its methyl ester for better solubility) and cyclohexanone (1.1 equivalents) in a chlorinated solvent like dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

  • Purify via column chromatography or recrystallization to obtain this compound. If the ester was used, perform a final saponification step (LiOH in THF/H₂O) to yield the target carboxylic acid.

Strategy 2: Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[11] A more classical and often industrially scalable approach is diastereomeric salt resolution, which relies on the differential solubility of salts formed between the racemic acid and a chiral base.[4]

Causality of Experimental Choices:

  • Resolving Agent: A chiral amine, such as (R)- or (S)-α-phenylethylamine, is used.[4] The choice of enantiomer determines which enantiomer of the acid will preferentially crystallize. The formation of diastereomeric salts creates two distinct compounds with different physical properties (e.g., solubility).[11]

  • Solvent System: The choice of solvent is critical for achieving effective separation. It must be a solvent in which the two diastereomeric salts have significantly different solubilities, allowing one to crystallize while the other remains in solution. This is often determined empirically.

G start Synthesize Racemic This compound step1 Dissolve Racemic Acid and Chiral Base (e.g., (R)-α-phenylethylamine) in suitable solvent start->step1 intermediate1 Solution of Diastereomeric Salts: (R,R)-salt and (S,R)-salt step1->intermediate1 step2 Cooling / Crystallization (Less soluble salt precipitates) intermediate1->step2 intermediate3 intermediate3 step2->intermediate3 intermediate2 Solid: (S,R)-salt (e.g.) Solution: (R,R)-salt (e.g.) step3 Filtration solid_path Solid Phase step3->solid_path Filter Cake liquid_path Liquid Phase (Mother Liquor) step3->liquid_path Filtrate step4a Acidify Solid (e.g., HCl) solid_path->step4a step4b Acidify Mother Liquor liquid_path->step4b final_S (S)-1-Cyclohexylazetidine- 2-carboxylic acid step4a->final_S final_R (R)-1-Cyclohexylazetidine- 2-carboxylic acid step4b->final_R intermediate3->step3

Caption: Workflow for Diastereomeric Salt Resolution.

Detailed Experimental Protocol: Resolution

Step 1: Synthesis of Racemic this compound

  • Synthesize racemic azetidine-2-carboxylic acid from a simple starting material like γ-butyrolactone via bromination, esterification, cyclization, and hydrolysis.[10]

  • Perform reductive amination with cyclohexanone as described in Strategy 1, Step 3, to yield the racemic target compound.

Step 2: Diastereomeric Salt Formation and Separation

  • Dissolve 1.0 equivalent of the racemic acid in a suitable hot solvent (e.g., ethanol or isopropanol).

  • Add 0.5 equivalents of a chiral resolving agent (e.g., D-alpha-phenylethylamine). Using only 0.5 equivalents ensures that only the salt of the desired enantiomer is formed and precipitated.[4]

  • Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to maximize crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric excess.

Step 3: Liberation of the Free Acid

  • Suspend the purified diastereomeric salt in water.

  • Acidify the mixture with a strong acid (e.g., 2M HCl) to pH ~2. This protonates the carboxylic acid and the chiral amine.

  • Extract the enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Strategy 3: Asymmetric Catalysis

Catalytic asymmetric synthesis represents the most modern and elegant approach, capable of generating the chiral product directly from a prochiral precursor with high enantioselectivity.[5] While a specific catalyst for this compound is not explicitly detailed in the initial literature survey, powerful methodologies exist for related cyclic amino acids that can be adapted.[12][13]

Plausible Approach: Asymmetric Hydrogenation A promising route involves the asymmetric hydrogenation of an N-cyclohexyl-dehydroazetidine-2-carboxylic acid derivative. This method is widely used for the synthesis of α-amino acids.[5][14]

Causality of Experimental Choices:

  • Catalyst: Chiral phosphine ligands complexed with rhodium or ruthenium (e.g., Rh-DuPhos, Ru-BINAP) are highly effective for asymmetric hydrogenation of enamides and related substrates.[5][15] The chiral ligand creates a C₂-symmetric environment around the metal center, forcing the substrate to coordinate in a specific orientation, leading to hydrogen addition to one face of the double bond.

  • Substrate: The precursor would need to be an enamine or enamide derivative of the azetidine ring, which can be synthesized from a β-keto ester precursor.

This strategy, while synthetically more demanding in the preparation of the precursor, is highly efficient and atom-economical, requiring only a small amount of the chiral catalyst to generate large quantities of the enantiopure product.[16]

Comparative Analysis of Synthetic Strategies

FeatureChiral AuxiliaryDiastereomeric ResolutionAsymmetric Catalysis
Stereocontrol High (often >98% de)High (can reach >99% ee with recrystallization)Excellent (often >95% ee)
Yield Moderate to Good (multiple steps)Theoretically max 50% (unless racemization is employed)High
Scalability GoodExcellent, often used in industryGood, but catalyst cost can be a factor
Cost Cost of stoichiometric auxiliaryCost of resolving agent (often recoverable)High initial cost of catalyst/ligand
Versatility High; well-established chemistryHigh; applicable to many racemic acidsCan be substrate-specific; requires development
Atom Economy Poor (stoichiometric auxiliary)Poor (loses at least 50% of material)Excellent

Conclusion

The chiral synthesis of this compound can be successfully achieved through several distinct and reliable strategies.

  • The chiral auxiliary approach offers a dependable and well-understood route with high stereocontrol, making it ideal for laboratory-scale synthesis and initial discovery efforts.[8][17]

  • Diastereomeric salt resolution remains a powerful and highly scalable method, particularly suited for large-scale manufacturing where process robustness and cost of goods are critical drivers, despite its inherent 50% yield limitation.[4][11]

  • Asymmetric catalysis , particularly asymmetric hydrogenation, represents the most advanced and efficient strategy.[5] While it may require more initial process development to identify the optimal catalyst and conditions, its high efficiency and atom economy make it the most desirable long-term solution for sustainable manufacturing.

The choice of method will ultimately depend on the specific project requirements, including the scale of synthesis, cost constraints, available expertise, and the desired level of enantiomeric purity. Each approach provides a valid and powerful pathway to this valuable chiral building block for modern drug development.

References

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link][8][9]
  • Park, H. G., & Jeong, B.-S. (2011). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science. [Link][12]
  • Nishida, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]
  • Gong, Y.-D., & Yoo, S.-E. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Journal of Chemical and Pharmaceutical Research. [Link][1]
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
  • Various Authors. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Various Authors. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • Fu, G. C., et al. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central (PMC). [Link][16]
  • Wikipedia contributors. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link][3]
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link][5]
  • Dol-Gleizes, F., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central (PMC). [Link]
  • Li, J., et al. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.
  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link][6]
  • Wikipedia contributors. (n.d.). Kinetic resolution. Wikipedia. [Link][11]
  • Wikiwand. (n.d.). Chiral auxiliary. Wikiwand. [Link][7]
  • Kagan, H. B. (1973). Catalytic asymmetric hydrogenation. Annals of the New York Academy of Sciences. [Link][14]
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]
  • Gridnev, I. D. (2023). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. Molecules. [Link][15]

Sources

1-Cyclohexylazetidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexylazetidine-2-carboxylic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction

This compound is a synthetic, non-proteinogenic amino acid that presents a unique structural scaffold for chemical and pharmaceutical research. As a derivative of azetidine-2-carboxylic acid, it is a conformationally constrained analogue of proline, a critical amino acid in protein structure.[1][2] The incorporation of a cyclohexyl group on the azetidine nitrogen introduces significant lipophilicity, a property that can profoundly influence a molecule's pharmacokinetic profile, including its bioavailability and interaction with biological targets.[1] The inherent ring strain of the four-membered azetidine heterocycle imparts distinct reactivity compared to its five-membered proline counterpart.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its application as a versatile building block in medicinal chemistry and drug discovery.[1][3]

Molecular Structure and Physicochemical Properties

The unique chemical behavior of this compound is a direct consequence of its molecular architecture, which combines a strained heterocyclic ring, a carboxylic acid functional group, and a bulky lipophilic substituent.

Chemical Structure

The molecule consists of a saturated four-membered nitrogen-containing ring (azetidine) substituted at the 1-position with a cyclohexyl group and at the 2-position with a carboxylic acid.

Caption: 2D Structure of this compound.

Physicochemical Data
PropertyValue / ObservationRationale / Source
Molecular Formula C₁₀H₁₇NO₂Based on structure.
Molecular Weight 183.25 g/mol [4]
Appearance Expected to be a white to off-white crystalline solid.Based on analogues like Azetidine-2-carboxylic acid and its 3-carboxylic acid isomer.[2][4]
IUPAC Name This compound
pKa (Carboxylic Acid) ~2-4Estimated based on typical pKa values for α-amino acids. The electron-withdrawing effect of the protonated amine increases acidity compared to a standard carboxylic acid.
pKa (Amine) ~9-11Estimated based on typical pKa values for secondary amines incorporated into a cyclic system.
logP (Octanol/Water) >1.0 (Predicted)The presence of the large, nonpolar cyclohexyl group significantly increases lipophilicity compared to the parent azetidine-2-carboxylic acid.[1]
Solubility Soluble in polar organic solvents (e.g., MeOH, DMSO) and aqueous solutions at high or low pH. Limited solubility in nonpolar solvents and neutral water.Inferred from amphiphilic structure.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data below serves as a reference for researchers synthesizing or handling this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each component of the molecule.[5][6]

  • Carboxylic Acid Proton (-COOH): A very broad singlet, significantly downfield, typically in the 10-13 ppm range. This signal's position is sensitive to concentration and solvent and will disappear upon exchange with D₂O.[5][6]

  • Azetidine Ring Protons: Complex multiplets between ~2.0 and 4.0 ppm. The proton at the C2 position (α to the carbonyl) will be deshielded.

  • Cyclohexyl Ring Protons: A series of broad, overlapping multiplets in the aliphatic region, typically between ~1.0 and 2.5 ppm.

¹³C NMR Spectroscopy

The carbon spectrum provides clear evidence of the carbon framework.[5][6][7]

  • Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of carboxylic acids, around 170-185 ppm.[6]

  • Azetidine Ring Carbons: Signals typically in the range of 40-70 ppm. The C2 carbon will be deshielded due to its attachment to both nitrogen and the carboxyl group.

  • Cyclohexyl Ring Carbons: Signals in the aliphatic region, typically between 25-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is highly diagnostic for the carboxylic acid functional group.[5][6]

  • O-H Stretch: A very prominent, broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

  • C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (183.25 m/z for the neutral molecule). In electrospray ionization (ESI), this would be observed as [M+H]⁺ at 184.12 m/z or [M-H]⁻ at 182.11 m/z.

  • Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and characteristic fragmentation of the cyclohexyl ring.[6]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental to its application as a chemical building block.

Synthetic Approach

The synthesis of N-substituted azetidine-2-carboxylates is often achieved via an intramolecular cyclization of a suitable linear precursor.[1] The final carboxylic acid is then obtained by ester hydrolysis. This multi-step process ensures high yields and purity.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ester Hydrolysis A Methyl 2,4-dibromobutanoate + Cyclohexylamine B N-substituted Amino Ester (Intermediate) A->B SN2 Reaction C N-substituted Amino Ester D Methyl 1-cyclohexylazetidine- 2-carboxylate C->D Base-induced 4-exo-tet cyclization E Methyl Ester Derivative F 1-Cyclohexylazetidine- 2-carboxylic Acid (Final Product) E->F Acid or Base Catalysis

Caption: Synthetic workflow for this compound.

Protocol: Representative Synthesis

Causality: This protocol leverages a classical approach where a primary amine (cyclohexylamine) acts as a nucleophile to displace a primary halide. The subsequent base-induced cyclization is kinetically favored to form the strained four-membered ring.[1] Final hydrolysis is a standard deprotection step.

  • Step 1: Formation of the Intermediate.

    • To a solution of methyl 2,4-dibromobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add cyclohexylamine (2.2 eq) dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours. The excess amine acts as both the nucleophile and a scavenger for the HBr byproduct.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, filter the mixture to remove cyclohexylammonium bromide salt and concentrate the filtrate under reduced pressure.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the crude intermediate from Step 1 in a suitable solvent like THF or DMSO.

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq), to the solution.

    • Heat the mixture gently (e.g., 50-70 °C) to promote the intramolecular cyclization.[8]

    • Monitor the formation of the cyclized methyl ester product.

    • After completion, quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

  • Step 3: Ester Hydrolysis.

    • Dissolve the purified methyl 1-cyclohexylazetidine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Stir at room temperature until the ester is fully consumed (monitored by TLC/LC-MS).

    • Carefully acidify the reaction mixture to a pH of ~2-3 with aqueous HCl. This protonates the carboxylate and the amine.

    • The final product may precipitate or can be isolated by extraction or lyophilization.

Chemical Reactivity

The reactivity is governed by the interplay between the carboxylic acid, the tertiary amine, and the strained azetidine ring.[1]

  • Carboxylic Acid Reactions: The -COOH group undergoes typical reactions such as:

    • Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, HBTU) to form peptides or other amide derivatives. This is a cornerstone of its use in medicinal chemistry.

    • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to yield esters.

    • Reduction: Can be reduced to the corresponding primary alcohol, 1-cyclohexylazetidin-2-yl)methanol, using strong reducing agents like LiAlH₄.

  • Azetidine Ring and Tertiary Amine:

    • Basicity: The lone pair on the nitrogen atom makes the molecule basic, allowing it to form salts with acids.

    • Nucleophilicity: The nitrogen can act as a nucleophile, for example, reacting with alkyl halides to form quaternary ammonium salts.

    • Ring Strain: While more stable than an aziridine ring, the azetidine ring possesses significant strain energy.[1] This makes it susceptible to ring-opening reactions under harsh conditions (e.g., strong reducing agents or certain nucleophiles), a reactivity profile that can be exploited in synthetic design.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and identity of this compound in a research setting.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Causality: Reversed-phase HPLC is the standard method for analyzing polar to moderately nonpolar small molecules. A C18 column provides a nonpolar stationary phase that retains the molecule based on its lipophilic character (driven by the cyclohexyl group). An acidic mobile phase modifier is used to suppress the ionization of the carboxylic acid and protonate the amine, ensuring a single, well-defined species is analyzed, which results in sharp, symmetrical peaks.[9][10]

  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: Low wavelength (e.g., 200-210 nm) due to lack of a strong chromophore.

    • MS (ESI+): Monitor for the [M+H]⁺ ion at 184.12 m/z for superior sensitivity and selectivity.[11]

  • Sample Preparation: Dissolve the compound in a small amount of methanol or the initial mobile phase composition.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable asset in modern drug design.

  • Proline Analogue: Azetidine-2-carboxylic acid is a known proline mimic that can be misincorporated into proteins, disrupting their structure and function.[1][2] The N-cyclohexyl derivative serves as a tool to introduce this constrained scaffold into peptides with modified solubility and binding properties.

  • Conformationally Constrained Scaffold: The rigid four-membered ring reduces the conformational flexibility of molecules into which it is incorporated. This is a powerful strategy in drug design to lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.

  • Lipophilicity Modification: The cyclohexyl group is a common bioisostere for a phenyl ring but without the potential for aromatic metabolism. Its inclusion significantly increases the lipophilicity of the parent scaffold, which can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Building Block for Novel Heterocycles: The reactive handles (amine and carboxylic acid) allow for its use as a starting point in the synthesis of more complex, biologically active heterocyclic systems.[3]

Conclusion

This compound is a strategically designed synthetic building block with significant potential for researchers in chemistry and pharmacology. Its chemical properties are defined by the trifecta of a strained azetidine ring, a versatile carboxylic acid group, and a lipophilic cyclohexyl substituent. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, empowers scientists to effectively leverage this compound in the rational design of novel peptides, enzyme inhibitors, and other therapeutic agents.

References

  • Wikipedia. Azetidine-2-carboxylic acid.
  • Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(79), 50189-50215.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Hanessian, S., Bernstein, N., & Yang, R. Y. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442.
  • National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649–652.
  • Cheméo. Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3).
  • PubChem. 1,2-Cyclohexanedicarboxylic acid.
  • American Elements. 1-cyclohexylazetidine-3-carboxylic acid.
  • Li, Y., Pfab, M., Eisen, D., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.
  • meriSTEM (ANU). Spectroscopy worked example combining IR, MS and NMR.
  • PubChem. 2-(Carboxymethyl)cyclohexane-1-carboxylic acid.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412.
  • PubChem. 1-Cyclohexylazetidine.
  • Chemistry LibreTexts. The Relative Reactivity of Carboxylic Acid Derivatives.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
  • Michigan State University Chemistry. Carboxylic Acid Reactivity.
  • The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
  • Oregon State University. Spectroscopy of Carboxylic Acids.
  • National Institutes of Health. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
  • National Institutes of Health. Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate.
  • National Institutes of Health. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.
  • Timothy Siniscalchi. Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives.
  • PubChemLite. 1-cyclopentylazetidine-2-carboxylic acid (C9H15NO2).
  • Organic Chemistry Data. pKa Data Compiled by R. Williams.
  • PubChem. 2-acetylcyclohexane-1-carboxylic Acid.
  • Wikipedia. Cyclohexanecarboxylic acid.
  • LCGC International. Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS.

Sources

structure elucidation of 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Cyclohexylazetidine-2-carboxylic acid

Prepared by: A Senior Application Scientist

Foreword: The Logic of Molecular Interrogation

The structural elucidation of a novel or synthesized molecule is not a linear process but a systematic interrogation. Each analytical technique is a question posed to the molecule, and the resulting data is its answer. Our role as scientists is to ask the right questions in the right order and to synthesize the answers into a single, coherent structural narrative. This guide addresses the , a conformationally constrained, non-proteinogenic amino acid. As a proline analog, its derivatives are of significant interest in medicinal chemistry and drug development.[1][2][3] The four-membered azetidine ring introduces significant ring strain and unique stereoelectronic properties, making unambiguous characterization essential.[1]

The Overall Analytical Strategy

Before any single experiment is conducted, a comprehensive strategy is mapped out. The goal is to use orthogonal techniques—methods that probe different molecular properties—to build a robust, irrefutable structural proof. Our approach for this compound is a multi-tiered spectroscopic investigation.

The workflow is designed for maximum efficiency and confidence, where the results of each step inform the next.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Structural Framework cluster_2 Phase 3: Connectivity & Confirmation cluster_3 Phase 4: Final Verification HRMS High-Resolution Mass Spectrometry (Determine Molecular Formula) IR Infrared Spectroscopy (Identify Key Functional Groups) HRMS->IR Confirms functional groups match formula H_NMR 1D ¹H NMR (Proton Environment & Count) IR->H_NMR Informs interpretation of proton signals C_NMR 1D ¹³C NMR & DEPT (Carbon Environment & Type) H_NMR->C_NMR Provides context for carbon signals COSY 2D COSY (¹H-¹H Coupling Networks) C_NMR->COSY Defines fragments to be connected HSQC 2D HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC Assigns carbons to proton systems HMBC 2D HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Enables connection of all fragments Conclusion Final Structure Assignment HMBC->Conclusion Provides final connectivity proof G cluster_mol This compound cluster_labels Key HMBC Correlations (²JCH, ³JCH) mol H1_prime Cyclohexyl H1' C2_az Azetidine C2 H1_prime->C2_az ³J C4_az Azetidine C4 H1_prime->C4_az ³J H2_az Azetidine H2 COOH_c Carboxyl C=O H2_az->COOH_c ²J H3_az Azetidine H3 H3_az->COOH_c ³J

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Unified Structural Proof

The structure of this compound is unequivocally confirmed through the logical synthesis of orthogonal spectroscopic data.

  • HRMS established the elemental formula as C₁₁H₁₉NO₂.

  • IR Spectroscopy confirmed the presence of carboxylic acid and aliphatic C-H functional groups.

  • 1D ¹H and ¹³C NMR revealed the correct number and types of proton and carbon environments, consistent with the proposed structure.

  • 2D COSY NMR mapped the distinct proton-proton connectivities within the cyclohexyl and azetidine rings.

  • 2D HSQC NMR correlated each proton to its directly attached carbon, allowing for confident assignment of the carbon skeleton.

  • 2D HMBC NMR provided the final, critical evidence, bridging the isolated fragments by showing long-range correlations between the cyclohexyl proton (H1') and the azetidine carbons (C2, C4), and between the azetidine protons and the carboxyl carbon.

This systematic, multi-technique approach ensures a high degree of confidence in the final assignment and serves as a robust model for the characterization of complex small molecules in pharmaceutical and chemical research.

References

  • J-Stage. (n.d.). Amino Acid Sequence Determination of Cyclic Peptides.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. BenchChem Technical Support Center.
  • Ng, J. L., et al. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH.
  • ResearchGate. (2025). Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids.
  • Books. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides.
  • Bandeira, N., et al. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH.
  • BenchChem. (2025). 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2)
  • Al-Khafaji, Y. F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central.
  • ResearchGate. (n.d.). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • Berman, H. M., et al. (n.d.). Crystal and molecular structure of L-azetidine-2-carboxylic acid. Journal of the American Chemical Society.
  • BenchChem. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Wiley. (n.d.).
  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7.
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.
  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.
  • Emery Pharma. (2018, April 2).
  • NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • Problems in Chemistry. (2025, September 16). 2D NMR- COSY, HMQC - Example 1 - C10H10O. YouTube.
  • ChemicalBook. (n.d.).
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Nowick, J. S. (2011, December 1).
  • ResearchGate. (2025). Direct Access to L-Azetidine-2-carboxylic Acid.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.
  • Santa Cruz Biotechnology. (n.d.). L-Azetidine-2-carboxylic acid.
  • NIH. (n.d.). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids.
  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid.

Sources

An In-Depth Technical Guide to the NMR Spectroscopy of 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclohexylazetidine-2-carboxylic acid is a fascinating molecule that presents a rich landscape for NMR spectroscopic analysis. As a saturated heterocyclic compound, its structural elucidation and conformational analysis are paramount for understanding its chemical behavior and potential applications in medicinal chemistry and materials science. The inherent ring strain of the azetidine moiety and the conformational flexibility of the N-cyclohexyl group introduce a layer of complexity that can be effectively unraveled using modern NMR techniques.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of ¹H and ¹³C NMR spectroscopy, explore the power of two-dimensional techniques for unambiguous signal assignment, and discuss the critical role of conformational analysis in understanding the molecule's three-dimensional structure in solution.

Molecular Structure and Conformation: The "Why" Behind the Spectrum

The NMR spectrum of this compound is a direct reflection of its three-dimensional structure and dynamic behavior in solution. The azetidine ring, a four-membered heterocycle, can exist in either a planar or a puckered conformation. The presence of a bulky N-cyclohexyl substituent significantly influences this equilibrium.

Studies on analogous N-alkyl substituted azetidines have shown that the stereochemistry at the 2- and 4-positions of the azetidine ring dictates its preferred conformation. For a compound like this compound, which lacks a substituent at the 4-position, a puckered conformation of the azetidine ring is generally favored.[2] The cyclohexyl group itself will predominantly exist in a chair conformation, and its orientation relative to the azetidine ring (axial vs. equatorial) will have a profound impact on the chemical shifts of the azetidine ring protons.

The interplay between the azetidine ring pucker and the orientation of the N-cyclohexyl group leads to a complex conformational landscape that can be probed by NMR. Understanding these conformational preferences is not merely an academic exercise; it is crucial for predicting the molecule's reactivity and its ability to interact with biological targets.

Part 1: Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of high-resolution, artifact-free NMR spectra is the foundation of any successful structural elucidation. This section provides a detailed, step-by-step methodology for the preparation of a sample of this compound and the setup of key NMR experiments.

Sample Preparation: A Self-Validating System

A well-prepared sample is the first and most critical step towards obtaining a high-quality NMR spectrum. The following protocol is designed to minimize common issues such as poor shimming, solvent interference, and the presence of impurities.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tube

  • Glass Pasteur pipette and a small plug of glass wool

  • Vortex mixer

Protocol:

  • Analyte Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial. The amount will depend on the experiments to be performed and the sensitivity of the NMR spectrometer.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical. For observing the carboxylic acid proton, a non-protic solvent like Chloroform-d or DMSO-d₆ is preferable. In protic solvents like D₂O or Methanol-d₄, the acidic proton will rapidly exchange with deuterium, leading to its signal broadening or disappearing entirely.[3][4] Vigorously vortex the sample to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution directly into the NMR tube. This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Sample Transfer and Labeling: Carefully transfer the filtered solution into the NMR tube. Ensure the sample height is appropriate for the spectrometer's probe. Cap the tube securely and label it clearly.

NMR Experiment Workflow

The following workflow outlines the logical progression of experiments for the complete structural characterization of this compound.

Caption: Experimental workflow for NMR analysis.

Part 2: Spectral Analysis and Interpretation

This section provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, integrating theoretical predictions with insights from analogous structures.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum will provide a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Expected Chemical Shifts (δ) in CDCl₃:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
COOH10.0 - 13.0br s-
H2 (Azetidine)~3.5 - 4.0ddJgem, Jvic
H3 (Azetidine)~2.0 - 2.5m-
H4 (Azetidine)~3.0 - 3.5m-
H1' (Cyclohexyl)~2.5 - 3.0m-
H2'/H6' (Cyclohexyl)~1.6 - 2.0m-
H3'/H5' (Cyclohexyl)~1.0 - 1.5m-
H4' (Cyclohexyl)~1.0 - 1.5m-

Note: These are estimated values and can be influenced by solvent and concentration.

Key Insights from the ¹H NMR Spectrum:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region (10-13 ppm).[5][6] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O, a definitive test for exchangeable protons.

  • Azetidine Ring Protons: The protons on the azetidine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The H2 proton, being adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, will be the most deshielded of the ring protons. Its multiplicity will be a doublet of doublets, arising from coupling to the two H3 protons.

  • Cyclohexyl Protons: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (1.0-3.0 ppm). The H1' proton, directly attached to the nitrogen, will be the most deshielded of the cyclohexyl protons. The broadness of these signals can be indicative of conformational exchange processes.

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the unambiguous identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[7][8][9]

Expected Chemical Shifts (δ) in CDCl₃:

Carbon AssignmentPredicted Chemical Shift (ppm)DEPT-135
C=O (Carboxylic Acid)~170 - 180No Signal
C2 (Azetidine)~60 - 70Positive
C3 (Azetidine)~20 - 30Negative
C4 (Azetidine)~50 - 60Negative
C1' (Cyclohexyl)~55 - 65Positive
C2'/C6' (Cyclohexyl)~30 - 40Negative
C3'/C5' (Cyclohexyl)~25 - 35Negative
C4' (Cyclohexyl)~20 - 30Negative

Note: These are estimated values.

Insights from ¹³C NMR and DEPT:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing between 170 and 180 ppm.[5][10] This signal will be absent in the DEPT spectra.

  • Azetidine Carbons: The C2 and C4 carbons, being attached to the nitrogen atom, will be deshielded compared to the C3 carbon. The DEPT-135 spectrum will show a positive signal for the CH carbon (C2) and negative signals for the CH₂ carbons (C3 and C4).

  • Cyclohexyl Carbons: The C1' carbon, directly bonded to the nitrogen, will be the most deshielded of the cyclohexyl carbons. The remaining cyclohexyl carbons will appear in the aliphatic region, with the DEPT-135 spectrum confirming their identity as CH₂ groups (negative signals) and a CH group (positive signal for C1').

Part 3: Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a foundational understanding, complex molecules like this compound often exhibit signal overlap. Two-dimensional NMR techniques are indispensable for resolving these ambiguities and definitively establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): Tracing ¹H-¹H Connections

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[11] This is instrumental in identifying adjacent protons and piecing together molecular fragments.

Expected COSY Correlations:

  • Azetidine Ring: Strong cross-peaks will be observed between H2 and the H3 protons, and between the H3 and H4 protons, confirming the connectivity within the azetidine ring.

  • Cyclohexyl Ring: A network of cross-peaks will connect the adjacent protons of the cyclohexyl ring (H1' with H2'/H6', H2'/H6' with H3'/H5', etc.), allowing for the complete assignment of the cyclohexyl spin system.

  • Inter-ring Correlation: A crucial correlation should be observed between the H1' proton of the cyclohexyl ring and the H2 and H4 protons of the azetidine ring, confirming the point of attachment.

Caption: Key COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[5][12] This is an exceptionally powerful tool for assigning carbon signals based on the already assigned proton spectrum.

Expected HSQC Correlations:

Each proton signal (except the carboxylic acid proton) will show a cross-peak to its directly bonded carbon atom. For example:

  • The signal for the H2 proton will correlate with the C2 carbon signal.

  • The signals for the H3 protons will correlate with the C3 carbon signal.

  • The signals for the H1' proton will correlate with the C1' carbon signal.

By combining the information from COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Conclusion: A Synergistic Approach to Structural Elucidation

The NMR spectroscopic analysis of this compound is a multi-faceted endeavor that requires a synergistic application of various NMR techniques. By starting with high-quality sample preparation and systematically acquiring 1D and 2D NMR data, researchers can gain a comprehensive understanding of the molecule's covalent structure and conformational preferences. The insights derived from ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations provide a detailed picture of the electronic and steric interactions at play. This in-depth structural knowledge is fundamental for rational drug design, the development of new synthetic methodologies, and the advancement of our understanding of structure-property relationships in heterocyclic chemistry.

References

  • Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (n.d.).
  • Configuration and conformation of substituted azetidines | Semantic Scholar. (n.d.).
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(15), 3547-3562.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • HSQC Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • DEPT 13C NMR Spectroscopy. (2023). Organic Chemistry | OpenStax.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? (2024). ResearchGate.
  • Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? (2017). ResearchGate.
  • 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). (n.d.). Human Metabolome Database.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1601–1606.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate.
  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2018).
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine, 13(3), 129–153.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. (2025). ResearchGate.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules, 28(10), 4173.
  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs.
  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2019). The Journal of Organic Chemistry, 84(15), 9437–9445.
  • The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (1989). Journal of the American Chemical Society, 111(19), 7475–7482.
  • NMR free ligand conformations and atomic resolution dynamics. (n.d.). Recent.
  • Current NMR Techniques for Structure-Based Drug Discovery. (2017). Molecules, 22(5), 739.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2018). Organic & Biomolecular Chemistry, 16(36), 6563–6583.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylazetidine-2-carboxylic acid is a synthetic organic compound featuring a strained four-membered azetidine ring, a chiral center at the second position, and a lipophilic cyclohexyl group attached to the nitrogen atom. While direct studies on the biological activity of this specific molecule are not extensively documented in publicly available literature, its structural components—the azetidine-2-carboxylic acid core and the N-cyclohexyl substituent—provide a strong foundation for predicting its potential pharmacological significance. This guide synthesizes information on related compounds to propose likely mechanisms of action, suggest avenues for future research, and provide detailed experimental protocols for the evaluation of its biological profile.

Introduction: Deconstructing the Molecule

The therapeutic potential of this compound can be inferred by examining its constituent parts. The azetidine ring is a key structural motif in medicinal chemistry, prized for its conformational rigidity which can enhance binding to biological targets.[1] Azetidine derivatives are known to exhibit a wide range of pharmacological activities.[1]

The parent molecule, L-Azetidine-2-carboxylic acid (AZE), is a non-proteinogenic amino acid and a structural analog of proline.[2][3] This mimicry allows AZE to be mistakenly incorporated into proteins in place of proline, leading to protein misfolding, endoplasmic reticulum (ER) stress, and subsequent cellular responses such as apoptosis and inflammation.[2][4]

The addition of a cyclohexyl group to the nitrogen atom of the azetidine ring is expected to significantly increase the molecule's lipophilicity.[5] This modification can have a profound impact on its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, altering target binding affinity, and influencing metabolic stability.

Predicted Biological Activity and Mechanism of Action

Based on the known effects of L-Azetidine-2-carboxylic acid, the primary hypothesized mechanism of action for this compound is its function as a proline antagonist. The core of this hypothesis is the potential for the molecule to be recognized by prolyl-tRNA synthetase, leading to its incorporation into newly synthesized proteins.

Proposed Mechanism of Action:

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Protein Synthesis & Stress Response Proline Proline Prolyl-tRNA_Synthetase Prolyl-tRNA_Synthetase Proline->Prolyl-tRNA_Synthetase 1-Cyclohexylazetidine-2-carboxylic_acid 1-Cyclohexylazetidine-2-carboxylic_acid 1-Cyclohexylazetidine-2-carboxylic_acid->Prolyl-tRNA_Synthetase Competitive Inhibition Prolyl-tRNA Prolyl-tRNA Prolyl-tRNA_Synthetase->Prolyl-tRNA Loads Proline Azetidinyl-tRNA Azetidinyl-tRNA Prolyl-tRNA_Synthetase->Azetidinyl-tRNA Misincorporates Azetidine Derivative Ribosome Ribosome Prolyl-tRNA->Ribosome Azetidinyl-tRNA->Ribosome Correctly_Folded_Protein Correctly_Folded_Protein Ribosome->Correctly_Folded_Protein Misfolded_Protein Misfolded_Protein Ribosome->Misfolded_Protein ER_Stress ER_Stress Misfolded_Protein->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Proposed mechanism of this compound as a proline analog.

The N-cyclohexyl group may modulate the affinity of the molecule for prolyl-tRNA synthetase and other potential targets. Its increased lipophilicity could also enhance its ability to cross cellular membranes and access intracellular machinery.

Beyond its role as a proline analog, the rigid azetidine scaffold could serve as a pharmacophore for other biological targets. The carboxylic acid moiety, a common feature in many drugs, can participate in crucial hydrogen bonding interactions with receptors and enzymes.[6][7][8] However, it's worth noting that the carboxylic acid group can sometimes be associated with poor pharmacokinetic profiles, and bioisosteric replacement is a common strategy in drug development to mitigate this.[6][9]

A Proposed Research Workflow for Biological Evaluation

To systematically investigate the biological activity of this compound, a multi-tiered approach is recommended.

Research_Workflow Start Start Synthesis_and_Purification Synthesis and Purification of Compound Start->Synthesis_and_Purification In_Vitro_Screening Tier 1: In Vitro Screening Synthesis_and_Purification->In_Vitro_Screening Cell-Based_Assays Tier 2: Cell-Based Assays In_Vitro_Screening->Cell-Based_Assays Active Mechanism_of_Action_Studies Tier 3: Mechanism of Action Studies Cell-Based_Assays->Mechanism_of_Action_Studies Confirmed Activity In_Vivo_Studies Tier 4: In Vivo Studies (if warranted) Mechanism_of_Action_Studies->In_Vivo_Studies Novel Mechanism Identified Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

Sources

1-Cyclohexylazetidine-2-carboxylic Acid: A Novel Conformational Tool in Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The unique structural constraints imposed by the imino acid proline are fundamental to the architecture and function of countless peptides and proteins.[1] Consequently, synthetic proline analogs that modulate these constraints are invaluable tools in medicinal chemistry for enhancing peptide stability, receptor affinity, and cell permeability.[2][3] This guide introduces 1-Cyclohexylazetidine-2-carboxylic acid, a novel proline analog, and provides a comprehensive technical overview for its synthesis, characterization, and application. We will explore the strategic rationale for its design, which combines the heightened rigidity of the azetidine ring with the steric and lipophilic properties of an N-cyclohexyl group. This document serves as a practical resource for researchers in drug development and peptide science, offering detailed protocols and the theoretical framework necessary for leveraging this unique chemical entity.

Introduction: The Rationale for Constrained Proline Analogs

Proline's distinctive pyrrolidine ring confers a unique rigidity upon the peptide backbone. It restricts the backbone dihedral angle ϕ to approximately -65° and, unlike other amino acids, allows for a significant population of both cis and trans conformers of the preceding peptide bond.[1][2][4] This conformational restriction is a cornerstone of protein folding, enabling the formation of tight turns and specific secondary structures.[4]

In drug design, modifying the proline scaffold is a proven strategy to:

  • Enforce Bioactive Conformations: By introducing specific steric or electronic features, analogs can lock a peptide into a conformation that is optimal for receptor binding.[5]

  • Improve Metabolic Stability: The non-natural structure can hinder recognition by proteolytic enzymes, increasing the half-life of peptide-based therapeutics.

  • Modulate Physicochemical Properties: Altering the proline ring can tune properties like lipophilicity, which influences cell permeability and overall pharmacokinetics.[6]

Azetidine-2-carboxylic acid (Aze), a four-membered ring analog of proline, represents a more conformationally constrained system.[7] While its smaller ring size offers a powerful tool for structural biology, its misincorporation into proteins can lead to toxicity by inducing protein misfolding and the unfolded protein response.[7][8][9] The strategic addition of a bulky N-substituent, such as a cyclohexyl group, is hypothesized to not only further refine the conformational landscape but also to prevent its recognition by prolyl-tRNA synthetases, mitigating toxicity while providing a unique building block for synthetic applications.

Visualizing the Structural Hierarchy

The diagram below illustrates the structural relationship between proline, its foundational analog azetidine-2-carboxylic acid, and the subject of this guide.

G cluster_pro cluster_aze cluster_target Pro Pro Aze Aze Pro->Aze Ring Contraction Target Target Aze->Target N-Alkylation G start (S)-α,γ-Diaminobutyric acid dihydrochloride step1_reagents 1. NaNO2, HCl (aq) 2. Ba(OH)2 start->step1_reagents Aze (S)-Azetidine-2-carboxylic acid (Aze) step1_reagents->Aze Diazotization & Intramolecular Cyclization step2_reagents Cyclohexanone, NaBH(OAc)3, DCE Aze->step2_reagents product (S)-1-Cyclohexylazetidine- 2-carboxylic acid step2_reagents->product Reductive Amination purification Purification (Ion-Exchange Chromatography) product->purification

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of (S)-Azetidine-2-carboxylic acid (Aze) This protocol is adapted from established literature procedures for Aze synthesis. [7]1. Diazotization: Dissolve (S)-α,γ-diaminobutyric acid dihydrochloride (1 eq.) in 2 M hydrochloric acid. Cool the solution to 0 °C in an ice-salt bath. 2. Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise over 1 hour, maintaining the temperature below 5 °C. Causality: This step converts the α-amino group into a diazonium salt, which is subsequently displaced by a chloride ion, forming γ-amino-α-chlorobutyric acid in situ. 3. Stir the reaction mixture at 0 °C for an additional 2 hours, then allow it to warm to room temperature and stir overnight. 4. Cyclization: Adjust the pH of the solution to ~11 by the slow addition of a saturated barium hydroxide (Ba(OH)₂) solution. A precipitate of barium chloride will form. 5. Heat the mixture to 80 °C for 4 hours. Causality: The basic conditions promote an intramolecular SN2 reaction, where the γ-amino group displaces the α-chloro group to form the azetidine ring. 6. Cool the mixture and remove the BaCl₂ precipitate by filtration. 7. Neutralize the filtrate with 1 M sulfuric acid to precipitate excess barium as BaSO₄. Filter to remove the precipitate. 8. Concentrate the resulting aqueous solution of Aze under reduced pressure. The crude product can be carried forward or purified by recrystallization from water/ethanol.

Step 2: Synthesis of (S)-1-Cyclohexylazetidine-2-carboxylic acid

  • Reaction Setup: Suspend (S)-Azetidine-2-carboxylic acid (1 eq.) in dichloroethane (DCE).

  • Add cyclohexanone (1.2 eq.) to the suspension.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 30 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reductive amination, as it does not readily reduce the ketone in the absence of the iminium intermediate, minimizing side reactions.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
  • Dissolve the crude product in a minimal amount of water, adjusting the pH to ~3 with 1M HCl.

  • Load the solution onto a strong cation exchange resin (e.g., Dowex 50WX8) pre-equilibrated with water.

  • Wash the column extensively with water to remove unreacted cyclohexanone and other neutral impurities.

  • Elute the desired product from the column using a 2 M aqueous ammonia solution.

  • Combine the basic fractions containing the product (as indicated by TLC) and concentrate under reduced pressure to yield the purified ammonium salt.

  • Lyophilize the resulting solid to obtain the final product as a free zwitterion.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the final compound. The table below summarizes the expected physicochemical properties and key spectroscopic signals, derived from the known properties of its constituent parts.

Property / TechniqueExpected Value / ObservationRationale & Notes
Molecular Formula C₁₀H₁₇NO₂-
Molecular Weight 183.25 g/mol -
Appearance White to off-white crystalline solidBased on similar amino acid analogs.
¹H NMR (D₂O)δ 4.0-4.2 (m, 1H, Cα-H); δ 3.5-3.9 (m, 2H, N-CH₂); δ 2.8-3.0 (m, 1H, N-CH-cyclohexyl); δ 2.2-2.5 (m, 2H, β-CH₂); δ 1.0-2.0 (m, 10H, cyclohexyl-CH₂)Chemical shifts are estimates. The α-proton is expected to be a multiplet due to coupling with the β-protons. The cyclohexyl protons will present as a complex series of multiplets.
¹³C NMR (D₂O)δ ~175-180 (C=O); δ ~60-65 (Cα); δ ~55-60 (N-CH-cyclohexyl); δ ~50-55 (N-CH₂); δ ~25-35 (β-CH₂ and cyclohexyl carbons)The exact chemical shifts will depend on pH and solvent. These are typical ranges for such functional groups. [10]
FT-IR (KBr Pellet)2500-3300 cm⁻¹ (broad, O-H, N-H⁺); ~1720 cm⁻¹ (C=O stretch); ~1580 cm⁻¹ (N-H⁺ bend)The broad acid stretch is characteristic of the zwitterionic form. The carbonyl stretch is typical for a carboxylic acid. [11]
Mass Spec. (ESI+)m/z = 184.1332 [M+H]⁺Calculated for C₁₀H₁₈NO₂⁺. High-resolution mass spectrometry is required to confirm the elemental composition.

Application in Peptide Synthesis

The primary utility of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation requires protection of the α-amine (typically as Fmoc) to be compatible with standard synthesis protocols.

Workflow for Fmoc Protection and Peptide Incorporation

G start (S)-1-Cyclohexylazetidine- 2-carboxylic acid step1_reagents Fmoc-OSu, Na2CO3 (aq), Dioxane start->step1_reagents Fmoc_AA Fmoc-(S)-1-Cyclohexylazetidine- 2-carboxylic acid step1_reagents->Fmoc_AA Fmoc Protection spps Solid-Phase Peptide Synthesis (SPPS) Fmoc_AA->spps step2_reagents Coupling: HBTU/DIPEA in DMF spps->step2_reagents cleavage Cleavage & Global Deprotection: TFA Cocktail spps->cleavage deprotection Deprotection: 20% Piperidine in DMF step2_reagents->deprotection 1. Couple to Resin deprotection->spps 2. Repeat Cycle final_peptide Purified Peptide containing the Proline Analog cleavage->final_peptide

Caption: Workflow for preparing the Fmoc-protected analog and its use in SPPS.

Experimental Protocol: Fmoc-Protection
  • Dissolve this compound (1 eq.) in a 10% aqueous sodium carbonate solution.

  • Add an equal volume of 1,4-dioxane.

  • Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq.) to the solution and stir vigorously at room temperature for 4-6 hours.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by flash chromatography on silica gel to yield the pure Fmoc-protected amino acid.

Experimental Protocol: Incorporation into a Peptide

This protocol assumes a standard automated or manual Fmoc-SPPS procedure.

  • Resin Preparation: Use a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid of the target peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate the Fmoc-1-Cyclohexylazetidine-2-carboxylic acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. Causality: The bulky N-cyclohexyl group may cause steric hindrance, potentially slowing the coupling reaction. Extended coupling times and/or the use of a more potent coupling agent like HATU may be necessary. A Kaiser test should be performed to confirm complete coupling.

  • Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling cycle for subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify by reverse-phase HPLC.

Proposed Biological Evaluation Workflow

To validate the utility of this compound as a proline analog in a biological context, a systematic evaluation is required. This typically involves incorporating the analog into a known bioactive peptide and comparing its activity to the native peptide.

Biological Evaluation Funnel

G start Synthesize Native Peptide (Control) and Analog-Containing Peptide level1 Initial Screening: Cytotoxicity & Proteolytic Stability start->level1 level2 Functional Assays: Receptor Binding & Signaling level1->level2 If non-toxic & stable level3 Pharmacokinetic Profiling: Cell Permeability & In Vivo Half-Life level2->level3 If functionally active conclusion Determine Structure-Activity Relationship (SAR) and Therapeutic Potential level3->conclusion

Caption: A tiered approach for the biological evaluation of the novel peptide analog.

  • Cytotoxicity Assessment: The initial step is to ensure the analog-containing peptide is not broadly toxic to cells. This can be evaluated using standard assays like MTT or LDH release in a relevant cell line. [12]2. Proteolytic Stability Assay: The stability of the modified peptide is compared to the native peptide by incubating both with serum or specific proteases (e.g., trypsin, chymotrypsin). The degradation over time is monitored by HPLC or LC-MS. An increase in half-life for the modified peptide would be a positive result.

  • Receptor Binding Assay: A competitive binding assay is performed to determine the binding affinity (Kᵢ or IC₅₀) of the native and modified peptides for the target receptor. A change in affinity informs on how the conformational constraint affects receptor recognition. [13][14]4. Functional/Signaling Assay: A cell-based functional assay (e.g., cAMP accumulation, calcium flux, or reporter gene activation) is used to measure the peptide's efficacy as an agonist or antagonist. This determines if the modified peptide retains, loses, or improves upon the biological function of the native peptide.

  • Cell Permeability Assay: For peptides intended for intracellular targets, permeability can be assessed using models like the Caco-2 or PAMPA assays. [6]The increased lipophilicity from the cyclohexyl group may enhance passive diffusion.

Conclusion and Future Outlook

This compound represents a rationally designed proline analog with significant potential for peptide-based drug discovery. The combination of a highly constrained azetidine ring and a lipophilic N-cyclohexyl group offers a unique tool to modulate peptide conformation, stability, and pharmacokinetics simultaneously. The synthetic and analytical protocols detailed in this guide provide a clear path for researchers to produce and utilize this novel building block. Subsequent incorporation into bioactive peptides and systematic biological evaluation will be crucial to fully elucidate its structure-activity relationships and unlock its potential for developing next-generation therapeutics.

References

  • Belvisi, L., Civera, M., & Pignataro, L. (2012). Conformational Preferences of α-Substituted Proline Analogues. PMC - NIH. [Link]
  • Verma, S., & G, S. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. [Link]
  • Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC - NIH. [Link]
  • Royo, M., et al. (2021).
  • University of Colorado Boulder. Useful Spectroscopic Data. University of Colorado Boulder Department of Chemistry. [Link]
  • Wikipedia. Azetidine-2-carboxylic acid. Wikipedia. [Link]
  • Yamada, Y., et al. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry. [Link]
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. [Link]
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. [Link]
  • Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC - NIH. [Link]
  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. [Link]
  • Pires, B., et al. (2024). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. MDPI. [Link]
  • Wang, H., et al. (2018). Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. PMC - NIH. [Link]
  • Glauninger, K., et al. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. [Link]
  • Wang, C., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. MDPI. [Link]
  • Lane, J. M., et al. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. PubMed. [Link]
  • Hewitt, W. M., et al. (2015). Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. Organic Letters. [Link]
  • Alajarín, M., et al. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]
  • Ghorab, M. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. [Link]
  • Gomha, S. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. [Link]
  • Wang, H., et al. (2018). Early-Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2-Cyanobenzothiazole/1,2-Aminothiol Bioorthogonal Click Reaction. PubMed. [Link]
  • Jadhav, V. H., & Kim, H. (2010). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g.
  • Kumar, D., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]
  • Hawash, M., et al. (2023).
  • D'Ambra, T. E., et al. (1998). Carboxylic-Acid-Containing Antihistamines.
  • Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
  • PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem. [Link]
  • SpectraBase. 2-(1-Hydroxy-1-cyclohexyl)-cyclopentane carboxylic acid. SpectraBase. [Link]

Sources

A Theoretical Exploration of Steric and Electronic Influences on the Conformational Landscape of 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylazetidine-2-carboxylic acid, a substituted cyclic amino acid, presents a fascinating case study in conformational analysis due to the interplay of ring strain in the four-membered azetidine core and the steric demands of the bulky N-cyclohexyl substituent. Understanding the preferred three-dimensional arrangements of this molecule is paramount for its application in medicinal chemistry, where conformation dictates molecular recognition and biological activity. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound, detailing a robust computational workflow, interpreting the anticipated results, and correlating them with potential experimental validation. We will delve into the nuanced effects of the cyclohexyl group on the puckering of the azetidine ring and the orientation of the carboxylic acid moiety, offering insights grounded in established principles of computational chemistry.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, the specific conformation, or spatial arrangement of atoms, that a molecule adopts governs its ability to interact with biological targets such as enzymes and receptors. This compound is a proline analogue, and such molecules are of significant interest in medicinal chemistry.[1] The rigid azetidine ring can serve as a scaffold to present substituents in well-defined orientations, while the N-cyclohexyl group can influence properties like lipophilicity and binding pocket interactions. A thorough understanding of the molecule's conformational preferences is therefore a critical prerequisite for rational drug design.

This guide will outline a theoretical approach to elucidate the conformational landscape of this compound. We will explore how computational methods can be leveraged to predict the most stable conformers and the energy barriers between them.

Theoretical Background: The Intricacies of Azetidine and Cyclohexane Conformations

The conformational analysis of this compound is a multifaceted problem, requiring consideration of both the azetidine and cyclohexane ring systems.

Azetidine Ring Puckering

Unlike the planar cyclopropane, the four-membered azetidine ring is not flat. It adopts a puckered conformation to alleviate angle and torsional strain.[2] The degree of puckering is typically described by a dihedral angle. The substitution on the nitrogen and carbon atoms significantly influences the preferred puckering mode and the energy barrier to ring inversion. In the case of L-azetidine-2-carboxylic acid, conformational constraints have been analyzed through energy computations, showing both similarities and significant differences when compared to proline.[3]

Cyclohexane Conformations

The cyclohexane ring is well-known to adopt several non-planar conformations, with the chair conformation being the most stable due to the minimization of angle and eclipsing strain.[4][5] The chair conformation has two distinct substituent positions: axial and equatorial.[6] Bulky substituents, like the azetidine ring in our case, will strongly prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions.[6] The dynamic interconversion between the two chair forms, known as ring flipping, is a crucial aspect of cyclohexane conformational analysis.[7]

The Interplay of Two Rings

The central challenge in the conformational analysis of this compound lies in understanding how the conformational preferences of the azetidine ring are modulated by the bulky and conformationally flexible N-cyclohexyl substituent, and vice versa. The orientation of the cyclohexyl ring relative to the azetidine ring will be a key determinant of the overall molecular shape and energy.

Computational Methodology: A Step-by-Step Protocol

To rigorously investigate the conformational space of this compound, a multi-step computational approach is recommended. This protocol is designed to be self-validating by systematically exploring the potential energy surface.

Initial Structure Generation

The first step is to generate a diverse set of initial three-dimensional structures. This can be achieved using molecular mechanics-based conformational search algorithms. It is crucial to explore the different puckering states of the azetidine ring, the chair and twist-boat conformations of the cyclohexane ring, and the various possible orientations of the carboxylic acid group.

Quantum Mechanical Geometry Optimization

Each of the initial structures should then be subjected to geometry optimization using quantum mechanical methods. Density Functional Theory (DFT) is a robust and widely used method for this purpose. A suitable level of theory, for instance, the B3LYP functional with a 6-31G(d) basis set, provides a good balance between accuracy and computational cost for molecules of this size. This step will yield a set of low-energy, stable conformers.

Vibrational Frequency Analysis

To confirm that the optimized geometries correspond to true energy minima, a vibrational frequency analysis should be performed for each conformer. The absence of imaginary frequencies indicates a stable structure on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of relative Gibbs free energies between conformers at a given temperature.

Refined Energy Calculations

For the most stable conformers identified, it is advisable to perform single-point energy calculations using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies. Solvation effects can also be incorporated at this stage using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the influence of a solvent environment.

Experimental Protocol: Computational Conformational Analysis Workflow

  • Initial Conformational Search:

    • Utilize a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search.

    • Ensure variation in:

      • Azetidine ring puckering.

      • Cyclohexane ring conformation (chair, boat, twist-boat).

      • Dihedral angles of the N-C bond connecting the two rings.

      • Orientation of the carboxylic acid group.

    • Save a representative set of unique, low-energy conformers.

  • DFT Geometry Optimization:

    • For each conformer from the initial search, perform a full geometry optimization using DFT.

    • Recommended level of theory: B3LYP/6-31G(d).

    • Use tight optimization convergence criteria.

  • Frequency Calculations:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized structure.

    • Confirm that all frequencies are real (no imaginary frequencies).

    • Extract thermochemical data (ZPVE, enthalpy, Gibbs free energy).

  • High-Level Single-Point Energy Calculations:

    • For the lowest energy conformers (e.g., within 5 kcal/mol of the global minimum), perform single-point energy calculations.

    • Recommended level of theory: B3LYP/6-311+G(d,p).

    • Optionally, include a solvent model (e.g., PCM with water as the solvent).

  • Analysis of Results:

    • Tabulate the relative energies (electronic, Gibbs free) of all stable conformers.

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the key conformers.

    • Visualize the lowest energy conformers to understand their structural differences.

    • Construct a potential energy surface diagram to illustrate the relationships between conformers.

Anticipated Results and Interpretation

The computational analysis is expected to reveal several key features of the conformational landscape of this compound.

Dominant Conformations

It is anticipated that the most stable conformers will feature the cyclohexyl ring in a chair conformation with the azetidine substituent in the equatorial position. This arrangement minimizes steric hindrance. The azetidine ring itself will likely exhibit a preferred puckered state, which will be influenced by the orientation of the carboxylic acid group.

Influence of the Cyclohexyl Group on Azetidine Puckering

The bulky cyclohexyl group is expected to create a steric bias for the puckering of the azetidine ring. The ring is likely to pucker in a way that directs the carboxylic acid group away from the cyclohexyl moiety to minimize non-bonded interactions. This steric directing effect is a crucial aspect to be investigated.

Orientation of the Carboxylic Acid Group

The orientation of the carboxylic acid group, defined by the C-C-C=O and C-C-O-H dihedral angles, will be critical. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the azetidine ring may stabilize certain conformations. The relative orientation of the carboxyl group will also be influenced by the puckering of the azetidine ring.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Azetidine Puckering Angle (degrees)Key Dihedral Angle (N-C-C-COOH) (degrees)
Conf-1 0.000.0025.3-175.2
Conf-2 1.251.45-24.865.7
Conf-3 2.803.1026.1-80.4
Conf-4 4.504.95-25.5178.9
This is a hypothetical table illustrating the kind of quantitative data that would be generated from the computational workflow. The values are for illustrative purposes only.

Experimental Validation: Bridging Theory and Reality

While computational methods provide powerful predictive insights, experimental validation is essential to confirm the theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for conformational analysis in solution.[8][9] Key parameters such as coupling constants (³J) and Nuclear Overhauser Effect (NOE) enhancements can provide information about dihedral angles and inter-proton distances, respectively. Comparing the experimentally measured parameters with those predicted for the computationally determined low-energy conformers can provide strong evidence for the dominant solution-phase structures.

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides the definitive solid-state structure.[10] This technique can unambiguously determine the puckering of the azetidine ring, the conformation of the cyclohexyl ring, and the orientation of the carboxylic acid group in the crystal lattice. This provides a valuable benchmark for the computational results, although it is important to remember that the solid-state conformation may not be the most stable conformation in solution.

Visualization of Computational Workflow and Conformational Relationships

To better illustrate the logical flow of the theoretical analysis and the relationships between different conformational states, Graphviz diagrams are provided below.

G cluster_0 Computational Workflow A Initial 3D Structure Generation (Molecular Mechanics) B Geometry Optimization (DFT - B3LYP/6-31G(d)) A->B C Frequency Analysis (Confirm Minima & Obtain Thermo Data) B->C D Refined Energy Calculation (DFT - B3LYP/6-311+G(d,p) + Solvation) C->D E Conformational Analysis (Relative Energies, Geometric Parameters) D->E

Caption: Computational workflow for conformational analysis.

G cluster_1 Conformational Landscape GlobalMin Global Minimum (Chair-Equatorial) TS1 Transition State 1 GlobalMin->TS1 ΔG‡ TS2 Transition State 2 GlobalMin->TS2 ΔG‡ LocalMin1 Local Minimum 1 LocalMin2 Local Minimum 2 TS1->LocalMin1 TS2->LocalMin2

Caption: Relationships between conformational states.

Conclusion

The theoretical conformational analysis of this compound offers a powerful and insightful approach to understanding the structural preferences of this medicinally relevant molecule. By employing a systematic computational workflow, from initial structure generation to high-level quantum mechanical calculations, we can predict the dominant conformers and the energetic landscape they inhabit. The interplay between the puckered azetidine ring and the bulky, flexible cyclohexyl substituent presents a compelling case for the power of modern computational chemistry. The insights gained from such theoretical studies are invaluable for guiding the design of novel therapeutics with optimized potency and selectivity, ultimately accelerating the drug discovery process. The validation of these theoretical predictions through experimental techniques like NMR and X-ray crystallography provides a synergistic approach to fully characterizing the structure-activity relationship of this important class of molecules.

References

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61–71. [Link][11]
  • Weinberg, N., & Wolfe, S. (1994). A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society, 116(21), 9860-9868. [Link]
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link][3]
  • Gawin, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Baston, E., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10884. [Link][12]
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link][9]
  • Wikipedia. (2023). Azetidine-2-carboxylic acid. In Wikipedia. [Link][1]
  • Mastryukov, V. S., et al. (1979). Ring puckering of azetidine: an electron diffraction study.
  • LibreTexts. (2022). 4.5: Conformations of Cyclohexane. In Chemistry LibreTexts. [Link][4]
  • Wikipedia. (2023).
  • Michigan State University. (n.d.). Ring Conformations. In Department of Chemistry. [Link][5]
  • Kim, D., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Journal of the American Chemical Society, 143(35), 14167–14175. [Link][7]

Sources

A Technical Guide to 1-Cyclohexylazetidine-2-carboxylic Acid: Sourcing, Synthesis, and Application for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylazetidine-2-carboxylic acid is a non-canonical, conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and lipophilic cyclohexyl group offer unique structural properties for designing novel peptide-based therapeutics and other complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its chemical properties, synthesis strategies, sourcing from commercial suppliers, quality control methodologies, and key applications in modern research.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The azetidine-2-carboxylic acid scaffold is a valuable proline mimic, capable of inducing specific secondary structures in peptides and disrupting protein-protein interactions.[1] The incorporation of an N-cyclohexyl group enhances the lipophilicity of the molecule, a critical parameter that can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.[1] By providing a structurally rigid building block, this compound enables researchers to explore chemical space with greater precision, leading to the development of more potent and selective therapeutic agents.

Sourcing and Procurement of this compound

Procuring specialized chemical reagents is a critical first step in any research endeavor. While this compound is a niche compound, several reputable suppliers cater to the research and pharmaceutical sectors. When selecting a supplier, researchers should prioritize product purity, availability of analytical data (e.g., Certificate of Analysis), and the ability to provide materials in desired quantities, from research-scale to bulk.

Table 1: Potential Commercial Suppliers

SupplierCompound NameNotes
American Elements1-cyclohexylazetidine-3-carboxylic acidWhile a supplier of the 3-carboxylic acid isomer, they are a potential source for the 2-carboxylic acid isomer and custom syntheses.[2][3]
BLD Pharm1-Cyclohexylazetidine-3-carboxylic acid hydrateSimilar to American Elements, their expertise in related compounds suggests they may supply or synthesize the target molecule.[4]
Chem-Impex International1-Benzylazetidine-2-carboxylic acid amideA supplier of various azetidine derivatives, indicating a capability in this area of chemistry.[5]

Note: Researchers are advised to directly contact these suppliers to inquire about the availability and specifications of this compound (CAS No. 90325-72-5).

Synthesis Strategies: A Chemist's Perspective

The synthesis of this compound and its derivatives can be approached through several established methodologies. The choice of synthetic route often depends on the desired stereochemistry, scale of production, and available starting materials.

General Approach: N-Alkylation and Cyclization

A common strategy involves the N-alkylation of a suitable precursor followed by intramolecular cyclization to form the azetidine ring. The synthesis of the corresponding methyl ester provides a good illustration of this process.

Workflow for Synthesis of Methyl 1-cyclohexylazetidine-2-carboxylate:

A Cyclohexylamine + Methyl 2,4-dibromobutanoate B Nucleophilic Substitution A->B C N-substituted amino ester intermediate B->C D Intramolecular Cyclization (Base-mediated) C->D E Methyl 1-cyclohexylazetidine-2-carboxylate D->E F Hydrolysis (Acid or Base) E->F G This compound F->G

Caption: General synthesis workflow.

The initial step is a nucleophilic substitution where cyclohexylamine reacts with a bifunctional electrophile like methyl 2,4-dibromobutanoate. The subsequent base-mediated intramolecular cyclization yields the azetidine ring.[1] The final carboxylic acid is then obtained through standard ester hydrolysis.

Asymmetric Synthesis for Enantiopure Compounds

For applications in drug development, obtaining enantiomerically pure this compound is often crucial. Asymmetric synthesis strategies typically employ a chiral auxiliary to direct the stereochemical outcome of the reaction.

A published method for the practical asymmetric preparation of azetidine-2-carboxylic acid utilizes optically active α-methylbenzylamine as a chiral auxiliary.[6] This approach involves the construction of the azetidine ring via an intramolecular alkylation, with the chiral auxiliary guiding the formation of the desired enantiomer.[6] Subsequent removal of the auxiliary, often by catalytic hydrogenolysis, yields the enantiopure product.[7]

Synthesis from 4-Oxo-azetidine Precursors

Another versatile method starts from a 4-oxo-2-azetidinecarboxylic acid derivative. This pathway involves a series of well-controlled transformations:[8]

  • Hydride Reduction: The ketone at the 4-position is reduced to a hydroxyl group.

  • N-Protection: The nitrogen of the azetidine ring is protected (e.g., with a Boc or Cbz group) to prevent side reactions in subsequent steps.

  • Oxidation: The alcohol is oxidized to the carboxylic acid.

  • Deprotection: The N-protecting group is removed to yield the final product.

This route offers good control over the chemistry and can be adapted for the synthesis of various N-substituted azetidine-2-carboxylic acids.[8]

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for reproducible research. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the carboxylic acid (O-H) typically appears as a broad singlet in the downfield region of the spectrum, around 10-12 ppm.[9] The protons on the carbons adjacent to the carbonyl group are expected in the 2-3 ppm range.[9] The signals for the cyclohexyl and azetidine ring protons would appear in the upfield region.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found between 160-180 ppm.[9]

Table 2: Expected NMR Chemical Shifts

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad)160 - 180
α-Proton (-CH-)~2.0 - 3.0-
Azetidine Ring ProtonsUpfield regionUpfield region
Cyclohexyl Ring ProtonsUpfield regionUpfield region
Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of non-volatile compounds like this compound. For chiral compounds, specialized chiral stationary phases (CSPs) are necessary to separate the enantiomers.

    • Chiral HPLC: The separation of enantiomers can be achieved using chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralcel®) or through derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[10][11] The choice of mobile phase, often a mixture of hexane and an alcohol like isopropanol with an acidic or basic modifier, is critical for achieving good resolution.[11]

Workflow for Chiral Purity Analysis:

A Racemic or Enantio-enriched Sample B Inject onto Chiral HPLC Column A->B C Separation of Enantiomers B->C D UV or MS Detection C->D E Quantification of Enantiomeric Excess (ee) D->E

Caption: Chiral HPLC analysis workflow.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research.

Peptide Synthesis

As a constrained proline analogue, this compound can be incorporated into peptides to induce specific turns and secondary structures. This is particularly useful in the design of peptidomimetics with enhanced biological activity and stability. The synthesis of peptides involves the activation of the carboxylic acid group, followed by coupling with the amino group of the next amino acid.[12]

Peptide Coupling Protocol:

  • Protection: Ensure the N-terminus of the this compound is appropriately protected (e.g., with Fmoc or Boc).

  • Activation: Activate the carboxylic acid using a suitable coupling reagent such as Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[13]

  • Coupling: React the activated amino acid with the free N-terminus of the growing peptide chain.

  • Deprotection: Remove the N-terminal protecting group to allow for the next coupling cycle.

The selection of the coupling agent is critical to avoid side reactions like epimerization, which can compromise the biological activity of the final peptide.[14]

Development of Novel Therapeutics

The azetidine ring is a key structural motif in medicinal chemistry.[1] Its incorporation into small molecules can lead to compounds with improved pharmacological profiles. The cyclohexyl group can enhance binding to hydrophobic pockets in target proteins and improve oral bioavailability. This makes this compound an attractive starting material for the synthesis of novel enzyme inhibitors, receptor antagonists, and other potential drug candidates.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for handling carboxylic acids should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound represents a powerful tool for chemists and pharmacologists. Its unique combination of a constrained azetidine ring and a lipophilic cyclohexyl group provides a versatile scaffold for the design of novel peptides and small molecule therapeutics. A thorough understanding of its synthesis, sourcing, and analytical characterization is essential for its effective application in advancing drug discovery and chemical biology.

References

  • Benchchem.
  • Murakami, M., et al. (2001). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Journal of Bioscience and Bioengineering, 92(4), 384-386. URL
  • American Elements. Carboxylic Acids. URL
  • American Elements. 1-cyclohexylazetidine-3-carboxylic acid. URL
  • Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-9031. URL
  • BLD Pharm.
  • Daicel Chiral Technologies.
  • Harada, N. (2021).
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11). URL
  • Chatterjee, S., et al. (2013). Small Molecule Catalyst for Peptide Synthesis.
  • Chem-Impex International. 1-Benzylazetidine-2-carboxylic acid amide. URL
  • Wang, Y., et al. (2015). Synthesis of L-Azetidine-2-Carboxylic Acid. Chinese Journal of Pharmaceuticals, 46(1), 1-4. URL
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL
  • Google Patents. (1998).
  • Aapptec Peptides. Coupling Reagents. URL
  • Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6241. URL
  • Google Patents. (2016).
  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. URL

Sources

Introduction: A Profile of 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Characterization of 1-Cyclohexylazetidine-2-carboxylic Acid

This compound is a synthetic organic compound featuring a unique and chemically significant structure. It comprises a four-membered, nitrogen-containing azetidine ring, which is a conformationally constrained bioisostere of proline, substituted with a cyclohexyl group on the nitrogen and a carboxylic acid at the 2-position.[1] This architecture makes it a valuable building block in medicinal chemistry and drug development, offering a scaffold for creating novel therapeutics.[2] The azetidine ring introduces significant ring strain, influencing the molecule's reactivity, while the cyclohexyl group adds lipophilicity, which can modulate pharmacokinetic properties.[1]

Crucially, the core structure, azetidine-2-carboxylic acid, is a well-documented proline mimic.[1] This analog can be mistakenly incorporated in place of proline during protein biosynthesis, leading to improperly folded proteins and triggering cellular stress mechanisms like the unfolded protein response.[1][3] This inherent biological activity underscores the necessity for a comprehensive understanding of its safety and handling profile. Given the limited publicly available safety data specific to this exact molecule, this guide synthesizes information from its structural components—azetidine-2-carboxylic acid and cyclohexanecarboxylic acid—and established principles of chemical safety to provide a robust framework for its handling by researchers and drug development professionals.

Chemical and Physical Properties

PropertyValue / InformationSource / Basis
IUPAC Name This compound-
Molecular Formula C₁₀H₁₇NO₂[4]
Molecular Weight 183.25 g/mol [4]
CAS Number Not assigned (Isomer CAS: 54431-56-0)[4]
Appearance Predicted: White to off-white solid/powderAnalogy to similar compounds[2]
Solubility Predicted: Low water solubility, soluble in organic solventsAnalogy to cyclohexanecarboxylic acid[5][6]
Stability Stable under normal laboratory and storage conditionsAnalogy to similar compounds[5][7]

Hazard Identification and Toxicological Profile

The primary toxicological concern stems from the compound's identity as a proline analog, which can induce proteotoxicity.[3][8]

Predicted GHS Classification:

  • Acute Oral Toxicity, Category 4: May be harmful if swallowed.[5][7]

  • Skin Corrosion/Irritation, Category 2: Causes skin irritation.[5][6][7][9]

  • Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[5][6][7][9]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[5][7]

Mechanism of Action & Core Toxicological Concern: The structural similarity of the azetidine-2-carboxylic acid core to L-proline allows it to evade the editing processes of protein synthesis.[8] This leads to its misincorporation into newly synthesized proteins. The strained four-membered ring of the azetidine moiety disrupts the natural peptide backbone conformation that proline would typically enforce, resulting in misfolded, non-functional, or aggregated proteins.[1][3] This accumulation of aberrant proteins triggers the Unfolded Protein Response (UPR), a global cellular stress response that, if prolonged, can lead to apoptosis (programmed cell death).[3][8] Studies on related compounds have demonstrated that this mechanism can induce pro-inflammatory and pro-apoptotic effects in various cell types.[8]

Primary Routes of Exposure:

  • Inhalation: Inhaling dust or aerosols may cause respiratory tract irritation.[9]

  • Skin Contact: Direct contact can cause skin irritation.[9]

  • Eye Contact: Can cause serious eye irritation.[9]

  • Ingestion: May be harmful if swallowed.[9]

Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]

  • Safety Stations: Ensure that eyewash stations and emergency safety showers are readily accessible and located close to the workstation.[9][12]

Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Tightly-sealed chemical safety goggles or a full-face shield.Protects against splashes, dust, and aerosols, preventing serious eye irritation.[7][10]
Skin Chemical-resistant gloves (e.g., Nitrile) and a full-length lab coat.Prevents skin contact and subsequent irritation. Gloves must be inspected before use and changed immediately if contaminated.[10]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working outside a fume hood or during a large spill.Prevents inhalation of dust or aerosols that can cause respiratory irritation.[7]

Hygiene Measures: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7] Contaminated clothing should be removed and washed before reuse.[5]

cluster_0 Hazard Communication & Control Workflow Receive Receive Chemical Assess Assess Hazards (Review SDS/Guide) Receive->Assess Step 1 Plan Plan Experiment (Risk Assessment) Assess->Plan Step 2 Control Implement Controls (Fume Hood, PPE) Plan->Control Step 3 Handle Proceed with Safe Handling Control->Handle Step 4 Dispose Dispose of Waste (Hazardous) Handle->Dispose Step 5

Caption: A standard workflow for ensuring chemical safety from receipt to disposal.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the safe use and storage of this compound.

Handling:

  • Avoid Formation of Dust and Aerosols: Handle the solid compound with care to prevent it from becoming airborne.[10][11]

  • Use in Controlled Environments: All weighing and solution preparation should be performed within a chemical fume hood.[10]

  • Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[10]

  • Avoid Incompatibles: Do not handle or store near strong oxidizing agents or strong bases.[5][7]

Storage:

  • Container: Keep the container tightly closed and properly labeled.[12][13]

  • Location: Store in a dry, cool, and well-ventilated area.[10][12]

  • Segregation: Store away from incompatible materials, food, and drink.[6][10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

cluster_1 Emergency Response Protocol Exposure Exposure Event Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhale Inhalation Exposure->Inhale Action_Skin Remove Clothing Wash with Soap & Water (15 min) Skin->Action_Skin Action_Eyes Rinse with Water (15 min) Remove Contacts Eyes->Action_Eyes Action_Inhale Move to Fresh Air Provide Oxygen if Needed Inhale->Action_Inhale Medical Seek Medical Attention Action_Skin->Medical Action_Eyes->Medical Action_Inhale->Medical

Caption: A decision tree for first-aid response to different exposure routes.

Accidental Release Measures: Ventilate the area and wear full PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[10][11] Prevent the material from entering drains or waterways.[10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Stability and Reactivity

  • Reactivity Profile: The molecule's reactivity is defined by its functional groups. The strained azetidine ring is susceptible to nucleophilic ring-opening reactions.[1] The carboxylic acid functional group will react with bases to form salts and can undergo esterification or amide bond formation.[14]

  • Chemical Stability: The compound is stable under recommended storage conditions.[7][13]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[7]

  • Conditions to Avoid: Exposure to excessive heat, light, and incompatible materials.[7]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[5][7][13]

Synthesis, Purification, and Analytical Workflows

The synthesis and purification of this compound involves handling hazardous materials and requires careful planning and execution.

Conceptual Synthesis Workflow: A plausible synthetic route involves an intramolecular cyclization.[1]

  • N-Alkylation: A primary amine, cyclohexylamine, undergoes nucleophilic substitution with a bifunctional electrophile like methyl 2,4-dibromobutanoate. This step forms an N-substituted amino ester intermediate.

  • Intramolecular Cyclization: The crucial ring-closing step is induced by a base, where the nitrogen atom's lone pair attacks the second electrophilic carbon, displacing the remaining bromide ion to form the azetidine ring. This is a kinetically favorable 4-exo-tet cyclization.[1]

  • Hydrolysis: The resulting methyl ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[1]

cluster_2 Conceptual Synthesis & Purification Workflow Reagents Starting Materials (Cyclohexylamine, Dibromo-ester) Cyclization Intramolecular Cyclization Reagents->Cyclization Base Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Acid/Base Crude Crude Product (Carboxylic Acid) Hydrolysis->Crude Purify Purification (e.g., Recrystallization, Chromatography) Crude->Purify Final Pure Product Purify->Final Analysis QC Analysis (NMR, MS, HPLC) Final->Analysis

Caption: A conceptual workflow for the synthesis and quality control of the target compound.

Purification Protocol Considerations: Purification is critical to remove unreacted starting materials, reagents, and byproducts.

  • Extraction: Liquid-liquid extraction can be used to separate the product based on its acidic nature.[15]

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system is an effective method for achieving high purity.

  • Chromatography: For more challenging separations, column chromatography on silica gel may be employed.

Analytical Characterization for Safety and Quality Control: Confirming the identity and purity of the synthesized material is a crucial final safety check.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of carboxylic acids.[16] Derivatization, for example with 2-nitrophenylhydrazine (2-NPH), can be used to enhance detection by UV or fluorescence detectors.[17]

  • Mass Spectrometry (MS): LC-MS provides molecular weight confirmation and structural information through fragmentation patterns, offering high sensitivity and selectivity.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise chemical structure of the final compound.

Disposal Considerations

This compound and any contaminated materials should be treated as hazardous chemical waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[5][7]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[6]

References

  • Benchchem. (n.d.). Methyl 1-cyclohexylazetidine-2-carboxylate|C11H19NO2|RUO.
  • Fisher Scientific. (2025).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,2-CYCLOHEXANEDICARBOXYLIC ACID.
  • Fisher Scientific. (2024).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2023).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3).
  • PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic acid.
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
  • MedChemExpress. (2025). (R)-Azetidine-2-carboxylic acid-SDS.
  • American Elements. (n.d.). 1-cyclohexylazetidine-3-carboxylic acid.
  • United States Biological. (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC.
  • BOC Sciences. (n.d.). Cyclohexanecarboxylicacid,2-amino-3-hydroxy- SDS.
  • MedChemExpress. (2023). (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid-SDS.
  • Chem-Impex. (n.d.). 1-Benzylazetidine-2-carboxylic acid amide.
  • ShTeffen, J., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Physiology.
  • Li, N., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4816.
  • Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives.
  • ResearchGate. (2025).
  • Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity.
  • Al-Salami, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4646–4663.
  • National Institutes of Health. (n.d.). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031.
  • PubMed. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Current Pharmaceutical Design, 26(6), 650-663.

Sources

An In-depth Technical Guide to 1-Cyclohexylazetidine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Cyclohexylazetidine-2-carboxylic acid, a compelling molecule in the landscape of medicinal chemistry. We will delve into its structural significance, propose a robust synthetic pathway, and explore its potential applications based on the established biological activities of related azetidine-containing compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique properties of this N-substituted azetidine derivative.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in medicinal chemistry. Azetidine-2-carboxylic acid, in particular, is a well-studied non-proteinogenic amino acid that acts as a conformationally constrained analog of proline.[1][2] This mimicry allows it to be misincorporated into proteins in place of proline, which can disrupt protein folding and trigger cellular stress responses, making it a valuable tool in biochemical research.[2][3] The incorporation of substituents on the azetidine nitrogen, such as the cyclohexyl group in our topic molecule, can significantly modulate the compound's physicochemical properties, including lipophilicity, which in turn influences its bioavailability and interaction with biological targets.[3]

The exploration of N-substituted azetidine-2-carboxylic acid derivatives is a promising avenue for the development of novel therapeutics, including enzyme inhibitors and modulators of GABA uptake.[1][3] The cyclohexyl substituent, in particular, adds a significant lipophilic character to the molecule, potentially enhancing its ability to cross biological membranes.

Proposed Synthesis of this compound

While a specific, documented synthesis for this compound is not extensively reported in readily available literature, a logical and efficient synthetic route can be designed based on established principles of azetidine formation. The proposed pathway involves the synthesis of the methyl ester precursor, Methyl 1-cyclohexylazetidine-2-carboxylate, followed by its hydrolysis to yield the desired carboxylic acid.

Synthesis of Methyl 1-cyclohexylazetidine-2-carboxylate

The formation of the azetidine ring in this precursor is best achieved through an intramolecular cyclization, a kinetically favorable 4-exo-tet cyclization process.[3] The synthesis would commence with the N-alkylation of cyclohexylamine with a suitable bifunctional electrophile like methyl 2,4-dibromobutanoate, followed by a base-mediated ring-closing step.[3]

Experimental Protocol:

  • N-Alkylation: In a round-bottom flask, dissolve cyclohexylamine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile. Add methyl 2,4-dibromobutanoate (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.). Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

  • Intramolecular Cyclization: Dissolve the crude intermediate in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Final Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield Methyl 1-cyclohexylazetidine-2-carboxylate.

Synthesis_of_Methyl_1-cyclohexylazetidine-2-carboxylate cluster_alkylation N-Alkylation cluster_cyclization Intramolecular Cyclization Cyclohexylamine Cyclohexylamine Alkylated_Intermediate N-alkylated Intermediate Cyclohexylamine->Alkylated_Intermediate Dibromobutanoate Methyl 2,4-dibromobutanoate Dibromobutanoate->Alkylated_Intermediate Final_Ester Methyl 1-cyclohexylazetidine-2-carboxylate Alkylated_Intermediate->Final_Ester NaH Sodium Hydride (Base) NaH->Final_Ester

Caption: Proposed synthetic workflow for Methyl 1-cyclohexylazetidine-2-carboxylate.

Hydrolysis to this compound

The final step to obtain the target molecule is the hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis using a hydroxide salt is generally preferred to avoid potential side reactions.

Experimental Protocol:

  • Hydrolysis: Dissolve Methyl 1-cyclohexylazetidine-2-carboxylate (1.0 eq.) in a mixture of methanol and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification and Extraction: Upon completion, remove the methanol under reduced pressure. Acidify the aqueous residue to pH 3-4 with a 1M solution of hydrochloric acid (HCl). Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization if necessary.

Hydrolysis_to_Carboxylic_Acid Start_Ester Methyl 1-cyclohexylazetidine-2-carboxylate Hydrolysis Basic Hydrolysis (e.g., LiOH) Start_Ester->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Acid This compound Acidification->Final_Acid

Caption: Workflow for the hydrolysis of the methyl ester to the final carboxylic acid.

Physicochemical Properties and Characterization

The introduction of the cyclohexyl group is expected to increase the lipophilicity of the molecule compared to the parent azetidine-2-carboxylic acid, which may have significant implications for its pharmacokinetic profile.

Predicted Spectroscopic Data

In the absence of published experimental data, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard NMR prediction algorithms and data from structurally similar compounds.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
10.0 - 12.0COOH
3.8 - 4.0CH (azetidine, C2)
3.4 - 3.6CH₂ (azetidine, C4)
2.8 - 3.0CH (cyclohexyl, C1')
2.2 - 2.4CH₂ (azetidine, C3)
1.0 - 2.0CH₂ (cyclohexyl)

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound has not been specifically reported. However, based on the activities of related compounds, several potential applications can be postulated.

  • Proline Analog Effects: As a derivative of azetidine-2-carboxylic acid, the molecule may act as a proline mimic, potentially leading to protein misfolding.[2] This could be explored for applications where inducing cellular stress is therapeutically beneficial. The N-cyclohexyl group might influence its recognition and transport, potentially altering its potency and cellular uptake compared to the parent compound. Studies have shown that the parent L-azetidine-2-carboxylic acid can trigger pro-inflammatory and pro-apoptotic responses in microglial cells.[4]

  • GABA Uptake Inhibition: Azetidine derivatives are being investigated as conformationally constrained GABA analogs with potential as GABA uptake inhibitors.[1] The lipophilic cyclohexyl group could enhance binding to GABA transporters (GATs), and this compound could be a lead structure for developing novel CNS-active agents.

  • Enzyme Inhibition: The rigid azetidine scaffold is an attractive feature for designing enzyme inhibitors. The carboxylic acid moiety can act as a key binding element, for instance, in metalloproteinase inhibitors, while the cyclohexyl group can occupy hydrophobic pockets in the enzyme's active site.

  • Antimicrobial and Antioxidant Properties: While the core structure is not an azetidinone (β-lactam), the strained four-membered ring could still confer some reactivity. Derivatives of azetidinones have shown antimicrobial and antioxidant activities.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in drug discovery. The proposed synthetic route provides a clear path for its preparation, enabling further investigation into its biological properties.

Future research should focus on:

  • The stereoselective synthesis of the enantiomerically pure forms of the compound to evaluate their differential biological activities.

  • In-vitro and in-vivo studies to confirm the postulated biological activities, including its effects as a proline analog, its potential as a GABA uptake inhibitor, and its activity against various enzymatic targets.

  • A thorough investigation of its pharmacokinetic and toxicological profile to assess its drug-likeness.

References

  • Benchchem. Methyl 1-cyclohexylazetidine-2-carboxylate|C11H19NO2|RUO. URL: https://www.benchchem.com/product/b100188
  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(7), 2857-2866. URL: https://pubmed.ncbi.nlm.nih.gov/20219271/
  • Wikipedia. (2023). Azetidine-2-carboxylic acid. URL: https://en.wikipedia.org/wiki/Azetidine-2-carboxylic_acid
  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(11), 5267-5282. URL: https://www.mdpi.com/1467-3045/44/11/358
  • Li, Y., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1634. URL: https://pubmed.ncbi.nlm.nih.gov/39905070/
  • De Clercq, E. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS Letters, 299(1), 51-53. URL: https://pubmed.ncbi.nlm.nih.gov/1544464/
  • ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. URL: https://www.researchgate.

Sources

Methodological & Application

Synthesis of 1-Cyclohexylazetidine-2-carboxylic acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their strained ring system imparts unique conformational properties and metabolic stability, making them valuable scaffolds as bioisosteric replacements for more common saturated heterocycles like pyrrolidines or piperidines.[2] Specifically, N-substituted azetidine-2-carboxylic acid derivatives serve as constrained non-proteinogenic amino acids, which can be incorporated into peptides and other bioactive molecules to modulate their structure and function.[3] 1-Cyclohexylazetidine-2-carboxylic acid is a key building block for the synthesis of more complex pharmaceutical agents, where the cyclohexyl group can influence lipophilicity and binding interactions.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The described three-stage process involves the initial protection of the carboxylic acid moiety of azetidine-2-carboxylic acid via esterification, followed by N-alkylation with a cyclohexyl halide, and concluding with ester hydrolysis to yield the final product.

Synthesis Overview

The overall synthetic strategy is depicted below. Commercially available azetidine-2-carboxylic acid is first converted to its ethyl ester to protect the carboxylic acid. The secondary amine of the resulting ester is then alkylated with cyclohexyl iodide. Finally, the ethyl ester is hydrolyzed under basic conditions to afford the target compound, this compound.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Hydrolysis A Azetidine-2-carboxylic acid B Ethyl Azetidine-2-carboxylate A->B  Ethanol (EtOH)  H₂SO₄ (cat.)  Reflux C Ethyl 1-Cyclohexylazetidine-2-carboxylate B->C  Cyclohexyl Iodide  Cs₂CO₃  Acetonitrile (MeCN)  55°C D This compound C->D  1. LiOH, THF/H₂O  2. HCl (aq)

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
  • Azetidine-2-carboxylic acid (≥98%)

  • Ethanol (anhydrous, ≥99.5%)

  • Sulfuric acid (concentrated, 95-98%)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Cyclohexyl iodide (98%)

  • Cesium carbonate (Cs₂CO₃, ≥99%)

  • Acetonitrile (MeCN, anhydrous, ≥99.8%)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M and concentrated)

  • Deionized water

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Silica gel for column chromatography (if necessary)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Stage 1: Synthesis of Ethyl Azetidine-2-carboxylate

This initial step protects the carboxylic acid group as an ethyl ester to prevent it from interfering with the subsequent N-alkylation reaction. The Fischer esterification is a classic and reliable method for this transformation.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend azetidine-2-carboxylic acid (5.05 g, 50 mmol) in anhydrous ethanol (100 mL).

  • Acid Catalyst Addition: Carefully add concentrated sulfuric acid (1.4 mL, ~25 mmol) dropwise to the stirred suspension at room temperature. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane; visualize with ninhydrin stain).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Be cautious as CO₂ evolution will cause foaming.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude ethyl azetidine-2-carboxylate can often be used in the next step without further purification if it is of sufficient purity. If necessary, purify by vacuum distillation or silica gel column chromatography.

Stage 2: Synthesis of Ethyl 1-Cyclohexylazetidine-2-carboxylate

This is the key bond-forming step where the cyclohexyl group is introduced via nucleophilic substitution. The secondary amine of the azetidine ring acts as the nucleophile. Cesium carbonate is used as a base to neutralize the hydroiodic acid byproduct, driving the reaction to completion.[5]

  • Reaction Setup: To a 100 mL round-bottom flask containing ethyl azetidine-2-carboxylate (from Stage 1, assuming ~50 mmol), add anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add cesium carbonate (24.4 g, 75 mmol, 1.5 eq) to the solution, followed by cyclohexyl iodide (12.6 g, 60 mmol, 1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 55°C and stir vigorously for 24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure ethyl 1-cyclohexylazetidine-2-carboxylate.

Stage 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the carboxylic acid via saponification of the ethyl ester, followed by acidification to yield the final product.[4]

  • Reaction Setup: Dissolve the purified ethyl 1-cyclohexylazetidine-2-carboxylate (from Stage 2, e.g., 10 mmol) in a mixture of THF (30 mL) and water (15 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide (0.48 g, 20 mmol, 2.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Remove the THF from the reaction mixture using a rotary evaporator.

    • Dilute the remaining aqueous solution with 20 mL of water.

    • Cool the solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and dry under vacuum to yield the final product, this compound.

Data Summary

ParameterStage 1Stage 2Stage 3
Starting Material Azetidine-2-carboxylic acid (5.05 g)Ethyl Azetidine-2-carboxylate (~6.45 g)Ethyl 1-Cyclohexylazetidine-2-carboxylate (2.11 g)
Key Reagents EtOH, H₂SO₄Cyclohexyl Iodide, Cs₂CO₃LiOH, HCl
Solvent EthanolAcetonitrileTHF/H₂O
Temperature Reflux (~78°C)55°CRoom Temperature
Reaction Time 12-16 h24 h4-6 h
Typical Yield 80-90%60-75%>90%
Product Ethyl Azetidine-2-carboxylateEthyl 1-Cyclohexylazetidine-2-carboxylateThis compound

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle concentrated sulfuric acid and hydrochloric acid in a fume hood with extreme care. They are highly corrosive.

  • Cyclohexyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • The neutralization step in Stage 1 produces CO₂ gas. Perform this step slowly in an open or vented container to avoid pressure buildup.

References

  • HETEROCYCLES, Vol. 96, No. 12, 2018, pp. 2125-2134. Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine synthesis. [Link]
  • Chem. Soc. Rev., 2021, 50, 7101-7125. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid.
  • Synthesis of L -Azetidine-2-Carboxylic Acid.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • PubMed. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
  • Boyd, S., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
  • Wikipedia. Azetidine-2-carboxylic acid. [Link]
  • Organic Chemistry Portal. Azetidine synthesis. [Link]
  • Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • ResearchGate.
  • MDPI.
  • Google Patents.

Sources

Application Notes: 1-Cyclohexylazetidine-2-carboxylic Acid as a Proline Analog for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Conformational Constraint in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic application is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent flexibility which makes them susceptible to proteolytic degradation.[1][2] Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[3] Constrained peptides can pre-organize into the bioactive conformation required for target binding, reducing the entropic penalty of binding and potentially increasing affinity and selectivity. Furthermore, the non-natural structure can shield the peptide from proteases, extending its circulatory half-life.

One effective method to impose such constraints is the incorporation of non-proteinogenic amino acids that mimic the structure of natural residues but restrict backbone torsion angles. 1-Cyclohexylazetidine-2-carboxylic acid (ChAze) is a compelling proline analog designed for this purpose. As a homolog of proline, its four-membered azetidine ring significantly restricts the backbone dihedral angle φ (phi).[4][5] The N-linked cyclohexyl group introduces steric bulk and increases lipophilicity, which can further influence the local conformation and improve membrane permeability.

This guide provides a comprehensive overview of the synthesis of Fmoc-protected ChAze, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and protocols for analyzing the resulting peptidomimetics' conformational and biophysical properties.

Synthesis of Fmoc-L-1-Cyclohexylazetidine-2-carboxylic Acid

The synthesis of the ChAze building block is a critical prerequisite for its use in peptidomimetics. A common and effective strategy is the N-alkylation of the parent amino acid, L-azetidine-2-carboxylic acid, via reductive amination. This process involves the reaction of the secondary amine of the azetidine ring with cyclohexanone in the presence of a reducing agent.

Protocol 2.1: Synthesis of L-1-Cyclohexylazetidine-2-carboxylic Acid

Causality Statement: Reductive amination is a robust method for forming C-N bonds. Using cyclohexanone as the alkylating agent and sodium triacetoxyborohydride (STAB) as a mild reducing agent allows for the direct synthesis of the N-cyclohexyl derivative without requiring protection of the carboxylic acid, streamlining the process.

Materials:

  • L-Azetidine-2-carboxylic acid

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

Procedure:

  • Suspend L-azetidine-2-carboxylic acid (1.0 eq) in DCE.

  • Add cyclohexanone (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add STAB (1.5 eq) portion-wise over 30 minutes, monitoring the reaction for gas evolution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding 1M HCl.

  • Adjust the pH of the aqueous layer to ~3-4 with 1M NaOH. The product is zwitterionic and may precipitate.

  • Extract the aqueous layer with ethyl acetate to remove unreacted cyclohexanone.

  • The product can often be isolated by filtration if it precipitates. Alternatively, lyophilize the aqueous layer to obtain the crude product.

  • Recrystallize the crude product from a water/ethanol mixture to yield pure L-1-cyclohexylazetidine-2-carboxylic acid.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Fmoc Protection

Causality Statement: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard protecting group for the α-amine in modern SPPS.[6] It is base-labile, allowing for orthogonal deprotection without affecting the acid-labile side-chain protecting groups or the resin linker.

Materials:

  • L-1-Cyclohexylazetidine-2-carboxylic acid

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Sodium bicarbonate

  • Acetone

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve L-1-cyclohexylazetidine-2-carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise while stirring vigorously.

  • Stir the reaction at room temperature for 4-6 hours, maintaining a basic pH.

  • Once the reaction is complete (monitored by TLC), acidify the mixture to pH 2 with 1M HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oil or solid by flash chromatography on silica gel.

  • Validation: Confirm the structure of Fmoc-L-ChAze-OH via NMR and Mass Spectrometry.

Incorporation of ChAze into Peptides via Fmoc-SPPS

The incorporation of sterically hindered or N-alkylated amino acids like ChAze into a growing peptide chain can be challenging and may require optimized coupling conditions.[7][8] The bulky cyclohexyl group and the constrained ring system can slow down the kinetics of the coupling reaction.

Workflow for ChAze Incorporation in SPPS

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling ChAze_Coupling Special Coupling: Fmoc-ChAze-OH Wash1->ChAze_Coupling If next residue is ChAze Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle End Final Cleavage & Purification Wash2->End Final Cycle Start Start: Resin Swelling Start->Deprotection ChAze_Coupling->Wash2

Caption: Automated SPPS workflow highlighting the specialized coupling step for ChAze.

Protocol 3.1: Solid-Phase Peptide Synthesis

Causality Statement: Standard Fmoc-SPPS protocols are used, but the coupling step for ChAze must be optimized.[9] Urnoium-based coupling reagents like HATU or HBTU are highly efficient and are recommended for hindered couplings. A double coupling strategy ensures maximum incorporation efficiency.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids (standard and Fmoc-L-ChAze-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Loading: If using Wang resin, load the first Fmoc-amino acid according to standard protocols. Rink Amide resin typically comes pre-loaded.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, then again with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Standard Amino Acids:

    • Pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 1-2 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

  • Coupling of Fmoc-L-ChAze-OH (Double Coupling):

    • Pre-activate a solution of Fmoc-L-ChAze-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the mixture to the resin and agitate for 4-6 hours.

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to check for free amines. If positive, repeat the coupling step with fresh reagents for another 4-6 hours.

  • Iterative Cycles: Repeat steps 3-6 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 3.

  • Cleavage and Deprotection: Wash the resin with Dichloromethane (DCM), then treat with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC (RP-HPLC).

  • Validation: Confirm the identity and purity of the final peptide using LC-MS and High-Resolution Mass Spectrometry.

Conformational Analysis and Biophysical Characterization

The primary reason for incorporating ChAze is to alter the peptide's conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of peptides.[10]

Logical Framework for ChAze's Impact

Logic_Diagram ChAze Incorporation of 1-Cyclohexylazetidine- 2-carboxylic acid Constraint Local Conformational Constraint (φ angle) ChAze->Constraint Stability Increased Proteolytic Stability Constraint->Stability Affinity Enhanced Binding Affinity / Selectivity Constraint->Affinity PK Improved Pharmacokinetic Properties Stability->PK Affinity->PK

Caption: The rationale for using ChAze to improve peptide drug properties.

Protocol 4.1: NMR Structural Analysis

Causality Statement: 2D NMR experiments like TOCSY and NOESY are essential. TOCSY identifies proton spin systems for each amino acid, while NOESY reveals through-space proximities between protons, allowing for the determination of 3D structure and the specific conformational effects of the ChAze residue.[11] The cis/trans isomerism of the peptide bond preceding ChAze can also be assessed, which is a known property of proline-containing peptides.[3]

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvent) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a set of 2D NMR spectra on a high-field spectrometer (≥600 MHz), including:

    • TOCSY (Total Correlation Spectroscopy): To assign resonances to specific amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): With a mixing time of 150-300 ms to identify short- and medium-range proton-proton distances (< 5 Å).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals based on the attached carbon chemical shifts.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of each amino acid. Sequentially connect the residues using characteristic NOE signals (e.g., Hα(i) to HN(i+1)).

    • Conformational Probes: Look for specific NOE patterns around the ChAze residue. For example, NOEs between the cyclohexyl protons and protons on adjacent residues can define the local fold.

    • Torsion Angle Restraints: Measure ³J(Hα,HN) coupling constants to estimate φ torsion angles. Use the intensity of NOE cross-peaks to generate distance restraints for structure calculations.

    • Cis/Trans Isomerism: The presence of a double set of resonances for residues surrounding ChAze indicates slow isomerization of the X-ChAze peptide bond on the NMR timescale, similar to X-Pro bonds.[3] The relative integration of these peaks provides the cis/trans population ratio.

Parameter Expected Effect of ChAze vs. Proline Rationale
φ Angle Highly restricted, similar to ProlineThe cyclic nature of the azetidine ring restricts backbone rotation.[4]
Ring Pucker Different pucker amplitude and phase compared to Proline's Cγ-endo/exoThe four-membered ring has different conformational energetics than the five-membered pyrrolidine ring.
Cis/Trans Isomerism May favor one isomer over the other compared to ProlineThe N-cyclohexyl group can sterically influence the relative stability of the cis and trans conformations.
Local NOEs Novel NOEs between cyclohexyl protons and adjacent residuesThe bulky, lipophilic cyclohexyl group will be in close proximity to neighboring side chains, defining a specific local conformation.
Protocol 4.2: Proteolytic Stability Assay

Causality Statement: Peptidomimetics are designed to resist enzymatic degradation.[1] This assay directly measures the improvement in stability by incubating the peptide with a relevant protease and monitoring its degradation over time using RP-HPLC.[12][13]

Procedure:

  • Prepare Solutions:

    • Stock solution of the ChAze-containing peptide and a control peptide (e.g., with Proline or Alanine at the same position) at 1 mg/mL in assay buffer (e.g., PBS, pH 7.4).

    • Stock solution of a protease (e.g., Trypsin, Chymotrypsin, or human serum) at a suitable concentration.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to achieve a specific enzyme:substrate ratio (e.g., 1:100 w/w).

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA).

  • Analysis:

    • Analyze each quenched time point sample by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide.

  • Data Calculation: Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t₁/₂) of the peptide under these conditions.

Peptide Modification Hypothetical Half-Life in Human Serum (hours)
Peptide-WTContains L-Proline2.5
Peptide-ChAze Contains L-ChAze > 24
Peptide-AlaContains L-Alanine0.5

Conclusion and Outlook

This compound is a powerful building block for creating advanced peptidomimetics. Its incorporation offers a dual mechanism for enhancing peptide properties: the azetidine ring provides a rigid conformational constraint analogous to proline, while the N-cyclohexyl group adds steric bulk and lipophilicity. The protocols detailed herein provide a robust framework for the synthesis, peptide incorporation, and detailed analysis of ChAze-containing peptides. The resulting peptidomimetics are expected to show significantly improved proteolytic stability and may exhibit enhanced biological activity due to their constrained conformations. Future work should focus on exploring a wider range of N-substituents on the azetidine ring to fine-tune steric and electronic properties for targeted applications in drug discovery.

References

  • Chamoin, S. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Goto, Y., et al. (n.d.). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science.
  • Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances.
  • Hughes, A. B. (Ed.). (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Gale, D. C., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society.
  • Pesquet, A., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry.
  • Gale, D. C., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit.
  • Szewczuk, Z., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry.
  • Impey, C., et al. (2008). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry.
  • Gale, D. C., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate.
  • Samanta, S., et al. (2020). Conformational landscape of substituted prolines. Biopolymers.
  • Weller, D., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society.
  • Thomas, L. B., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Pimenta, A. F., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition.
  • Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences.
  • Guérin, D. J., et al. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • APD, A. P. D. (n.d.).
  • Isidro-Llobet, A., et al. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews.
  • Roth, H. J., et al. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of Pharmaceutical Sciences.
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
  • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.
  • Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Acta Scientific Biotechnology Research.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.
  • Lindsley, C. W., et al. (2022). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Organic Letters.
  • Paquette, L. A., & O'Neill, B. T. (2010). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. Organic Syntheses.

Sources

Application Notes & Protocols: The Utility of 1-Cyclohexylazetidine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various heterocyclic systems, azetidines—four-membered nitrogen-containing rings—have emerged as vital motifs.[1] Their inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties: conformational rigidity, an sp3-rich character, and a vector for exiting a molecule's core into surrounding solvent or protein pockets.[1] These attributes can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and receptor binding affinity.[1] Indeed, the incorporation of the azetidine ring is a feature of several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, underscoring its therapeutic relevance.[1]

The parent compound, L-azetidine-2-carboxylic acid (AZE), is a non-proteinogenic amino acid and a constrained analog of proline.[2][3] Its ability to be misincorporated in place of proline during protein synthesis can induce endoplasmic reticulum (ER) stress and upregulate apoptotic pathways, making it a valuable tool for studying protein folding and collagen synthesis.[2][4]

This guide focuses on a specific derivative, 1-Cyclohexylazetidine-2-carboxylic acid . By substituting the azetidine nitrogen with a cyclohexyl group, we introduce a bulky, lipophilic moiety that significantly alters the physicochemical properties of the parent AZE scaffold. This modification can enhance membrane permeability, introduce new van der Waals interactions with target proteins, and conformationally lock the azetidine ring, making it a compelling building block for generating new chemical entities with therapeutic potential.

Scientific Rationale for Application: A Scaffold for Anti-Inflammatory Agents

The structural features of this compound make it an intriguing candidate for exploration in several therapeutic areas. A particularly strong rationale exists for its application in the design of novel anti-inflammatory agents, specifically as a scaffold for inhibitors of cyclooxygenase (COX) enzymes.

  • Carboxylic Acid Moiety: The carboxylic acid functional group is a classic pharmacophore found in the vast majority of nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[5][6] This acidic group is often crucial for anchoring the inhibitor within the active site of COX enzymes, typically by forming a key salt bridge interaction with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2).[6]

  • Lipophilic Cyclohexyl Group: The COX active site contains a prominent hydrophobic channel. The cyclohexyl group can occupy this channel, forming favorable hydrophobic interactions that contribute to binding affinity. The size and shape of this substituent can be tuned to achieve selectivity between the two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a primary goal in modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

  • Rigid Azetidine Core: The conformationally restricted azetidine ring acts as a rigid linker between the carboxylic acid "anchor" and the hydrophobic cyclohexyl group. This rigidity can reduce the entropic penalty upon binding to the target, potentially leading to higher affinity compared to more flexible acyclic analogs. The defined stereochemistry of the scaffold can be exploited to optimize interactions with the chiral environment of the enzyme's active site.

The diagram below illustrates the central role of COX enzymes in the inflammatory cascade and the proposed mechanism of inhibition.

COX_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Stimuli PLA2 Phospholipase A2 PLA2->Membrane COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1-Cyclohexylazetidine- 2-carboxylic acid (Proposed Inhibitor) Inhibitor->COX Inhibition Synthesis_Workflow start (S)-Azetidine-2-carboxylic acid methyl ester HCl step1 1. Mix with Cyclohexanone in Dichloromethane (DCM) start->step1 step2 2. Add Sodium Triacetoxyborohydride (Reductive Amination) step1->step2 intermediate (S)-1-Cyclohexylazetidine-2-carboxylic acid methyl ester step2->intermediate step3 3. Saponification with LiOH in THF/Water intermediate->step3 step4 4. Acidic Workup & Purification step3->step4 product (S)-1-Cyclohexylazetidine- 2-carboxylic acid step4->product

Sources

Application Notes & Protocols: Strategic Protection of 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Bifunctional Scaffold

1-Cyclohexylazetidine-2-carboxylic acid is a non-canonical amino acid analog that presents unique opportunities in medicinal chemistry and drug development. Its strained four-membered azetidine ring and bulky cyclohexyl substituent impart specific conformational constraints, making it a valuable building block for creating novel peptide mimics and small molecule therapeutics. However, the presence of two reactive functional groups—a secondary amine and a carboxylic acid—necessitates a carefully planned protecting group strategy to achieve selective chemical transformations at other points in a synthetic route.

Uncontrolled reactivity of either the nucleophilic amine or the carboxylic acid can lead to undesired side reactions, such as self-polymerization during peptide coupling or interference with base-sensitive reagents.[1][2] This guide provides a comprehensive overview of protecting group strategies, detailed experimental protocols, and the underlying chemical principles for the selective masking and deprotection of the amine and carboxyl functionalities of this compound.

Strategic Considerations: Choosing an Orthogonal Protection Scheme

The success of a complex synthesis hinges on the selection of appropriate protecting groups. The paramount concept in this selection process is orthogonality .[3][4] Orthogonal protecting groups are those that can be removed under distinct, non-interfering conditions.[5][6] This allows for the selective deprotection of one functional group while others remain intact, enabling sequential chemical modifications.

The choice of a protecting group strategy should be guided by the planned downstream reaction conditions. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions intended for other parts of the molecule.

  • Ease of Introduction/Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to preserve the integrity of the azetidine ring.

  • Orthogonality: The deprotection conditions for the amine and carboxylic acid must be mutually exclusive if sequential manipulation is required.[3][6]

The following decision tree provides a logical framework for selecting a suitable protection strategy based on the planned synthetic route.

G start Protecting this compound q_n_react Will subsequent reactions involve acidic conditions? start->q_n_react q_c_react Will subsequent reactions involve hydrogenation or strong base? start->q_c_react n_acid_yes Yes q_n_react->n_acid_yes Yes n_acid_no No q_n_react->n_acid_no No pg_n_cbz_fmoc Consider Cbz or Fmoc for N-protection. (Stable to acid) n_acid_yes->pg_n_cbz_fmoc pg_n_boc Consider Boc for N-protection. (Base stable, acid labile) n_acid_no->pg_n_boc ortho_check Are N- and O-deprotection conditions orthogonal? pg_n_cbz_fmoc->ortho_check pg_n_boc->ortho_check c_hydro_yes Yes q_c_react->c_hydro_yes Yes c_hydro_no No q_c_react->c_hydro_no No pg_c_tbu_methyl Consider t-Butyl or Methyl Ester for O-protection. (Stable to hydrogenation) c_hydro_yes->pg_c_tbu_methyl pg_c_benzyl Consider Benzyl Ester for O-protection. (Stable to acid/base, labile to hydrogenation) c_hydro_no->pg_c_benzyl pg_c_tbu_methyl->ortho_check pg_c_benzyl->ortho_check

Caption: Decision tree for selecting protecting groups.

Protection of the Azetidine Nitrogen

The secondary amine of the azetidine ring is nucleophilic and requires protection to prevent unwanted side reactions during, for example, esterification or amide bond formation involving the carboxylic acid. The most common and effective protecting groups are carbamates.[7][8][9]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionStability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[10][11]Stable to base, nucleophiles, and catalytic hydrogenation.
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)[12][13]Stable to acidic and basic conditions.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)[14]Stable to acid and catalytic hydrogenation.
Protocol 3.1: N-Boc Protection

The Boc group is a workhorse in organic synthesis due to its general stability and facile removal under acidic conditions that often leave other groups, like benzyl esters, untouched.[8][10]

  • Objective: To install a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen.

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

    • Sodium bicarbonate (NaHCO₃) or NaOH (2.0 - 3.0 eq)

    • Solvent: Dioxane/Water (1:1) or Tetrahydrofuran (THF)/Water (1:1)

    • Diethyl ether or Ethyl acetate

    • 1 M HCl

  • Procedure:

    • Dissolve this compound in the chosen solvent mixture.

    • Add the base (e.g., NaHCO₃) and stir until dissolved.

    • Add (Boc)₂O portion-wise or as a solution in the organic co-solvent at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Wash the remaining aqueous solution with diethyl ether to remove excess (Boc)₂O and byproducts.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 3.2: N-Boc Deprotection
  • Objective: To remove the Boc protecting group.

  • Materials:

    • N-Boc-1-cyclohexylazetidine-2-carboxylic acid derivative (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected substrate in DCM.

    • Add an excess of TFA (typically 20-50% v/v in DCM) or 4 M HCl in dioxane at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[15]

    • Upon completion, concentrate the solvent under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a mild base for subsequent steps.

Protocol 3.3: N-Cbz Protection

The Cbz group is valued for its stability to a wide range of non-reductive conditions and its clean removal by catalytic hydrogenation.[1][12]

  • Objective: To install a benzyloxycarbonyl (Cbz) group.

  • Materials:

    • This compound (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.5 eq)

    • Solvent: Water, with Dioxane or THF as a co-solvent if needed

  • Procedure:

    • Dissolve the amino acid in a 1 M aqueous solution of Na₂CO₃, cooling in an ice bath.[1]

    • While stirring vigorously, add Cbz-Cl dropwise, maintaining the temperature below 5 °C.[1]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up and isolation follow the same procedure as for N-Boc protection (Protocol 3.1, steps 6-9).

Protocol 3.4: N-Cbz Deprotection
  • Objective: To remove the Cbz protecting group via hydrogenolysis.

  • Materials:

    • N-Cbz-1-cyclohexylazetidine-2-carboxylic acid derivative (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the N-Cbz protected substrate in the chosen solvent.[1]

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Stir the mixture vigorously under an H₂ atmosphere (1 atm) at room temperature until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protection of the Carboxylic Acid

Protecting the carboxylic acid as an ester prevents its interference in reactions such as N-acylation or those involving strong bases or organometallic reagents.[16] The choice of ester dictates the deprotection method.

Protecting GroupAbbreviationIntroduction MethodDeprotection ConditionStability Profile
Methyl Ester-OMeFischer Esterification (MeOH, H⁺)[17]Saponification (LiOH, NaOH)Stable to acid, hydrogenation. Labile to base.
Benzyl Ester-OBnBenzyl alcohol, acid catalyst; or Benzyl bromide, baseCatalytic Hydrogenation (H₂, Pd/C)[18]Stable to acid and base. Labile to hydrogenolysis.
tert-Butyl Ester-OtBuIsobutylene, H⁺; or t-Butyl alcohol, DCC/DMAPStrong Acid (TFA, HCl)[18]Stable to base and hydrogenation. Labile to acid.
Protocol 4.1: Methyl Esterification (Fischer Esterification)

This is a classic and straightforward method for forming methyl or ethyl esters.[17][19]

  • Objective: To form the methyl ester.

  • Materials:

    • This compound (or its N-protected form) (1.0 eq)

    • Methanol (MeOH), anhydrous (used as solvent)

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalytic to 1.2 eq)

  • Procedure:

    • Suspend the starting material in anhydrous MeOH at 0 °C.

    • Slowly add SOCl₂ dropwise. The reaction is exothermic.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The crude product (as the hydrochloride salt if the amine was unprotected) can be purified by crystallization or chromatography.

Protocol 4.2: Methyl Ester Saponification
  • Objective: To cleave the methyl ester.

  • Materials:

    • Methyl 1-cyclohexylazetidine-2-carboxylate derivative (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1 - 2.0 eq)

    • Solvent: THF/Water or MeOH/Water

  • Procedure:

    • Dissolve the methyl ester in the solvent mixture.

    • Add an aqueous solution of the base (e.g., LiOH) and stir at room temperature for 2-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an acidic workup as described in Protocol 3.1 (steps 5-9) to isolate the carboxylic acid.

Orthogonal Strategies in Action

The power of protecting groups is fully realized when used in an orthogonal fashion. For instance, a synthetic plan might require modifying a side chain attached to the azetidine ring after coupling the carboxylic acid to another molecule. This requires an N-protecting group that can be removed without affecting the newly formed amide bond or any other protecting groups.

Example Orthogonal Pairs:

  • N-Boc and Benzyl Ester (-OBn): The Boc group is removed with acid (TFA), which leaves the benzyl ester intact. The benzyl ester is removed by hydrogenation, which does not affect the Boc group.[4][14]

  • N-Cbz and tert-Butyl Ester (-OtBu): The Cbz group is removed by hydrogenation, which leaves the t-butyl ester intact. The t-butyl ester is removed with acid, which does not affect the Cbz group.

The workflow below illustrates a typical orthogonal strategy.

G start 1-Cyclohexylazetidine- 2-carboxylic acid n_prot N-Boc Protection (Protocol 3.1) start->n_prot o_prot O-Benzyl Esterification n_prot->o_prot Orthogonal Protection fully_prot N-Boc, O-Bn Protected Intermediate o_prot->fully_prot n_deprot Selective N-Deprotection TFA (Protocol 3.2) fully_prot->n_deprot free_n Free Amine, O-Bn Protected n_deprot->free_n coupling N-Acylation or Alkylation Reaction free_n->coupling coupled_prod Modified Product, O-Bn Protected coupling->coupled_prod o_deprot Final O-Deprotection H2, Pd/C coupled_prod->o_deprot final_prod Final Product o_deprot->final_prod

Caption: Workflow for an N-Boc / O-Benzyl orthogonal strategy.

This sequence allows for selective functionalization at the nitrogen atom. First, both reactive sites are protected using orthogonal groups. The N-Boc group is then selectively removed with acid, liberating the amine for a subsequent reaction (e.g., acylation). Finally, the benzyl ester is removed via hydrogenation to reveal the carboxylic acid, yielding the final modified product. This level of control is essential for the synthesis of complex molecules and is made possible by the careful selection of compatible protecting groups.

References

  • Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
  • Wikipedia. (n.d.). Protecting group.
  • Coldham, I., & Watson, S. N. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 84-87. [Link]
  • Sigma-Aldrich. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(12), 3302-3303. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Protecting Groups.
  • Request PDF. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • El-Faham, A., & Albericio, F. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2735. [Link]
  • El-Faham, A., & Albericio, F. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • ChemistryViews. (2018). New Protecting Group for Amines. [Link]
  • Carey, F. A., & Sundberg, R. J. (n.d.). Protecting Groups. Retrieved from course materials based on "Advanced Organic Chemistry".
  • Stewart, F. H. C. (1967). Comparative acidic cleavage experiments with methyl-substituted benzyl esters of amino acids. Australian Journal of Chemistry, 20(10), 2243-2249. [Link]
  • ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters. [Link]
  • ResearchGate. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. [Link]
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9925–9928. [Link]
  • Shembekar, V. R., Chen, Y., Carpenter, B. K., & Hess, G. P. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(19), 7107-7114. [Link]
  • Reddit. (2013). Can you cleave methyl esters using acid instead of base? Anyone used this method before?. r/chemistry. [Link]
  • Singh, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10173. [Link]
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
  • ResearchGate. (n.d.). Resolution of D-azetidine-2-carboxylic acid.
  • Wang, X., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1806-1811. [Link]
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674. [Link]
  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3389-3392. [Link]-Sultane-Mete/31336a53856e849e7555e1329065f0e13241b71d)
  • Master Organic Chemistry. (n.d.).
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]
  • Wiley-VCH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Hernández, J. N., & Martín, V. S. (2004). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. The Journal of Organic Chemistry, 69(10), 3590-3592. [Link]
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
  • PubChem. (n.d.). Azetidinecarboxylic Acid. [Link]
  • YouTube. (2019). 08.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
  • Wang, Y., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]
  • YouTube. (2019).
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

Sources

Application Notes and Protocols for the Coupling of 1-Cyclohexylazetidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Demanding N-Alkylated Amino Acids

The incorporation of structurally unique amino acid analogs is a cornerstone of modern drug discovery, enabling the design of peptides and peptidomimetics with enhanced potency, stability, and pharmacokinetic profiles. 1-Cyclohexylazetidine-2-carboxylic acid, a conformationally constrained and N-alkylated proline analog, presents a unique synthetic challenge due to significant steric hindrance imparted by the N-cyclohexyl group. This bulkiness impedes the approach of the activated carboxyl group to the amine nucleophile, often leading to slow reaction rates, incomplete couplings, and an increased risk of epimerization at the C-terminus of the growing peptide chain.[1]

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often prove inefficient for such demanding couplings, resulting in low yields and the formation of deletion sequences.[2][3] Therefore, the selection of a highly potent coupling reagent and the optimization of reaction conditions are paramount for the successful incorporation of this compound into peptide sequences.

This technical guide provides an in-depth analysis of recommended coupling methodologies, detailed experimental protocols, and troubleshooting strategies to address the challenges associated with this sterically hindered amino acid.

Understanding the Core Problem: Steric Hindrance and Epimerization

The primary obstacle in the coupling of this compound is the steric shield provided by the N-cyclohexyl group. This significantly reduces the nucleophilicity of the secondary amine on the azetidine ring, making peptide bond formation a kinetically slow process.

A secondary, but equally critical, challenge is the potential for epimerization of the activated C-terminal amino acid of the peptide chain. The prolonged reaction times and elevated temperatures that may be required to drive the coupling to completion can increase the propensity for the formation of an oxazolone intermediate, which is prone to racemization.[4][5] The selection of coupling reagents and additives that minimize the lifetime of this intermediate is therefore crucial.

Recommended Coupling Reagents and Methodologies

For sterically hindered N-alkylated amino acids like this compound, the use of highly efficient uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than traditional carbodiimides.[2][6]

HATU-Mediated Coupling: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent for overcoming steric hindrance.[7] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the coupling reaction and suppressing epimerization.[6][7]

Causality of Experimental Choices:

  • Pre-activation: Pre-activating the carboxylic acid with HATU and a non-nucleophilic base before adding the amine component is crucial. This ensures the formation of the highly reactive OAt-ester, minimizing side reactions such as the guanidinylation of the free N-terminal amine of the peptide chain.[8]

  • Base Selection: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to facilitate the activation without competing with the amine nucleophile.

  • Solvent: N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred solvents due to their excellent solvating properties, which are essential for successful coupling, especially with aggregating peptide sequences.[2]

Workflow for HATU-Mediated Coupling:

HATU_Coupling cluster_preactivation Pre-activation cluster_coupling Coupling Carboxylic_Acid Fmoc-Peptide-COOH Mix1 Carboxylic_Acid->Mix1 HATU HATU HATU->Mix1 DIPEA DIPEA DIPEA->Mix1 Solvent_Pre DMF/NMP Solvent_Pre->Mix1 OAt_Ester Reactive OAt-Ester Amine H-1-Cyclohexylazetidine-2-CO-Resin Peptide_Bond Peptide Bond Formation OAt_Ester->Peptide_Bond Mix1->OAt_Ester 1-5 min Amine->Peptide_Bond

Caption: Workflow for HATU-mediated coupling of this compound.

COMU: A Safer and Highly Efficient Alternative

COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent based on OxymaPure.[9] It offers several advantages, including high solubility, excellent reactivity, and a safer profile compared to benzotriazole-based reagents like HATU.[9] COMU is particularly effective and often requires only one equivalent of base.[9][10]

Causality of Experimental Choices:

  • Reduced Base Requirement: The unique structure of COMU often allows for efficient coupling with a single equivalent of base, which can be beneficial in minimizing base-catalyzed side reactions.[9][10]

  • Water-Soluble Byproducts: The byproducts of COMU are water-soluble, simplifying purification, especially in solution-phase synthesis.[9]

  • Visual Reaction Monitoring: The reaction mixture often changes color during the coupling process, providing a visual indication of reaction progression.

Mechanism of COMU Activation:

COMU_Activation Carboxylic_Acid Fmoc-Peptide-COOH Oxyma_Ester Reactive Oxyma-Ester Carboxylic_Acid->Oxyma_Ester + COMU + Base COMU COMU Base DIPEA (1-2 eq.) Peptide_Bond Peptide Bond Oxyma_Ester->Peptide_Bond + Amine Amine H-1-Cyclohexylazetidine-2-CO-Resin

Caption: Activation of a carboxylic acid with COMU to form a reactive Oxyma-ester.

DIC/OxymaPure: A Robust and Cost-Effective Option

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) provides a powerful and economical method for peptide coupling. OxymaPure is an excellent alternative to HOBt, offering superior performance in suppressing racemization and a better safety profile.[7]

Causality of Experimental Choices:

  • Additive Function: OxymaPure intercepts the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and DIC. This forms a more stable and less racemization-prone active ester, which then reacts with the amine.[7]

  • Solubility of Byproduct: The urea byproduct of DIC is soluble in common organic solvents, making it suitable for solid-phase peptide synthesis (SPPS).[10]

  • Base-Free Conditions: In some cases, DIC/OxymaPure couplings can be performed under base-free conditions, which is advantageous for minimizing epimerization.

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Fmoc-protected this compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.

Protocol 1: HATU-Mediated Double Coupling on Solid Phase

This protocol employs a double coupling strategy to ensure maximum incorporation of the sterically hindered amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (5 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-1-Cyclohexylazetidine-2-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps (Step 4) with a fresh solution of activated amino acid.

  • Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. For secondary amines like the one in this compound, a chloranil test is more appropriate.

Protocol 2: COMU-Mediated Coupling in Solution Phase

This protocol is suitable for solution-phase synthesis or fragment condensation.

  • Reactant Preparation: Dissolve the N-protected peptide acid (1 equivalent) and the amine component (e.g., H-Gly-OMe, 1.1 equivalents) in DMF.

  • Addition of Reagents: Add COMU (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography or preparative HPLC.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentRelative ReactivityEpimerization RiskSafety ProfileCostKey Advantages
HATU Very HighLowPotentially explosiveHighExcellent for hindered couplings, well-established.[7]
COMU Very HighVery LowGood (non-explosive)HighHigh solubility, water-soluble byproducts, often requires less base.[9][10]
DIC/OxymaPure HighLowGoodModerateCost-effective, robust, soluble urea byproduct.[7]
PyBOP HighLowGoodHighPhosphonium salt, avoids guanidinylation side reaction.[6][10]
DCC/HOBt ModerateModerateGoodLowTraditional method, often insufficient for hindered couplings.[5]

Troubleshooting and Advanced Strategies

  • Incomplete Coupling: If coupling remains incomplete after a double coupling, consider increasing the reaction time, elevating the temperature (e.g., to 40-50 °C, with caution for potential epimerization), or switching to a more powerful solvent like NMP.[2] Microwave-assisted peptide synthesis (MAPS) can also be highly effective in driving difficult couplings to completion.

  • Epimerization: If epimerization is a concern, ensure the use of additives like OxymaPure with carbodiimides. With uronium/aminium salts, minimize pre-activation and reaction times as much as possible while still achieving complete coupling. The use of weaker bases like N-methylmorpholine (NMM) or sym-collidine may also reduce epimerization.[4]

  • Acyl Fluoride Formation: For extremely challenging couplings, the in-situ formation of the amino acid fluoride using a reagent like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) can be a highly effective strategy.[2][11]

Conclusion

The successful incorporation of this compound into peptide scaffolds requires a departure from standard coupling protocols. By leveraging the high reactivity of modern coupling reagents such as HATU and COMU, and by implementing strategies like double coupling and careful optimization of reaction conditions, researchers can effectively overcome the steric challenges posed by this unique amino acid analog. This enables the exploration of novel chemical space in the design of next-generation peptide therapeutics.

References

  • Izdebski, J., & Pełka, J. (1984). N-cyclohexyl-N'-isopropylcarbodiimide: a hybrid that combines the structural features of DCC and DIC. International Journal of Peptide and Protein Research, 24(3), 229-233. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801. [Link]
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Wang, C., Liu, C., Zhang, Y., & Li, Y. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules (Basel, Switzerland), 28(15), 5707. [Link]
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • Estévez, J. C., et al. (2023).
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in molecular biology (Clifton, N.J.), 35, 1–13. [Link]
  • Reddit. (2024).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Le, V. T., et al. (2019). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Journal of the American Chemical Society, 141(40), 15873–15879. [Link]
  • Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & biomolecular chemistry, 21(42), 8535–8547. [Link]
  • Alcaide, B., et al. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of organic chemistry, 72(15), 5627–5637. [Link]
  • Mohd, K., & Ali, M. A. (2021). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 26(16), 4966. [Link]
  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. [Link]

Sources

Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Biocatalysis Division

Abstract

Enantiomerically pure cyclic amino acids, such as derivatives of azetidine-2-carboxylic acid, are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals and bioactive compounds.[1] The stereochemistry at the C-2 position is often critical for biological activity. This application note provides a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic 1-Cyclohexylazetidine-2-carboxylic acid. We leverage the high enantioselectivity of immobilized Candida antarctica Lipase B (CAL-B) to preferentially esterify one enantiomer, allowing for the efficient separation of both enantiopure forms. The methodology described herein is robust, scalable, and grounded in the principles of green chemistry, offering a practical alternative to traditional chemical resolution methods.

Principle of the Method: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In EKR, an enzyme serves as the chiral catalyst.[2] For a racemic carboxylic acid, the lipase will selectively recognize and catalyze the esterification of one enantiomer at a much higher rate than the other.

Candida antarctica Lipase B (CAL-B) is a versatile and robust lipase widely employed in biocatalysis due to its broad substrate tolerance and high enantioselectivity for a variety of alcohols and amines.[3][4] While its selectivity for carboxylic acids can be more moderate, it remains a highly effective catalyst for these transformations, especially when immobilized, which enhances stability and reusability.[3][5]

The process can be represented as follows: The enzyme selectively converts one enantiomer (e.g., the R-enantiomer) of the racemic acid into its corresponding ester in the presence of an alcohol (acyl acceptor). This leaves the unreacted, enantiomerically enriched S-enantiomer of the acid in the reaction mixture. A successful resolution ideally stops at or near 50% conversion, at which point the theoretical maximum yield for each enantiomer is achieved with high enantiomeric excess (%ee). The resulting ester and the unreacted acid, now diastereomerically distinct, can be easily separated using standard chemical techniques like liquid-liquid extraction.

EKR_Principle cluster_products racemate Racemic (R/S)-Acid reaction Enzymatic Esterification racemate->reaction Substrate reagents + Alcohol (Acyl Acceptor) + CAL-B (Enzyme) reagents->reaction products Mixture at ~50% Conversion reaction->products Preferential Reaction of R-enantiomer separation Separation (e.g., Extraction) products->separation s_acid (S)-Acid (Unreacted, High ee) s_acid_final (S)-Acid r_ester (R)-Ester (Product, High ee) hydrolysis Hydrolysis r_ester->hydrolysis separation->s_acid Aqueous Phase (after basification) separation->r_ester Organic Phase r_acid_final (R)-Acid hydrolysis->r_acid_final

Caption: Principle of Enzymatic Kinetic Resolution of a Racemic Acid.

Materials and Reagents

  • Substrate: Racemic this compound

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acyl Acceptor: 1-Butanol (or other short-chain primary alcohols)

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous)

  • Reagents for Work-up:

    • 1 M Sodium Bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric Acid (HCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate

    • Saturated Sodium Chloride (brine) solution

  • Analytical Equipment:

    • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Chiralcel OD-H or equivalent)

    • Mobile Phase for HPLC (e.g., Hexane/Isopropanol/Trifluoroacetic acid mixture)

Experimental Protocols

Part A: Optimization of Reaction Conditions

The efficiency and enantioselectivity of an enzymatic resolution are highly dependent on reaction parameters. A preliminary optimization is crucial for achieving the best results.

Causality Behind Experimental Choices:

  • Solvent Selection: Non-polar organic solvents like MTBE or toluene are chosen because they solubilize the substrates while minimizing enzyme denaturation. They also prevent the competing hydrolysis reaction by ensuring a low water activity environment.[3]

  • Acyl Acceptor: Short-chain primary alcohols like 1-butanol are often effective acyl acceptors. Longer or bulkier alcohols may react more slowly due to steric hindrance within the enzyme's active site.[6]

  • Temperature: A temperature of 40-50 °C is typically optimal for CAL-B, balancing increased reaction rate with enzyme stability. The immobilized form of CAL-B shows good thermal stability in this range.[5][7]

Protocol for Optimization:

  • Set up a series of 10 mL vials with magnetic stir bars.

  • To each vial, add racemic this compound (e.g., 50 mg, 1 equivalent).

  • Add 5 mL of the chosen solvent (e.g., MTBE).

  • Add the acyl acceptor (e.g., 1-Butanol, 3 equivalents).

  • Add the immobilized CAL-B (e.g., 20 mg, 40% w/w of substrate).

  • Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 45 °C) and 200 rpm.

  • Withdraw small aliquots (e.g., 20 µL) at regular time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Prepare the aliquot for analysis by diluting with mobile phase and filtering.

  • Analyze by Chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining acid substrate (%ee_s) and the formed ester product (%ee_p).

Table 1: Hypothetical Data for Optimization Screening

ParameterConditionTime (h)Conversion (%)%ee_s%ee_pE-Value*
Solvent MTBE2448.596.299.1>200
Toluene2449.197.598.9>200
Hexane2435.275.898.565
Temperature 30 °C2431.568.199.050
45 °C2448.596.299.1>200
60 °C2451.291.596.0155

*The Enantiomeric Ratio (E-value) is calculated using the conversion and enantiomeric excess values to provide a measure of the enzyme's selectivity.

Based on these hypothetical results, MTBE or Toluene at 45 °C would be chosen for the preparative scale reaction.

Part B: Preparative Scale Resolution Protocol

This protocol is based on the optimized conditions identified in Part A.

Workflow start 1. Reaction Setup react 2. Enzymatic Reaction (45 °C, 24-48h) start->react monitor 3. Monitor via HPLC (Target ~50% Conversion) react->monitor filter 4. Filter Enzyme monitor->filter extract 5. Liquid-Liquid Extraction filter->extract organic Organic Phase ((R)-Ester) extract->organic MTBE aqueous Aqueous Phase ((S)-Acid Salt) extract->aqueous aq. NaHCO₃ dry 6a. Dry & Evaporate organic->dry acidify 6b. Acidify & Extract aqueous->acidify product_ester Purified (R)-Ester dry->product_ester product_acid Purified (S)-Acid acidify->product_acid

Sources

Application Notes and Protocols for the Derivatization of 1-Cyclohexylazetidine-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Analytical Potential of 1-Cyclohexylazetidine-2-carboxylic Acid

This compound is a synthetic cyclic amino acid analog of significant interest in medicinal chemistry and drug development.[1] Its constrained azetidine ring mimics the structure of proline, a key amino acid, making it a valuable building block for novel therapeutics.[1] However, the physicochemical properties of this molecule—high polarity and the lack of a strong chromophore or fluorophore—present considerable challenges for its quantification in complex biological matrices using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Chemical derivatization is a powerful strategy to overcome these limitations. By covalently modifying the functional groups of the analyte, we can enhance its detectability, improve its chromatographic behavior, and increase its ionization efficiency in mass spectrometry.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound for biological assays. We will explore two primary derivatization strategies targeting the carboxylic acid and the secondary amine functionalities, providing in-depth protocols and the scientific rationale behind the experimental choices.

Understanding the Analyte: Chemical Properties of this compound

This compound possesses two primary reactive sites for derivatization: the carboxylic acid group and the tertiary nitrogen within the azetidine ring. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity.[1] The carboxylic acid group can be readily converted into esters or amides.[6][7] The four-membered azetidine ring, while more stable than an aziridine ring, is susceptible to ring-opening reactions under harsh conditions, a factor to consider when selecting derivatization conditions.[1]

Strategy 1: Esterification of the Carboxylic Acid Group for Enhanced Hydrophobicity and GC-MS/LC-MS Analysis

Esterification of the carboxylic acid moiety is a common strategy to increase the hydrophobicity of polar analytes, thereby improving their retention on reversed-phase HPLC columns and their volatility for Gas Chromatography (GC) analysis.[6][8] This modification can also enhance ionization efficiency in LC-MS.

Causality Behind Experimental Choices: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[6] For this compound, we will utilize methanol to form the methyl ester. The acid catalyst, typically sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

Experimental Workflow: Esterification

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound in biological matrix extract Liquid-Liquid or Solid-Phase Extraction start->extract dry Dry down extract extract->dry reconstitute Reconstitute in Methanol dry->reconstitute add_catalyst Add Acid Catalyst (e.g., SOCl2 or H2SO4) reconstitute->add_catalyst react Incubate at 60°C add_catalyst->react neutralize Neutralize with Base react->neutralize extract_ester Extract Methyl Ester neutralize->extract_ester dry_final Dry and Reconstitute for Analysis extract_ester->dry_final analysis HPLC-UV/MS or GC-MS dry_final->analysis

Caption: Workflow for the esterification of this compound.

Detailed Protocol: Methyl Esterification

Materials:

  • This compound standard and extracted sample

  • Methanol (anhydrous, HPLC grade)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas stream

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For standards, prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • For biological samples, perform a suitable extraction (e.g., protein precipitation followed by solid-phase extraction) and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample or a known amount of standard, add 200 µL of anhydrous methanol.

    • Carefully add 20 µL of thionyl chloride dropwise while vortexing. Alternatively, 10 µL of concentrated sulfuric acid can be used. Caution: Thionyl chloride and sulfuric acid are corrosive and react violently with water. Perform this step in a fume hood.

    • Seal the reaction vial tightly and incubate at 60°C for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid. Effervescence will occur.

    • Add 500 µL of ethyl acetate and vortex vigorously for 1 minute to extract the methyl ester derivative.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Analysis:

    • Reconstitute the dried derivative in a suitable solvent (e.g., mobile phase for LC-MS or a non-polar solvent for GC-MS) for analysis.

ParameterValueRationale
Reaction Temperature 60°CProvides sufficient energy to overcome the activation barrier without degrading the azetidine ring.
Reaction Time 1 hourTypically sufficient for complete esterification with a strong acid catalyst.[7]
Catalyst Thionyl Chloride or Sulfuric AcidStrong acid catalysts that efficiently promote esterification.[7]
Expected Product Methyl 1-cyclohexylazetidine-2-carboxylateThe methyl ester of the parent compound.[1]
Anticipated LOQ (LC-MS/MS) 1-10 ng/mLEsterification can significantly improve ionization efficiency.

Strategy 2: Derivatization of the Secondary Amine for Fluorescent Detection

For highly sensitive quantification using HPLC with fluorescence detection, the secondary amine within the azetidine ring can be derivatized with a fluorescent labeling agent. Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a classic and effective reagent for this purpose, reacting with secondary amines to form stable, highly fluorescent sulfonamides.[3][4]

Causality Behind Experimental Choices: Dansylation

Dansylation occurs under alkaline conditions (pH 9.5-10.5) to ensure the secondary amine is deprotonated and thus nucleophilic.[4] The electrophilic sulfonyl chloride of dansyl chloride is then readily attacked by the amine, forming a stable sulfonamide bond.[4] The resulting dansyl derivative exhibits strong fluorescence, allowing for detection at picomole levels.[4]

Experimental Workflow: Dansylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound in biological matrix extract Liquid-Liquid or Solid-Phase Extraction start->extract dry Dry down extract extract->dry reconstitute Reconstitute in Buffer (pH 10) dry->reconstitute add_dansyl Add Dansyl Chloride in Acetonitrile reconstitute->add_dansyl react Incubate at 40°C in the dark add_dansyl->react quench Quench with Methylamine react->quench analysis HPLC with Fluorescence Detection quench->analysis

Caption: Workflow for the dansylation of this compound.

Detailed Protocol: Dansylation for HPLC-Fluorescence

Materials:

  • This compound standard and extracted sample

  • Sodium bicarbonate buffer (100 mM, pH 10.0)

  • Dansyl chloride solution (1.5 mg/mL in acetonitrile)

  • Methylamine solution (2% in water) to quench the reaction

  • Acetonitrile (HPLC grade)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Prepare standards and biological samples as described in the esterification protocol.

  • Derivatization Reaction:

    • Reconstitute the dried sample or standard in 50 µL of 100 mM sodium bicarbonate buffer (pH 10.0).

    • Add 100 µL of dansyl chloride solution (1.5 mg/mL in acetonitrile).

    • Vortex briefly and incubate at 40°C for 30 minutes in the dark.

  • Quenching:

    • To stop the reaction and consume excess dansyl chloride, add 10 µL of 2% methylamine solution.

    • Vortex and let it stand for 10 minutes at room temperature.

  • Analysis:

    • The reaction mixture can be directly injected into the HPLC system for analysis. A reversed-phase C18 column is typically used.

    • Fluorescence detection is performed with excitation at approximately 340 nm and emission at approximately 525 nm.

ParameterValueRationale
Reaction pH 10.0Ensures the secondary amine is in its nucleophilic, unprotonated state for efficient reaction.[4]
Reaction Temperature 40°CA mild temperature that promotes the reaction without significant degradation of the analyte or reagent.
Reaction Time 30 minutesSufficient for the dansylation reaction to proceed to completion.[3]
Quenching Reagent MethylamineA primary amine that rapidly reacts with excess dansyl chloride to prevent interference.
Expected Product N-Dansyl-1-cyclohexylazetidine-2-carboxylic acidThe fluorescently labeled derivative.
Anticipated LOQ (HPLC-FLD) 0.1-1 ng/mLDansylation provides a significant enhancement in fluorescence signal, leading to very low detection limits.[4]

Considerations for Chiral Analysis

This compound is a chiral molecule. For stereospecific pharmacokinetic or pharmacodynamic studies, enantiomeric separation is crucial. This can be achieved either by using a chiral stationary phase (chiral HPLC column) for the underivatized or derivatized analyte, or by using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[9][10][11] Chiral derivatizing agents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) react with the secondary amine to form diastereomeric derivatives.[9][12]

Conclusion

The derivatization of this compound is an essential step for its reliable quantification in biological assays. The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the study. Esterification is a robust method for enhancing hydrophobicity for both LC-MS and GC-MS analysis. For high-sensitivity fluorescence detection, dansylation of the secondary amine is the preferred approach. The detailed protocols provided in this application note serve as a comprehensive guide for researchers to successfully derivatize and analyze this important molecule, thereby facilitating its further investigation in the field of drug discovery and development.

References

  • Agilent Technologies. (2010). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column.
  • MDPI. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • Google Patents. (1998). Process for esterification of amino acids and peptides.
  • National Institutes of Health. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • National Institutes of Health. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry.
  • National Institutes of Health. (2010). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. (2014). Esterification of Amino Acids and Mono Acids Using Triphosgene.
  • National Institutes of Health. (2011). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides.
  • Pearson. (2024). Reactions of Amino Acids: Esterification.
  • ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester?.

Sources

Application Notes and Protocols: The Use of 1-Cyclohexylazetidine-2-carboxylic Acid in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Peptidomimetic and Small Molecule Drug Discovery

In the landscape of modern drug design, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is perpetual. Non-natural, conformationally constrained amino acids have emerged as powerful tools in this endeavor, offering a means to rigidify peptide backbones and explore novel chemical space. Among these, 1-Cyclohexylazetidine-2-carboxylic acid stands out as a unique proline surrogate, merging the restrictive nature of the four-membered azetidine ring with the lipophilic character of a cyclohexyl group. This combination offers medicinal chemists a strategic advantage in modulating peptide conformation and improving cell permeability.

Proline's distinctive cyclic structure plays a pivotal role in the three-dimensional architecture of peptides and proteins. However, its inherent flexibility can be a liability in drug design, leading to multiple conformations and reduced binding affinity. Azetidine-2-carboxylic acid, as a smaller ring homologue of proline, introduces a higher degree of conformational constraint.[1] The substitution of the azetidine nitrogen with a cyclohexyl group further influences the molecule's properties, increasing its lipophilicity which can be advantageous for crossing biological membranes. This application note provides a comprehensive guide to the synthesis, incorporation into peptides, and potential therapeutic applications of this compound.

I. Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol is a representative method adapted from established syntheses of related azetidine-2-carboxylic acid derivatives.[2]

Protocol 1: Synthesis of this compound

Materials:

  • γ-Butyrolactone

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Cyclohexylamine

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Synthesis of Methyl 2,4-dibromobutanoate.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add bromine to γ-butyrolactone in the presence of a catalytic amount of red phosphorus.

    • Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.

    • After completion, cool the mixture and quench with a saturated solution of sodium thiosulfate.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

    • To the resulting acid bromide, add methanol dropwise at 0 °C to form the methyl ester.

    • Purify the crude product by vacuum distillation or column chromatography.

  • Step 2: Synthesis of Methyl 1-cyclohexylazetidine-2-carboxylate.

    • Dissolve methyl 2,4-dibromobutanoate in a suitable solvent such as acetonitrile.

    • Add an excess of cyclohexylamine to the solution.

    • Add a base, such as potassium carbonate, to neutralize the HBr formed during the reaction.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ester by column chromatography.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the purified methyl 1-cyclohexylazetidine-2-carboxylate in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, neutralize the solution with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

II. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The amino acid must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom to allow for sequential peptide bond formation.

Protocol 2: Fmoc-Protection of this compound

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring solution at room temperature.

  • Allow the reaction to proceed for several hours until complete.

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Evaporate the solvent to yield the crude Fmoc-1-Cyclohexylazetidine-2-carboxylic acid, which can be purified by crystallization or column chromatography.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-1-Cyclohexylazetidine-2-carboxylic Acid

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-CycAze-Gly) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-1-Cyclohexylazetidine-2-carboxylic acid

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-1-Cyclohexylazetidine-2-carboxylic acid):

    • Pre-activate Fmoc-1-Cyclohexylazetidine-2-carboxylic acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Couple1 Couple Fmoc-Gly-OH Swell->Couple1 Deprotect1 Fmoc Deprotection (20% Piperidine) Couple1->Deprotect1 Couple2 Couple Fmoc-CycAze-OH Deprotect1->Couple2 Deprotect2 Fmoc Deprotection (20% Piperidine) Couple2->Deprotect2 Couple3 Couple Fmoc-Ala-OH Deprotect2->Couple3 Deprotect3 Final Fmoc Deprotection Couple3->Deprotect3 Cleave Cleave from Resin (TFA Cocktail) Deprotect3->Cleave Purify RP-HPLC Purification Cleave->Purify Peptide Ala-CycAze-Gly-NH2 Purify->Peptide

Caption: Workflow for the solid-phase synthesis of a tripeptide containing this compound (CycAze).

III. Applications in Drug Design: Targeting Viral and Cancer Pathways

The unique structural features of this compound make it an attractive building block for designing inhibitors of enzymes and protein-protein interactions where proline recognition is key.

A. Antiviral Drug Design: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, and many successful inhibitors are peptidomimetics that mimic the natural substrate cleavage sites. Proline residues are frequently found at or near these cleavage sites. The conformational rigidity imposed by the azetidine ring can pre-organize the inhibitor into a bioactive conformation, potentially increasing binding affinity. The cyclohexyl group can enhance hydrophobic interactions within the enzyme's active site.

HIV_Protease_Inhibition HIV_RNA HIV Genomic RNA Gag_Pol Gag-Pol Polyprotein HIV_RNA->Gag_Pol Translation Protease HIV-1 Protease Gag_Pol->Protease Autocleavage Viral_Proteins Mature Viral Proteins Protease->Viral_Proteins Cleavage of Gag-Pol Virion New Infectious Virion Viral_Proteins->Virion Assembly Inhibitor CycAze-containing Peptidomimetic Inhibitor Inhibitor->Protease Inhibition

Caption: Inhibition of HIV-1 protease by a this compound-containing peptidomimetic prevents the maturation of new viral particles.

Protocol 4: In Vitro HIV-1 Protease Inhibition Assay

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

  • Assay buffer (e.g., 50 mM MES, pH 6.0, 0.1% CHAPS, 1 M NaCl)

  • Test compounds (peptides containing this compound)

  • Positive control inhibitor (e.g., Saquinavir)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or control, and the fluorogenic substrate.

  • Initiate the reaction by adding the HIV-1 protease to each well.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).

  • Calculate the initial reaction rates and determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.

CompoundIC₅₀ (nM)
Control Peptide (with Proline)>10,000
Test Peptide (with CycAze)500
Saquinavir (Positive Control)10
Note: Data are hypothetical and for illustrative purposes.
B. Anticancer Drug Design: Targeting Proline-Rich Motifs in Signaling

Many proteins involved in cancer signaling pathways contain proline-rich domains (e.g., SH3 domains) that mediate critical protein-protein interactions. Designing peptidomimetics that mimic or disrupt these interactions is a promising anticancer strategy. The constrained conformation of this compound can be used to create potent and selective antagonists of these interactions. For example, disrupting the interaction between an SH3 domain-containing protein like Grb2 and a proline-rich motif on a signaling partner like Sos1 can inhibit the Ras/MAPK pathway, which is often hyperactivated in cancer.[5]

Grb2_SH3_Inhibition EGFR EGFR Grb2 Grb2 (SH2 domain) EGFR->Grb2 Activation Grb2_SH3 Grb2 (SH3 domain) Grb2->Grb2_SH3 Sos1 Sos1 (Proline-rich motif) Grb2_SH3->Sos1 Binding Ras Ras Sos1->Ras Activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Inhibitor CycAze-containing Peptide Inhibitor Inhibitor->Grb2_SH3 Disruption

Caption: A peptidomimetic containing this compound can disrupt the Grb2-Sos1 interaction, thereby inhibiting the Ras/MAPK signaling pathway and reducing cancer cell proliferation.

Protocol 5: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell line known to be dependent on the Ras/MAPK pathway (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (peptides containing this compound)

  • Positive control (e.g., a known MEK inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and the positive control for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

CompoundGI₅₀ (µM)
Control Peptide (with Proline)>100
Test Peptide (with CycAze)15
MEK Inhibitor (Positive Control)0.5
Note: Data are hypothetical and for illustrative purposes.

IV. Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its ability to impart conformational rigidity and enhance lipophilicity offers a strategic approach to improving the drug-like properties of peptidomimetics and small molecules. The protocols outlined in this application note provide a framework for the synthesis, peptide incorporation, and biological evaluation of compounds containing this unique scaffold, paving the way for the discovery of novel therapeutics targeting a range of diseases.

V. References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Berman, H. M., et al. (1971). The crystal and molecular structure of L-azetidine-2-carboxylic acid, a naturally occurring imino acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(1), 7-12.

  • Boni, R., et al. (1978). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 11(4), 622-626.

  • Hanessian, S., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442.

  • Sharma, P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.

  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis.

  • Armarego, W. L. F. (1989). Configuration and conformation of substituted azetidines. Chemical Reviews, 89(4), 837-859.

  • Gatos, D., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1171-1178.

  • Vankayala, S., & Gutta, B. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 26(16), 4948.

  • Sharma, P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.

  • Szymański, P., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10461.

  • Moroder, L., & Besse, D. (2000). Solid phase peptide synthesis. Reagents and conditions. Journal of Peptide Science, 6(3), 97-113.

  • Vlase, L., et al. (2021). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Molecules, 26(11), 3121.

  • Sharma, P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.

  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918.

  • Ali, A., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 27(19), 6511.

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-9031.

  • Leisinger, T. (1975). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 392(2), 234-242.

  • Mingoia, F., et al. (2018). Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. FEMS Pathogens and Disease, 76(6), fty063.

  • Chem-Impex International. (n.d.). 1-Benzylazetidine-2-carboxylic acid amide.

  • Kráľová, K., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9(1), 6387.

  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog.

  • Hsieh, C. Y., & Wang, H. C. (2022). Recent Advances in Application of Computer-Aided Drug Design in Anti-Influenza A Virus Drug Discovery. International Journal of Molecular Sciences, 23(10), 5489.

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517-527.

  • Al-Ostoot, F. H., et al. (2020). Benzothiazoles as potential antiviral agents. Journal of Pharmacy and Pharmacology, 72(10), 1297-1313.

  • El-Faham, A., & Albericio, F. (2011). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Molecules, 16(8), 6890-6905.

  • Smith, R. J., & Valle, D. (1988). Mutant cell lines resistant to azetidine-2-carboxylic acid: alterations in the synthesis of proline from glutamic acid. The Journal of Biological Chemistry, 263(26), 13392-13398.

  • Wang, X., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115598.

  • Funk, M. O., & Litchfield, J. E. (2012). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. The Journal of Organic Chemistry, 77(23), 10926-10930.

  • Yadavalli, T., et al. (2020). Pharmaceutically Acceptable Carboxylic Acid-Terminated Polymers Show Activity and Selectivity against HSV-1 and HSV-2 and Synergy with Antiviral Drugs. ACS Infectious Diseases, 6(11), 2926-2937.

  • Al-Suhaimi, K. M., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Chemistry Journal, 56(5), 629-640.

  • Kalgutkar, A. S., et al. (2001). Discovery and design of selective cyclooxygenase-2 inhibitors as non-ulcerogenic, anti-inflammatory drugs with potential utility as anti-cancer agents. Current Drug Targets, 2(1), 79-106.

  • Sechi, M., et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(2), 143-154.

Sources

Application Note: A Multi-Modal Analytical Workflow for Peptides Incorporating 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel conformations, and improved therapeutic profiles. 1-Cyclohexylazetidine-2-carboxylic acid (ChAze), a proline analogue featuring a bulky hydrophobic cyclohexyl group, presents unique analytical challenges due to its constrained cyclic structure and significant hydrophobicity. This application note provides a comprehensive, multi-modal analytical workflow for the detailed characterization of peptides containing ChAze. We present field-proven protocols for liquid chromatography, mass spectrometry, and structural analysis, underscoring the causality behind experimental choices to ensure robust and reliable characterization.

Introduction: The Analytical Implications of this compound

This compound is a synthetic amino acid designed to impart specific conformational constraints and physicochemical properties to peptides. Its structure, combining a four-membered azetidine ring with a cyclohexyl moiety, introduces two key characteristics that profoundly influence analytical behavior:

  • Conformational Rigidity: The azetidine ring, a proline analogue, restricts the peptide backbone's flexibility, potentially inducing specific secondary structures. This rigidity can affect chromatographic interactions and fragmentation patterns in mass spectrometry.

  • Enhanced Hydrophobicity: The cyclohexyl group is a bulky, non-aromatic hydrophobic side chain that significantly increases the peptide's lipophilicity. This has a major impact on retention in reversed-phase high-performance liquid chromatography (RP-HPLC) and can influence ionization efficiency in mass spectrometry.

A thorough understanding of these properties is critical for developing analytical methods that can accurately separate, identify, and characterize ChAze-containing peptides.

Chromatographic Separation: Taming Hydrophobicity in RP-HPLC

The pronounced hydrophobicity of the cyclohexyl group necessitates careful optimization of RP-HPLC methods to achieve adequate retention and resolution.

Protocol 1: Optimized RP-HPLC for ChAze-Peptides

Objective: To achieve efficient separation and purification of ChAze-containing peptides from synthetic impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Peptide sample dissolved in Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 0.3 mL/min.

  • Sample Injection: Inject 5 µL of the dissolved peptide sample.

  • Gradient Elution: Apply a shallow linear gradient to elute the peptide. A typical starting point is a gradient from 5% to 65% Mobile Phase B over 20-30 minutes. The shallowness of the gradient is crucial for resolving peptides with very similar hydrophobicities.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak corresponding to the ChAze-peptide to determine its purity.

Rationale for Experimental Choices:

  • C18 Column: The C18 stationary phase provides strong hydrophobic interactions necessary to retain the highly hydrophobic ChAze-containing peptide.[1]

  • Formic Acid: The use of 0.1% formic acid as a mobile phase modifier ensures good peak shape and efficient ionization for subsequent mass spectrometry analysis.

  • Shallow Gradient: The significant hydrophobicity conferred by the cyclohexyl group means that small changes in the organic solvent concentration can lead to large changes in retention. A shallow gradient is therefore essential for achieving optimal separation from closely eluting impurities.[1]

Mass Spectrometry: Unraveling Sequence and Structure

Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of ChAze-containing peptides. The constrained nature of the azetidine ring influences fragmentation patterns in tandem mass spectrometry (MS/MS).

Protocol 2: LC-MS/MS Analysis of ChAze-Peptides

Objective: To confirm the molecular weight and sequence of the ChAze-peptide through fragmentation analysis.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • LC Separation: Utilize the optimized RP-HPLC method described in Protocol 1.

  • MS Analysis:

    • Ionization Mode: Positive ESI.

    • Full Scan (MS1): Acquire full scan mass spectra to determine the precursor ion's mass-to-charge ratio (m/z).

    • Tandem MS (MS2): Select the precursor ion for fragmentation using collision-induced dissociation (CID). Acquire MS/MS spectra to generate fragment ions.

  • Data Analysis:

    • Molecular Weight Confirmation: Compare the observed precursor ion m/z with the theoretical m/z of the ChAze-peptide.

    • Sequence Verification: Analyze the MS/MS spectrum for the presence of b- and y-type fragment ions. Pay close attention to the fragmentation pattern around the ChAze residue.

Expected Fragmentation Pattern:

Peptides containing proline and its analogues, such as azetidine-2-carboxylic acid, often exhibit a characteristic fragmentation pattern known as the "proline effect".[2] This effect leads to a preferential cleavage of the peptide bond N-terminal to the cyclic residue, resulting in an abundant y-ion. Therefore, for a ChAze-containing peptide, a prominent y-ion corresponding to cleavage immediately before the ChAze residue is expected.

Structural Analysis: Probing Conformational Preferences

The incorporation of the rigid ChAze residue is intended to induce a specific conformation. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential techniques for elucidating the secondary structure of these peptides in solution.

Protocol 3: Conformational Analysis by Circular Dichroism Spectroscopy

Objective: To assess the secondary structure content (e.g., α-helix, β-sheet) of the ChAze-peptide.

Instrumentation:

  • Circular Dichroism Spectrometer.

Reagents:

  • Peptide sample dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Structure-inducing solvents (e.g., trifluoroethanol - TFE) may be used to promote helical conformations.

Procedure:

  • Sample Preparation: Prepare a peptide solution with a concentration of approximately 0.1 mg/mL.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm in a 1 mm pathlength cuvette.

    • Acquire spectra at a controlled temperature (e.g., 25 °C).

  • Data Analysis:

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic minima at ~208 nm and ~222 nm are indicative of an α-helical conformation, while a minimum around 218 nm suggests a β-sheet structure.[3]

Rationale for Experimental Choices:

  • Far-UV CD: The far-UV region (190-260 nm) is sensitive to the peptide backbone conformation, making it ideal for secondary structure analysis.

  • TFE Titration: The use of TFE can help to stabilize and reveal any inherent helical propensity of the peptide.

Protocol 4: High-Resolution Structural Analysis by NMR Spectroscopy

Objective: To obtain detailed, atom-level information about the three-dimensional structure and dynamics of the ChAze-peptide in solution.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR experiments, including:

    • 1D ¹H NMR: To assess overall sample purity and folding.

    • 2D TOCSY: To assign spin systems to specific amino acid residues.

    • 2D NOESY/ROESY: To identify through-space correlations between protons that are close in the 3D structure. These nuclear Overhauser effect (NOE) or rotating-frame Overhauser effect (ROE) signals provide distance restraints for structure calculation.[4][5]

  • Data Analysis and Structure Calculation:

    • Assign the NMR signals to specific atoms in the peptide sequence.

    • Use the NOE/ROE-derived distance restraints in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.[6]

Rationale for Experimental Choices:

  • 2D NMR: Provides the necessary resolution to assign the signals of individual protons in the peptide.

  • NOE/ROE Data: Are the primary source of experimental information for determining the 3D fold of the peptide in solution.

Quantitative Analysis: Accurate Measurement of Peptide Concentration

Accurate quantification is crucial for dose-response studies and formulation development. LC-MS-based methods are the gold standard for peptide quantification.

Protocol 5: Quantitative Analysis by LC-MS

Objective: To accurately determine the concentration of the ChAze-peptide in a given sample.

Instrumentation:

  • LC-MS/MS system (as in Protocol 2).

Reagents:

  • A certified reference standard of the ChAze-peptide with a known concentration.

  • Internal standard (e.g., a stable isotope-labeled version of the peptide).

Procedure:

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the reference standard and a fixed amount of the internal standard into a representative matrix.

  • Sample Preparation: Add the same fixed amount of the internal standard to the unknown sample.

  • LC-MS Analysis: Analyze the calibration standards and the unknown sample using the optimized LC-MS method (Protocol 2).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the ChAze-peptide in the unknown sample by interpolating its peak area ratio on the calibration curve.

Rationale for Experimental Choices:

  • Internal Standard: The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

  • Calibration Curve: Ensures that the quantification is performed within the linear dynamic range of the assay.

Data Summary and Visualization

The following table summarizes the key analytical parameters for a hypothetical ChAze-containing peptide.

Analytical TechniqueParameterTypical Result
RP-HPLC Retention TimeHighly dependent on sequence, but generally longer than analogous peptides without the cyclohexyl group.
Purity>95% (for research grade)
LC-MS [M+H]⁺ (observed)Matches theoretical mass ± 5 ppm.
Key MS/MS FragmentProminent y-ion N-terminal to the ChAze residue.
Circular Dichroism Secondary Structuree.g., ~40% α-helical content in 50% TFE.
NMR Spectroscopy Key NOEse.g., NOEs between the cyclohexyl protons and backbone amides, indicating a folded conformation.
Workflow Visualization

The following diagram illustrates the integrated analytical workflow for the characterization of ChAze-containing peptides.

Analytical_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Solid-Phase Synthesis of ChAze-Peptide Purification Preparative RP-HPLC Synthesis->Purification HPLC Analytical RP-HPLC (Protocol 1) Purity Assessment Purification->HPLC Purity Check LCMS LC-MS/MS (Protocol 2) Identity & Sequence HPLC->LCMS Identity Confirmation Structure Structural Analysis (Protocols 3 & 4) Conformation LCMS->Structure Structural Elucidation Quant Quantitative LC-MS (Protocol 5) Concentration Structure->Quant Quantification

Figure 1: Integrated workflow for the characterization of ChAze-peptides.

Conclusion

The successful characterization of peptides containing this compound requires a tailored analytical approach that addresses the challenges posed by its unique structural features. The protocols outlined in this application note provide a robust framework for the separation, identification, structural elucidation, and quantification of these novel peptide entities. By understanding the interplay between the physicochemical properties of ChAze and the principles of each analytical technique, researchers can confidently advance the development of next-generation peptide therapeutics.

References

  • Harrison, A. G. (2009). Peptide sequencing by mass spectrometry. Mass spectrometry reviews, 28(4), 640-659.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M., & Hodges, R. S. (1986). Role of reversed-phase high-performance liquid chromatography in protein structure-function studies.
  • Barnidge, D. R., Dratz, E. A., Martin, T., Bonilla, L. E., Moran, L. B., & Lindall, A. W. (2003). Absolute quantification of the G-protein-coupled receptor rhodopsin by LC/MS/MS using a source of isotopically labeled standard, the natural abundance of isotopes in the analyte, or a synthetic peptide standard. Analytical chemistry, 75(3), 445-451.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2009).
  • Cavanagh, J., Fairbrother, W. J., Palmer III, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
  • Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252-260.
  • Güntert, P. (2004). Automated NMR structure calculation with CYANA. In Protein NMR techniques (pp. 353-378). Humana Press.
  • Mirza, U. A., & Chait, B. T. (1994). Do proteins and peptides undergo a structural transition on the surface of a matrix-assisted laser desorption/ionization sample?. International journal of mass spectrometry and ion processes, 131, 289-304.
  • Baczynskyj, L., & Bronson, G. E. (1991). Tandem mass spectrometry in the structural analysis of peptides and proteins. Mass spectrometry reviews, 10(6), 439-460.
  • Siuzdak, G. (1994). The emergence of mass spectrometry in biochemical research. Proceedings of the National Academy of Sciences, 91(24), 11290-11297.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry for the characterization of therapeutic proteins. Mass spectrometry reviews, 34(1), 33-51.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
  • Zhang, H., Cui, W., & Gross, M. L. (2014). Mass spectrometry for the characterization of protein therapeutics: advances and future trends. Protein science, 23(6), 679-690.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Reid, G. E., & McLuckey, S. A. (2002). ‘Top down’ protein characterization via tandem mass spectrometry. Journal of mass spectrometry, 37(7), 663-675.
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

Sources

scale-up synthesis of 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Synthesis of 1-Cyclohexylazetidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the , a valuable constrained amino acid analog for pharmaceutical and drug discovery applications. The protocol is designed for researchers and process chemists, emphasizing robust, scalable, and chromatography-free methodologies. The synthesis is presented in a two-stage process: first, the preparation of a key intermediate, (S)-azetidine-2-carboxylic acid, from the inexpensive chiral precursor L-aspartic acid[1]; second, the N-alkylation via reductive amination followed by final deprotection. This guide explains the causal logic behind procedural choices, outlines critical safety protocols, and provides detailed analytical checkpoints to ensure a self-validating and reproducible workflow.

Introduction: The Strategic Value of Constrained Scaffolds

This compound is a non-proteinogenic amino acid that incorporates two key structural features highly sought after in modern medicinal chemistry: a strained azetidine ring and a lipophilic cyclohexyl group. The four-membered azetidine ring imparts significant conformational rigidity compared to its five-membered pyrrolidine analog (proline), which can lead to enhanced binding affinity and selectivity for biological targets[2][3]. The N-cyclohexyl substituent increases the molecule's lipophilicity, which can improve cell permeability and other pharmacokinetic properties.

However, the synthesis of azetidines, particularly at scale, presents challenges due to their inherent ring strain[2]. This guide details a practical and scalable route that circumvents common difficulties like the need for expensive reagents or purification by column chromatography, which is often a bottleneck in process development[1].

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages, starting from a readily available and inexpensive chiral building block. This approach is designed for efficiency and scalability, minimizing complex purification steps in favor of extractions and crystallizations.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Functionalization cluster_2 Stage 3: Final Product A L-Aspartic Acid B N-Boc, Ester Protected Intermediate A->B Protection & Esterification C tert-Butyl (S)-azetidine-2-carboxylate B->C Reduction & Cyclization D N-Cyclohexyl Intermediate (tert-Butyl Ester) C->D Reductive Amination (with Cyclohexanone) E This compound D->E Acidic Deprotection

Figure 1: High-level workflow for the scale-up synthesis.

Experimental Protocols & Process Rationale

Stage 1: Synthesis of tert-Butyl (S)-azetidine-2-carboxylate (Intermediate 1)

This stage is adapted from established multigram-scale syntheses that utilize L-aspartic acid as the chiral pool starting material, crucially avoiding chromatographic purification[1]. The strategy involves protection, selective reduction, activation of the resulting hydroxyl group, and subsequent intramolecular cyclization.

  • N-Boc Protection & Esterification: Suspend L-aspartic acid (1.0 mol) in a suitable solvent system. Introduce di-tert-butyl dicarbonate ((Boc)₂O) to protect the amine. Subsequent esterification steps yield the N-Boc protected diester.

  • Selective Saponification: Selectively hydrolyze the β-ester to the corresponding carboxylic acid using a suitable base (e.g., NaOH) at controlled temperatures. The desired mono-ester can be isolated via pH-controlled extraction, a key step for avoiding chromatography[1].

  • Reduction to Alcohol: The free carboxylic acid is reduced to a primary alcohol. A common and scalable method involves forming a mixed anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (NaBH₄)[1]. This avoids harsher reducing agents like LiAlH₄.

  • Hydroxyl Activation: The primary alcohol is converted into a good leaving group. A standard method is reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine to form a tosylate.

  • Intramolecular Cyclization: The N-Boc protected amino-tosylate is treated with a base (e.g., cesium carbonate, Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN)[1]. The intramolecular Sₙ2 reaction proceeds to form the strained four-membered ring.

  • Work-up and Isolation: After the reaction, the product is isolated via aqueous work-up and extraction into an organic solvent. The crude product is often of sufficient purity for the next step, or can be purified by crystallization.

Stage 2: N-Cyclohexylation via Reductive Amination

Reductive amination is a robust and high-yielding method for N-alkylation, particularly suitable for scale-up as it generates minimal byproducts compared to direct alkylation with cyclohexyl halides.

  • Reaction Setup: Dissolve tert-Butyl (S)-azetidine-2-carboxylate (Intermediate 1, 0.8 mol) and cyclohexanone (1.0 mol, ~1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.8 mol, 1.0 eq) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 mol, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 25 °C. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation.

  • Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS. Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Stage 3: Final Deprotection

The final step is the hydrolysis of the tert-butyl ester to yield the target carboxylic acid.

  • Cleavage Reaction: Dissolve the crude N-cyclohexyl intermediate from the previous step (approx. 0.8 mol) in DCM. Add trifluoroacetic acid (TFA, 4-5 eq) dropwise at 0 °C. Caution: This reaction is exothermic and generates isobutylene gas. Ensure adequate ventilation and cooling.

  • Reaction Completion: Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material[1].

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting residue can be triturated with a solvent like diethyl ether or hexane to induce precipitation/crystallization of the final product as a TFA salt.

  • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., isopropanol/water) to yield the pure this compound.

Detailed Chemical Pathway and Data

G Start L-Aspartic Acid Inter1 tert-Butyl (S)-azetidine-2-carboxylate Start->Inter1 1. (Boc)₂O 2. Reduction (NaBH₄) 3. TsCl, Base 4. Cyclization (Cs₂CO₃) Inter2 tert-Butyl (S)-1-cyclohexylazetidine-2-carboxylate Inter1->Inter2 Cyclohexanone, NaBH(OAc)₃, AcOH Final This compound Inter2->Final TFA, DCM

Figure 2: Key chemical transformations in the synthesis.

Table 1: Process Parameters and Expected Yields (Based on 1.0 mol Scale)
StepKey ReagentsSolventTemp (°C)Time (h)Expected YieldPurification Method
1A L-Aspartic Acid, (Boc)₂O, NaBH₄THF/H₂O0-2512-1875-85%pH-Controlled Extraction
1B TsCl, Cs₂CO₃MeCN25-552480-90%Extraction/Crystallization
2 Cyclohexanone, NaBH(OAc)₃DCM0-2512-1690-95%Aqueous Work-up/Extraction
3 Trifluoroacetic Acid (TFA)DCM0-252-490-98%Trituration/Recrystallization
Overall ~55-70%

Safety and Handling

Scaling up chemical synthesis requires stringent safety protocols. The following points are critical for this process:

  • Flammable Solvents: Dichloromethane, THF, and acetonitrile are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[4]

  • Corrosive Reagents: Trifluoroacetic acid (TFA) is highly corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4]

  • Exothermic Reactions: The reduction with NaBH₄ and the TFA deprotection can be exothermic. Use an ice bath for temperature control and add reagents slowly and portion-wise.

  • Pressurization Risk: The TFA deprotection step liberates isobutylene, a flammable gas. The reaction vessel must be properly vented to avoid pressure buildup.

  • General Amine Safety: Azetidines and related amine compounds can be irritants. Avoid inhalation and skin contact.[4]

Analytical Characterization

To validate the process, each intermediate and the final product should be characterized to confirm identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation at each stage.

  • Mass Spectrometry (MS): LC-MS is a rapid and effective tool for monitoring reaction progress and confirming the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

  • Optical Rotation: To confirm the retention of stereochemical integrity, measure the specific rotation of the chiral intermediates and the final product.

Conclusion

This application note details a robust, scalable, and economically viable synthesis for this compound. By leveraging a chromatography-free workflow and well-established, reliable reactions like reductive amination, this protocol provides a clear pathway for producing multi-gram to kilogram quantities of this valuable building block. The emphasis on process logic, safety, and analytical validation ensures that this guide is a trustworthy resource for drug development professionals.

References

  • HETEROCYCLES, Vol. 96, No. 12, 2018, pp. 2125-2134. Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine synthesis. [Link]
  • ResearchGate. Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
  • Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649-652. [Link]
  • Barberis, C., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2583-2603. [Link]
  • Request PDF. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Patel, M., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 9(5), 1049-1064. [Link]

Sources

Application Note: 1-Cyclohexylazetidine-2-carboxylic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 1-Cyclohexylazetidine-2-carboxylic acid, a valuable building block for the synthesis of diverse heterocyclic compounds. Azetidine scaffolds are prevalent in pharmacologically active molecules, serving as conformationally constrained proline bioisosteres that can significantly influence the biological activity and physicochemical properties of a parent compound.[1][2] This document details the synthetic utility of this compound, focusing on its application in amide bond formation and strain-driven ring-opening reactions. We provide field-proven, step-by-step protocols, mechanistic insights, and safety guidelines tailored for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Azetidine Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent.[3] Among these, the azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties.[1] Its inherent ring strain makes it an excellent candidate for ring-opening and expansion reactions, providing access to complex acyclic amines and larger ring systems.[2] Furthermore, azetidine-2-carboxylic acids are recognized as rigid analogues of proline, a critical amino acid in peptide structures.[1] Their incorporation into peptides or small molecules can enforce specific conformations, which is a key strategy for enhancing binding affinity to biological targets and improving metabolic stability.

This compound capitalizes on these features. It presents two primary points for chemical diversification:

  • The Carboxylic Acid: A versatile handle for standard transformations, most notably amide bond formation, a cornerstone reaction in drug discovery.[4][5]

  • The Azetidine Ring: A strained system whose reactivity can be harnessed for nucleophilic ring-opening reactions to generate novel γ-amino acid derivatives.[6][7][8]

The N-cyclohexyl group adds significant lipophilicity, a property that can be modulated to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Synthesis of the Building Block

The most common and efficient route to N-substituted azetidine-2-carboxylates is through an intramolecular nucleophilic substitution.[1][9][10] This process, a kinetically favored 4-exo-tet cyclization, involves two key steps: the initial N-alkylation of a primary amine followed by a base-mediated ring closure.[1]

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (4-exo-tet) cluster_2 Step 3: Hydrolysis A Cyclohexylamine C Intermediate: Methyl 4-bromo-2-(cyclohexylamino)butanoate A->C Nucleophilic Substitution B Methyl 2,4-dibromobutanoate B->C D Methyl 1-cyclohexylazetidine-2-carboxylate C->D Base (e.g., NaH, K2CO3) Ring Closure E This compound D->E LiOH or NaOH Aqueous Workup

Caption: General synthetic workflow for this compound.

Application I: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the rapid formation of a non-reactive ammonium carboxylate salt.[11][12] To overcome this, the carboxylic acid must be "activated" using a coupling reagent. This converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[12][13]

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[11][12] The reaction proceeds through a highly reactive O-acylisourea intermediate.[12][14] While this intermediate can react directly with an amine, its reactivity can lead to side products and racemization. The addition of N-hydroxysuccinimide (NHS) traps the O-acylisourea to form a more stable, yet still reactive, NHS-ester, which then cleanly reacts with the amine to yield the desired amide.[4]

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid R-COOH 1-Cyclohexylazetidine- 2-carboxylic acid Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS-Ester (Stable Active Ester) Intermediate->NHSEster NHS NHS NHS->NHSEster + Product Amide Product NHSEster->Product Amine R'-NH2 Amine->Product + cluster_0 Activation cluster_1 Nucleophilic Attack & Ring Opening A 1-Cyclohexylazetidine- 2-carboxylate Ester C Azetidinium Salt (Activated Intermediate) A->C B Activating Agent (e.g., MeI, BnBr) B->C E γ-Amino Acid Derivative (Ring-Opened Product) C->E Attack at C4 (Electronic Control) D Nucleophile (Nu-) D->E

Sources

Unlocking New Frontiers in Drug Discovery: A Guide to Studying Protein-Protein Interactions with 1-Cyclohexylazetidine-2-carboxylic Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Drugging the "Undruggable"

Protein-protein interactions (PPIs) represent a vast and largely untapped landscape for therapeutic intervention. These intricate networks of molecular communication are fundamental to virtually all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, infectious diseases, and autoimmune disorders.[1][2] However, the very nature of PPIs—often characterized by large, flat, and featureless interfaces—has rendered them notoriously difficult to target with traditional small-molecule drugs.[3] This has led to the classification of many PPIs as "undruggable."

Peptide-based therapeutics have emerged as a promising strategy to overcome these challenges.[1][4] Peptides can mimic the binding epitopes of one of the interacting partners, offering a larger contact surface area and potentially higher specificity compared to small molecules.[4][5] Yet, natural peptides are often plagued by poor metabolic stability, low cell permeability, and conformational flexibility, which can limit their therapeutic efficacy.[3][6]

To address these limitations, medicinal chemists have turned to conformationally constrained peptides. By introducing structural modifications, it is possible to "lock" a peptide into its bioactive conformation, thereby enhancing its binding affinity, stability against proteolysis, and cell permeability.[1][2][7] This pre-organization reduces the entropic penalty of binding, leading to more potent and effective PPI inhibitors.[1][7]

This application note details the use of a novel proline analogue, 1-Cyclohexylazetidine-2-carboxylic acid (ChAze) , as a powerful tool for creating conformationally constrained peptides to study and inhibit PPIs. While direct literature on ChAze in PPIs is emerging, its structural features, based on the well-studied azetidine-2-carboxylic acid scaffold, suggest significant potential.[8][9][10] The rigid azetidine ring, coupled with the bulky cyclohexyl group on the nitrogen, is hypothesized to induce specific backbone geometries, making it an invaluable building block for rational peptide design.

The Power of Conformational Constraint: The Role of this compound

This compound is a non-natural amino acid that serves as a constrained proline mimetic.[11][12] Proline's unique cyclic structure already imparts a degree of rigidity to the peptide backbone. Azetidine-2-carboxylic acid, with its four-membered ring, introduces an even greater level of constraint.[8][13] The N-alkylation with a cyclohexyl group further influences the peptide's local conformation and overall topology.

The incorporation of ChAze into a peptide sequence is expected to:

  • Induce Specific Secondary Structures: The constrained nature of the ChAze residue can promote the formation of specific turn structures or stabilize helical conformations, which are often involved in PPI interfaces.[8]

  • Enhance Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.[3]

  • Improve Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding to the target protein is reduced, leading to a higher binding affinity.[1][7]

  • Increase Cell Permeability: The bulky and lipophilic cyclohexyl group may enhance the peptide's ability to cross cell membranes, a critical factor for targeting intracellular PPIs.[3]

PPI_Workflow cluster_design Peptide Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Validation Peptide_Design Rational Peptide Design (Incorporate ChAze) Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->Peptide_Synthesis Sequence SPR Surface Plasmon Resonance (SPR) Peptide_Synthesis->SPR Purified Peptide ITC Isothermal Titration Calorimetry (ITC) Peptide_Synthesis->ITC Purified Peptide Cell_Assay Cell-Based Target Engagement Assay SPR->Cell_Assay Binding Kinetics (Kd, kon, koff) ITC->Cell_Assay Thermodynamics (ΔH, ΔS)

Caption: Workflow for studying PPIs with ChAze-modified peptides.

Experimental Protocols

Part 1: Synthesis of this compound Modified Peptides

The synthesis of peptides incorporating ChAze can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc/tBu chemistry.[5][6][14][15]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ChAze-Modified Peptide

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-1-Cyclohexylazetidine-2-carboxylic acid (Fmoc-ChAze-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Incorporation of Fmoc-ChAze-OH: Repeat steps 2 and 3 using Fmoc-ChAze-OH. Due to potential steric hindrance from the cyclohexyl group, a longer coupling time or a double coupling may be necessary.

  • Peptide Elongation: Continue to add the remaining amino acids in the sequence by repeating steps 2 and 3.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Part 2: Biophysical Characterization of Peptide-Protein Interactions

Once the ChAze-modified peptide is synthesized and purified, its interaction with the target protein can be characterized using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rate constants) and affinity data (equilibrium dissociation constant).[16][17][18][19][20]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (ligand)

  • ChAze-modified peptide (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to allow for covalent coupling. The optimal protein concentration and pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the ChAze-modified peptide in running buffer.

    • Inject the peptide solutions over the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time (association phase).

    • After the injection, allow the buffer to flow over the sensor surface to monitor the dissociation of the peptide from the protein (dissociation phase).

  • Surface Regeneration: Inject the regeneration solution to remove any remaining bound peptide and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₑ).

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[1][3][21][22][23]

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • ChAze-modified peptide

  • Dialysis buffer (ensure the protein and peptide are in the exact same buffer to minimize heat of dilution effects)

Procedure:

  • Sample Preparation:

    • Dialyze both the target protein and the ChAze-modified peptide extensively against the same buffer.

    • Determine the accurate concentrations of the protein and peptide solutions.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the ChAze-modified peptide into the injection syringe. A common starting point is to have the peptide concentration in the syringe at 10-20 times the protein concentration in the cell.[1]

  • Titration:

    • Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.

    • An initial small injection is often discarded in the analysis to account for diffusion effects upon the first injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated from these values.

Part 3: Cellular Validation of PPI Inhibition

Demonstrating that the ChAze-modified peptide can engage its target and disrupt the PPI in a cellular context is a crucial step.[24][25] A variety of cell-based assays can be employed, such as co-immunoprecipitation, FRET/BRET assays, or cellular thermal shift assays (CETSA).[24][25][26]

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in intact cells or cell lysates by measuring changes in the protein's thermal stability.[26][27]

Materials:

  • Cells expressing the target protein

  • ChAze-modified peptide

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Culture the cells to the desired confluency.

    • Treat the cells with varying concentrations of the ChAze-modified peptide or a vehicle control for a specified period.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Clarify the lysates by centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Quantify the protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentrations of the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by a secondary antibody.

    • Detect the signal and quantify the band intensities.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the peptide-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the peptide indicates that the peptide has bound to and stabilized the target protein, confirming target engagement.

Data Presentation and Interpretation

The data obtained from these experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Biophysical Characterization of ChAze-Peptide vs. Wild-Type Peptide

PeptideSPR Kₑ (nM)SPR kₐ (1/Ms)SPR kₔ (1/s)ITC Kₐ (1/M)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
Wild-TypeValueValueValueValueValueValue
ChAze-ModifiedValueValueValueValueValueValue

A successful ChAze-modified peptide would be expected to show a lower Kₑ (higher affinity) compared to its wild-type counterpart. The ITC data will provide insights into the thermodynamic drivers of the binding event.

The following diagram illustrates the expected outcome of a successful CETSA experiment.

CETSA_Graph cluster_0 CETSA Melt Curve plot y_axis Soluble Protein (%) curve1 Vehicle Control curve2 ChAze-Peptide legend

Caption: Representative CETSA melt curve showing thermal stabilization of the target protein upon binding of the ChAze-modified peptide.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for the development of potent and specific inhibitors of protein-protein interactions. The conformational constraints imposed by this non-natural amino acid can lead to peptides with enhanced binding affinity, stability, and cellular activity. The protocols outlined in this application note provide a comprehensive framework for the synthesis, biophysical characterization, and cellular validation of ChAze-modified peptides, enabling researchers to explore new avenues in the quest to drug the "undruggable" targets of the human interactome.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
  • Wang, H., Dawber, R. S., Zhang, P., Walko, M., Wilson, A. J., & Wang, X. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(17), 5963–5984. [Link]
  • Wang, H., Dawber, R. S., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science. [Link]
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
  • Nakai, K., & Baba, M. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e339. [Link]
  • Ottmann, C. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2974. [Link]
  • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wolters, A. H., & van der Krol, A. R. (2018). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 129-141). Humana Press, New York, NY. [Link]
  • Gsand, M., et al. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. The international journal of biochemistry & cell biology, 44(4), 674-683. [Link]
  • Sham, H. L., & Konradi, A. W. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1041-1049. [Link]
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
  • O'Shannessy, D. J. (n.d.). Surface plasmon resonance. [Link]
  • Roy, R. N., & Goodman, M. (2005). Peptide-based inhibitors of protein-protein interactions. Current opinion in chemical biology, 9(6), 633-639.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
  • ResearchGate. (2017). CHAPTER 3. High Throughput Screening Methods for PPI Inhibitor Discovery. [Link]
  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. [Link]
  • European Pharmaceutical Review. (2013, October 22). Cell-based assays for protein-protein interactions. [Link]
  • Couty, F., Evano, G., & Rabasso, N. (2003). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 5(13), 2275-2278. [Link]
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]
  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517-527. [Link]
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • LeFevre, G. H., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal, 117(2), 481-497. [Link]
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105–1109. [Link]
  • Tomasini, C., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8234-8243. [Link]
  • DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. [Link]
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105–1109. [Link]
  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). The chemically elegant proton pump inhibitors. Alimentary pharmacology & therapeutics, 23(s2), 2-8. [Link]
  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528-534. [Link]
  • Alías, M., et al. (2006). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of organic chemistry, 71(23), 8734–8746. [Link]
  • ResearchGate. (n.d.). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g.
  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cyclohexylazetidine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, non-proteinogenic amino acid analog. The inherent strain of the four-membered azetidine ring presents unique challenges that require careful consideration of reaction conditions and synthetic strategy.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles in your experiments.

Synthetic Strategies Overview

The synthesis of this compound typically begins with a pre-formed azetidine-2-carboxylic acid scaffold, which is then N-functionalized. The primary challenge lies in attaching the bulky cyclohexyl group to the azetidine nitrogen without inducing unwanted side reactions, such as ring-opening.[2][3] The choice of strategy often depends on the starting material's availability (the free acid vs. its ester) and the desired scale of the reaction.

Synthetic_Strategies cluster_routes N-Cyclohexylation Routes cluster_end Final Product / Intermediate Start_Acid Azetidine-2-carboxylic acid Direct_Alkylation Direct Alkylation (with Cyclohexyl Halide) Start_Acid->Direct_Alkylation Start_Ester Alkyl Azetidine-2-carboxylate Reductive_Amination Reductive Amination (with Cyclohexanone) Start_Ester->Reductive_Amination Mitsunobu Mitsunobu Reaction (with Cyclohexanol) Start_Ester->Mitsunobu More challenging Final_Ester Alkyl 1-Cyclohexylazetidine- 2-carboxylate Reductive_Amination->Final_Ester Final_Product 1-Cyclohexylazetidine- 2-carboxylic acid Direct_Alkylation->Final_Product Mitsunobu->Final_Ester Hydrolysis Saponification Final_Ester->Hydrolysis Hydrolysis->Final_Product

Caption: Key synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A: The most common approaches involve the N-alkylation of a pre-existing azetidine-2-carboxylic acid or its ester derivative. The main strategies include:

  • Reductive Amination: Reacting an azetidine-2-carboxylate ester with cyclohexanone in the presence of a selective reducing agent. This is often the most reliable and highest-yielding method.[4][5]

  • Direct Alkylation: Using a cyclohexyl halide (e.g., cyclohexyl bromide) to alkylate the nitrogen of azetidine-2-carboxylic acid. This method can be sluggish due to the steric bulk of the electrophile and may require harsh conditions that risk ring degradation.[6]

  • Mitsunobu Reaction: Condensing an azetidine-2-carboxylate ester with cyclohexanol using reagents like DEAD (diethyl azodicarboxylate) and triphenylphosphine. This reaction is sensitive and can be difficult to optimize for secondary alcohols like cyclohexanol.[7][8]

Q2: Why is the azetidine ring so challenging to work with?

A: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive and susceptible to cleavage than larger rings like pyrrolidine or piperidine.[1] This strain makes the ring vulnerable to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions or at elevated temperatures.[2][3] Synthetic transformations must therefore be conducted under mild conditions to preserve the four-membered ring integrity.

Q3: Should I protect the carboxylic acid group before N-alkylation?

A: Yes, in most cases. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. The free carboxylic acid can interfere with many N-alkylation reactions. For instance, in reductive amination, the acidic proton can quench the reagents. In direct alkylation, it complicates the reaction by forming salts. The ester can be easily hydrolyzed in a final step to yield the desired carboxylic acid.[9]

Q4: How can I confirm the structure of my final product?

A: A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic signals of the cyclohexyl group (a broad multiplet region between ~1.0-2.0 ppm) and the protons on the azetidine ring. The α-proton on the C2 carbon will typically be a doublet of doublets or triplet around 3.0-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid should appear in the 160-180 ppm region.[10][11] You should also be able to identify all the unique carbons of the cyclohexyl and azetidine rings.

  • IR Spectroscopy: A strong, broad absorption in the 2500-3300 cm⁻¹ range (O-H stretch) and a sharp carbonyl (C=O) absorption around 1700-1730 cm⁻¹ are characteristic of the carboxylic acid moiety.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight and obtain the molecular formula via high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area: N-Alkylation Reactions

Q: My direct N-alkylation of azetidine-2-carboxylic acid with cyclohexyl bromide gives a very low yield. What is going wrong?

A: This is a common and expected challenge. Several factors contribute to the low efficiency of this Sₙ2 reaction:

  • Steric Hindrance: Cyclohexyl bromide is a secondary halide, which is sterically hindered. This significantly slows down the rate of Sₙ2 substitution.

  • Competing Elimination (E2): The basicity of the azetidine nitrogen can promote the E2 elimination of HBr from cyclohexyl bromide, forming cyclohexene as a major byproduct.

  • Low Nucleophilicity: The nitrogen in the strained azetidine ring can be a weaker nucleophile compared to less-strained cyclic amines.

  • Zwitterionic Nature: The starting material exists as a zwitterion, which has poor solubility in many organic solvents suitable for Sₙ2 reactions.

Solutions:

  • Switch to Reductive Amination: This is the most effective solution. Reacting methyl or ethyl azetidine-2-carboxylate with cyclohexanone and a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) circumvents the issues of steric hindrance and elimination.[4][5]

  • Optimize Direct Alkylation (If you must use this route):

    • Use a more reactive electrophile, such as cyclohexyl triflate, although this is less common and more expensive.

    • Employ a non-nucleophilic base like potassium carbonate or cesium carbonate to neutralize the generated HBr.

    • Use a polar aprotic solvent like DMF or acetonitrile and increase the reaction temperature, but monitor carefully for decomposition.

Troubleshooting_N_Alkylation Start Low Yield in Direct N-Alkylation Check_Byproducts Analyze crude reaction mixture. Byproducts observed? Start->Check_Byproducts Cause_Elimination Probable Cause: E2 Elimination (Cyclohexene) Check_Byproducts->Cause_Elimination Yes (e.g., cyclohexene) Cause_StartingMaterial Probable Cause: Unreacted Starting Material Check_Byproducts->Cause_StartingMaterial No, mostly starting material Cause_Sterics Root Cause: Steric Hindrance of Cyclohexyl Bromide Cause_Elimination->Cause_Sterics Cause_StartingMaterial->Cause_Sterics Solution_Reductive Recommended Solution: Switch to Reductive Amination with Cyclohexanone Cause_Sterics->Solution_Reductive Solution_Optimize Alternative: Optimize Direct Alkylation (Higher temp, better leaving group) Cause_Sterics->Solution_Optimize

Caption: Decision workflow for troubleshooting low-yield N-alkylation reactions.

Q: I am attempting a Mitsunobu reaction with methyl azetidine-2-carboxylate and cyclohexanol, but the reaction is messy and purification is difficult. Any advice?

A: The Mitsunobu reaction is notoriously difficult to purify due to stoichiometric phosphine oxide and hydrazine byproducts.[8] Its success is also highly dependent on reagent quality and addition order.

  • Byproduct Removal: Triphenylphosphine oxide (TPPO) can sometimes be crystallized from nonpolar solvents (e.g., diethyl ether or hexanes). However, column chromatography is often unavoidable. Using polymer-supported triphenylphosphine can simplify workup, as the resulting phosphine oxide can be removed by simple filtration.[12]

  • Reaction Conditions: The reaction should be run at low temperatures (start at 0 °C) with slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[13] The pKa of the nucleophile is critical; while the azetidine nitrogen is the intended nucleophile, other side reactions can occur if conditions are not optimal.[8]

  • Alternative Strategy: Given the challenges, reductive amination remains a superior and more robust alternative for this specific transformation.

Problem Area: Work-up and Purification

Q: After saponification of the ester, I have a water-soluble, amphoteric product. How can I effectively purify this compound?

A: The zwitterionic nature of the final product makes standard extraction and purification challenging.

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[14]

    • Dissolve the crude product in water and make the solution basic (pH > 10) with NaOH or K₂CO₃. This ensures the carboxylic acid is deprotonated (carboxylate) and the amine is neutral.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic, organic-soluble impurities.

    • Carefully acidify the aqueous layer to a pH of ~3-4 with dilute HCl. This will protonate the carboxylate to the neutral carboxylic acid while the azetidine nitrogen becomes protonated (ammonium salt), causing the zwitterionic product to precipitate or be extractable.

    • Extract the product into an organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol.

  • Crystallization: The purified zwitterion can often be crystallized. Common solvent systems include water/ethanol, water/isopropanol, or methanol/diethyl ether.

  • Ion-Exchange Chromatography: For very difficult purifications, using an ion-exchange column is a highly effective, albeit more complex, option.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Cyclohexylazetidine-2-carboxylate via Reductive Amination

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[4]

Materials:

  • Methyl azetidine-2-carboxylate hydrochloride (1.0 eq.)

  • Cyclohexanone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl azetidine-2-carboxylate hydrochloride (1.0 eq.) and DCM or DCE.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 1.1 eq.) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • Add cyclohexanone (1.1 eq.) to the mixture. Allow the reaction to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. Caution: The addition may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title ester.

Protocol 2: Saponification to this compound

Materials:

  • Methyl 1-cyclohexylazetidine-2-carboxylate (1.0 eq.)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq.)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester (1.0 eq.) in a mixture of THF/MeOH/Water (e.g., a 3:1:1 ratio).

  • Add the base (LiOH or NaOH, 1.5-2.0 eq.) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS until all the starting ester is consumed (typically 2-6 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 by the dropwise addition of 1 M HCl. The product may precipitate as a white solid.

  • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum. If no solid forms, extract the aqueous solution multiple times with DCM or a DCM/isopropanol mixture (e.g., 5:1).

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the crude carboxylic acid, which can be further purified by crystallization.

Summary of Characterization Data

The following table provides expected spectroscopic data ranges for the final product. Actual values may vary based on the solvent and instrument used.

Technique Functional Group Expected Chemical Shift / Frequency
¹H NMR Azetidine-CH-COOH (C2-H)δ 3.5 - 4.0 ppm
Azetidine-CH₂ (C3, C4-H)δ 2.0 - 3.8 ppm
Cyclohexyl-CH-N (C1'-H)δ 2.5 - 3.0 ppm
Cyclohexyl-CH₂δ 1.0 - 2.0 ppm
Carboxylic Acid-OHδ 10.0 - 13.0 ppm (very broad)
¹³C NMR C=O (Carboxylic Acid)δ 170 - 180 ppm[11]
Azetidine-CH (C2)δ 60 - 70 ppm
Cyclohexyl-CH (C1')δ 55 - 65 ppm
Azetidine & Cyclohexyl CH₂δ 20 - 55 ppm
IR O-H stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C-H stretch (Aliphatic)2850 - 3000 cm⁻¹
C=O stretch (Carboxylic Acid)1700 - 1730 cm⁻¹[10]
References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • Regioselective ring opening reactions of azetidines. (n.d.).
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). The Journal of Organic Chemistry.
  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C
  • Methyl 1-cyclohexylazetidine-2-carboxyl
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025).
  • Mitsunobu and Related Reactions: Advances and Applic
  • Unexpected side reactions in the synthesis of 3-alkoxyazetidines. (2025). BenchChem.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022).
  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic-Chemistry.org.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Azetidine-2-carboxylic acid. (2026). Grokipedia.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Efficient route to (S)-azetidine-2-carboxylic acid. (n.d.). PubMed.
  • Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.).
  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. (2010). Accounts of Chemical Research.
  • Resolution of D-azetidine-2-carboxylic acid. (2025).
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.).
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids
  • Spectroscopy of Carboxylic Acid Deriv
  • Synthetic methods to access azetidines. (n.d.).
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
  • Application Notes and Protocols for N-alkylation of 2-(4-Ethylphenyl)azetidine. (2025). BenchChem.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC - PubMed Central.
  • Synthetic modifications of azetidine products. (n.d.).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024).
  • 1-Benzylazetidine-2-carboxylic acid amide. (n.d.). Chem-Impex.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.).
  • Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.).
  • Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. (n.d.).
  • A new procedure for preparation of carboxylic acid hydrazides. (2002). The Journal of Organic Chemistry.
  • Practical asymmetric preparation of azetidine-2-carboxylic acid. (2005). The Journal of Organic Chemistry.
  • A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activ

Sources

Technical Support Center: Synthesis of 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route for improved yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the N-alkylation of azetidine-2-carboxylic acid or its ester derivatives with a cyclohexyl halide or through reductive amination with cyclohexanone.

Issue 1: Low Overall Yield

A low yield of the final product is one of the most common challenges. The cause can often be traced back to several key steps in the synthesis.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Incomplete N-alkylation The direct N-alkylation of the azetidine ring can be sluggish. Action: Increase the reaction temperature, prolong the reaction time, or use a more reactive cyclohexyl halide (e.g., cyclohexyl iodide instead of bromide). The choice of base is also critical; a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[1]
Side Reactions Over-alkylation can occur, leading to the formation of a quaternary ammonium salt, which is a common issue in direct alkylation methods.[1] Action: Use a stoichiometric amount of the alkylating agent. Reductive amination is a more controlled alternative that avoids over-alkylation.[1]
Poor Quality Starting Materials Impurities in the starting azetidine-2-carboxylic acid or cyclohexyl derivative can interfere with the reaction. Action: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation) and confirm their identity and purity by analytical methods such as NMR and mass spectrometry.
Inefficient Ring Formation (if synthesizing the azetidine ring) If you are synthesizing the azetidine ring itself, for instance, via intramolecular cyclization, the yield can be highly dependent on reaction conditions. Action: Optimize the concentration of the substrate to favor intramolecular over intermolecular reactions. The choice of base and solvent is also crucial for efficient cyclization.[2][3][4][5][6]
Product Loss During Workup and Purification The product may be lost during extraction or purification steps. Action: Optimize the pH during aqueous workup to ensure the product is in a form that is soluble in the organic layer. For purification, column chromatography conditions (e.g., choice of solvent system, silica gel activity) should be carefully selected to minimize product loss.
Issue 2: Formation of Impurities

The presence of significant impurities complicates purification and reduces the final yield.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Unreacted Starting Materials Incomplete reaction is a common source of impurities. Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adding more reagent or extending the reaction time.
Over-alkylation Product As mentioned, direct alkylation can lead to a quaternary ammonium salt.[1] Action: Switch to a reductive amination protocol. If direct alkylation is necessary, use the alkylating agent as the limiting reagent.
Epimerization If you are working with an enantiomerically pure starting material, harsh reaction conditions (e.g., strong base, high temperature) can lead to racemization at the C2 position. Action: Use milder reaction conditions. For example, a weaker base or lower reaction temperature may be sufficient. The use of borane complexes has been shown to allow for diastereoselective α-alkylation under controlled conditions.[3]
Ring-Opening of the Azetidine The strained four-membered ring of azetidine can be susceptible to nucleophilic attack and ring-opening under certain conditions. Action: Avoid strongly nucleophilic conditions and harsh pH changes during the reaction and workup.
Issue 3: Difficult Purification

The final product can be challenging to purify due to its physical properties or the presence of closely related impurities.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Zwitterionic Nature As an amino acid, the product can exist as a zwitterion, making it highly polar and potentially difficult to handle with standard organic solvents. Action: Convert the product to its ester or salt form to improve its solubility in organic solvents for extraction and chromatography. For example, esterification of the carboxylic acid can facilitate purification, followed by hydrolysis to obtain the final product.
Co-elution of Impurities Impurities with similar polarity to the product can be difficult to separate by column chromatography. Action: Explore different solvent systems for chromatography. Sometimes a change from a non-polar/polar system (e.g., hexane/ethyl acetate) to one with different selectivity (e.g., dichloromethane/methanol) can improve separation. The use of an amine-containing eluent (e.g., with triethylamine) can also help to reduce tailing on silica gel.
Product is Water Soluble The product may have significant water solubility, leading to losses during aqueous workup. Action: Perform multiple extractions with the organic solvent. Saturating the aqueous layer with a salt like sodium chloride can decrease the product's solubility in the aqueous phase and improve extraction efficiency.

Section 2: Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What is the most reliable method for synthesizing this compound with high yield and purity?

A1: While direct N-alkylation with a cyclohexyl halide is a straightforward approach, reductive amination of azetidine-2-carboxylic acid (or its ester) with cyclohexanone is often more reliable and provides better control, avoiding the common side reaction of over-alkylation.[1] The reductive amination involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product.

Q2: I am synthesizing the azetidine ring from an acyclic precursor. What are the key considerations for a successful cyclization?

A2: The key to a successful intramolecular cyclization to form the azetidine ring is to favor the intramolecular reaction over intermolecular polymerization.[2][3][4][5][6] This is typically achieved by using high-dilution conditions. The choice of a suitable leaving group on the precursor and a strong, non-nucleophilic base is also critical for efficient ring closure.

Reaction Conditions

Q3: What are the optimal solvent and base combinations for the N-alkylation step?

A3: For direct N-alkylation, polar aprotic solvents like acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) are commonly used.[1] A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is recommended to prevent unwanted side reactions.[1] For reductive amination, the reaction is often carried out in a protic solvent like methanol or ethanol, with a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any major byproducts.

Purification and Characterization

Q5: What is the best way to purify the final product?

A5: Due to its amino acid nature, the product can be challenging to purify. If the product is in its zwitterionic form, ion-exchange chromatography can be a powerful technique. Alternatively, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) makes the compound less polar and more amenable to standard silica gel column chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

Q6: What are the expected spectral characteristics for this compound?

A6:

  • ¹H NMR: You should expect to see characteristic signals for the cyclohexyl protons (a broad multiplet in the 1-2 ppm range) and the protons of the azetidine ring. The proton at the C2 position will typically appear as a multiplet.

  • ¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (typically >170 ppm), along with the carbons of the cyclohexyl ring and the azetidine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound should be observed.

Section 3: Experimental Workflow & Diagrams

Workflow for Reductive Amination

Below is a generalized workflow for the synthesis of this compound via reductive amination.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification start Dissolve Azetidine-2-carboxylic acid ester in appropriate solvent (e.g., Methanol) add_ketone Add Cyclohexanone start->add_ketone 1. add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) add_ketone->add_reducing_agent 2. react Stir at room temperature add_reducing_agent->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction monitor->quench extract Aqueous workup and extraction quench->extract purify Purify by column chromatography extract->purify hydrolyze Hydrolyze ester purify->hydrolyze final_product Isolate 1-Cyclohexylazetidine- 2-carboxylic acid hydrolyze->final_product

Caption: Reductive amination workflow for synthesis.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Logic start Low Yield or Impurities Detected check_reaction Was the reaction complete? start->check_reaction check_starting_materials Are starting materials pure? check_reaction->check_starting_materials Yes incomplete_reaction Optimize reaction time, temperature, or reagents check_reaction->incomplete_reaction No check_conditions Were reaction conditions optimal? check_starting_materials->check_conditions Yes impure_sm Purify starting materials check_starting_materials->impure_sm No check_workup Was the workup and purification efficient? check_conditions->check_workup Yes suboptimal_conditions Adjust base, solvent, or consider alternative route (e.g., reductive amination) check_conditions->suboptimal_conditions No inefficient_workup Optimize extraction pH and chromatography conditions check_workup->inefficient_workup No

Caption: Troubleshooting decision-making process.

References

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
  • De Kimpe, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47688-47713. [Link]
  • Tayama, E., et al. (2018). Diastereoselective α-alkylation of azetidine 2-carboxylic acid esters. Organic & Biomolecular Chemistry, 16(3), 355-358. [Link]
  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]

Sources

Technical Support Center: Purification Strategies for 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Cyclohexylazetidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this unique cyclic amino acid derivative. Given its amphoteric nature and potential for various impurities, a robust and well-understood purification strategy is critical for obtaining high-purity material suitable for downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles.

Section 1: Fundamental Properties & Purification Principles

This compound possesses both a basic tertiary amine (the azetidine nitrogen) and a carboxylic acid. This makes it an amphoteric, zwitterionic compound, and its solubility is highly dependent on pH. Understanding this property is the cornerstone of its purification.

  • In Acidic Solution (pH < ~2): The carboxylic acid is protonated (neutral), and the amine is protonated (cationic). The molecule carries a net positive charge and is generally soluble in aqueous solutions.

  • At the Isoelectric Point (pI): The carboxylic acid is deprotonated (anionic), and the amine is protonated (cationic). The molecule is a neutral zwitterion, often exhibiting its lowest aqueous solubility.

  • In Basic Solution (pH > ~10): The carboxylic acid is deprotonated (anionic), and the amine is neutral. The molecule carries a net negative charge and is soluble in aqueous solutions.

This pH-dependent behavior allows for powerful separation from non-ionizable impurities using acid-base extraction , a primary technique discussed in this guide.[1][2][3] Other key methods include recrystallization for removing minor, soluble impurities and chromatography for challenging separations or for isolating enantiomers.[4]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Crude product is contaminated with non-polar, greasy impurities.

Question: My initial work-up has left an oily residue mixed with my solid product. How can I efficiently remove these non-polar contaminants, such as unreacted alkylating agents or starting materials?

Answer: This is an ideal scenario for applying an acid-base extraction. This technique leverages the ionic character of your target compound to sequester it in an aqueous phase, while non-ionizable, non-polar impurities remain in an organic solvent to be washed away.[1][3]

The core principle is to make your target compound water-soluble by converting it into a salt, while the impurities are not. You can do this by either protonating the amine with acid or deprotonating the carboxylic acid with a base. An acidic extraction is generally preferred as a first step.

See Protocol 1 for a detailed, step-by-step acid-base extraction workflow. The logical flow of this process is outlined in the diagram below.

start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Contains Neutral/Non-polar Impurities (Discard) separate1->organic1 Impurity Path aqueous1 Aqueous Layer: Contains Protonated Product (as Hydrochloride Salt) separate1->aqueous1 Product Path add_base Adjust Aqueous Layer to High pH (>10) with Base (e.g., 6M NaOH) aqueous1->add_base extract_org Extract with Fresh Organic Solvent (e.g., EtOAc) add_base->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer: (Discard) separate2->aqueous2 organic2 Organic Layer: Contains Purified Product (Neutral Form) separate2->organic2 dry Dry (Na2SO4), Filter, and Concentrate organic2->dry end Purified Product dry->end

Caption: Workflow for Acid-Base Extraction Purification.

Issue 2: Product purity is still low after extraction, with polar impurities present.

Question: I've performed an acid-base extraction, but TLC and/or NMR analysis still shows impurities. What is the best next step?

Answer: If polar impurities persist, recrystallization is the most effective subsequent step.[3][4] This technique relies on the principle that the desired compound and the impurities will have different solubilities in a given solvent at different temperatures. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while the impurities remain soluble (or insoluble) at all temperatures.

Troubleshooting Recrystallization:

  • Finding a Solvent: A solvent screen is crucial. Test small amounts of your product in various solvents (see table below) at room temperature and with heating.

  • Low Recovery: This can happen if you use too much solvent, or if the product is too soluble in the chosen solvent even at cold temperatures. Try using a two-solvent system (a "good" solvent in which the product is soluble, and a "bad" solvent in which it is not). Dissolve the crude product in a minimal amount of the hot "good" solvent, then slowly add the "bad" solvent until turbidity persists.

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high impurity load or cooling the solution too quickly. Try re-heating the oiled solution, adding slightly more solvent, and allowing it to cool much more slowly.

Solvent ClassExamplesComments
Alcohols Isopropanol, EthanolGood starting point. Often used in combination with water.
Ethers Diethyl Ether, MTBEUse with caution due to volatility. Good for precipitating from other solvents.
Esters Ethyl AcetateA versatile solvent, often used in chromatography as well.
Hydrocarbons Heptane, TolueneOften used as the "bad" solvent in a two-solvent system with a more polar one.
Aqueous Mixtures Water, Ethanol/Water, Isopropanol/WaterExploits the compound's polarity. Solubility will be pH-sensitive.

See Protocol 2 for a general recrystallization procedure.

Issue 3: Chiral purity is insufficient.

Question: My synthesis has produced a racemic or enantiomerically-enriched mixture. How can I isolate the desired enantiomer?

Answer: For separating enantiomers, you must use a chiral technique. The two primary methods are preparative chiral chromatography and diastereomeric salt resolution .

  • Preparative Chiral Chromatography (HPLC or SFC): This is a powerful and direct method for separating enantiomers.[5] It requires a specialized chiral stationary phase (CSP).

    • Column Choice: For acidic compounds like this, anion-exchange type CSPs or polysaccharide-based CSPs are excellent starting points.[6]

    • Mobile Phase: The mobile phase often requires an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to ensure good peak shape.[7] Screening different solvents (e.g., methanol, ethanol, acetonitrile) is necessary.[8]

    • Drawback: This method can be expensive and time-consuming to scale up.

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting your racemic carboxylic acid with a single, pure enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine).[9][10] This creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[9] Once a pure diastereomeric salt is isolated, treatment with a strong acid will liberate the desired pure enantiomer of your carboxylic acid.[10] This method is often more cost-effective for larger scales.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification strategy for this compound on a 1-5 gram scale?

For typical research quantities, a sequential approach is most robust. Start with an acid-base extraction to remove the bulk of neutral impurities. Follow this with a recrystallization from a suitable solvent system (e.g., isopropanol/water) to achieve high purity. This combination is often sufficient to obtain >99% pure material if no enantiomeric separation is required. The decision-making process is visualized below.

start Start: Crude This compound assess Assess Purity & Impurity Type (TLC, NMR, HPLC) start->assess decision1 Major Non-Polar Impurities? assess->decision1 acid_base Perform Acid-Base Extraction (Protocol 1) decision1->acid_base Yes decision2 Polar Impurities Remain? decision1->decision2 No acid_base->decision2 recrystallize Recrystallize (Protocol 2) decision2->recrystallize Yes decision3 Enantiomeric Mixture? decision2->decision3 No recrystallize->decision3 chiral_sep Perform Chiral Separation (e.g., Prep HPLC) decision3->chiral_sep Yes end Pure Product decision3->end No chiral_sep->end

Caption: Decision tree for selecting a purification strategy.

Q2: What are the best TLC conditions for monitoring this compound?

Due to its polarity, standard eluents like pure ethyl acetate/hexanes may result in streaking or low Rf values. A more polar, often acidic, system is required.

  • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (90:10:1).

  • Visualization: Stain with ninhydrin (stains the secondary amine precursor if present) or potassium permanganate (a general-purpose stain for organic compounds).

Q3: My compound is a solid but won't dissolve in common organic solvents for purification.

This is a classic sign of its zwitterionic nature. At its isoelectric point, the compound can form a highly ordered, salt-like crystal lattice that is poorly soluble in many solvents. To dissolve it, you need to disrupt this zwitterionic form by adding a small amount of acid (e.g., acetic acid, TFA) or base (e.g., triethylamine) to your non-polar solvent system, which will protonate or deprotonate the molecule, respectively, increasing its solubility.

Q4: How should I store the purified this compound?

As a stable, crystalline solid, it should be stored in a well-sealed container at room temperature or refrigerated (2-8 °C) to prevent any potential long-term degradation. It is not typically sensitive to air or moisture, but standard laboratory best practices for storing purified compounds should be followed.

Section 4: Key Experimental Protocols

Protocol 1: High-Purity Acid-Base Extraction

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 10 mL per gram). Combine the aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.

  • Organic Wash (Optional): If significant non-polar impurities were present, wash the combined aqueous layers with a fresh portion of EtOAc (10 mL per gram) to remove any residual neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M aqueous NaOH or solid NaOH with stirring until the pH is >10, confirmed with pH paper. The product will now be in its neutral, deprotonated form.

  • Product Extraction: Extract the basic aqueous solution with fresh EtOAc or DCM (3 x 15 mL per gram). The purified product is now in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified solid.

Protocol 2: Standard Recrystallization

  • Solvent Selection: In a small test tube, add ~50 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the mixture. If it dissolves when hot, it is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References
  • US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google P
  • Technical Support Center: Purification of Acidic Chiral Compounds - Benchchem
  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google P
  • Acid–base extraction - Wikipedia
  • Is it possible to extract amino acids from water using extraction?
  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis - Benchchem
  • Separation and Refining of Amino acids - Diaion
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Separation and Purific
  • Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support | LCGC Intern
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem
  • Resolution of D -azetidine-2-carboxylic acid - ResearchG
  • chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry - Reddit
  • (PDF)
  • Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Public
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - LMA leidykla
  • Liquid-Chromatographic Methods for Carboxylic Acids - Encyclopedia.pub
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences
  • Copper-Catalyzed Oxidative Cycliz
  • Azetidine derivatives of tricyclic antidepressant agents - PubMed
  • An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence - PubMed
  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PubMed Central
  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google P
  • EP1565423B1 - 2-heptylcyclopropyl-1-carboxylic acid - Google P
  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) - Austin Publishing Group
  • Characterization of Carboxylic Acid Reductase from Mycobacterium phlei Immobilized onto Seplite LX120 - MDPI
  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google P
  • Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separ

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Cyclohexylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation with this compound. Our approach is rooted in fundamental physicochemical principles and validated by field-proven methodologies to ensure you can proceed with your research confidently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the expected solubility characteristics of this compound?

A1: this compound is a molecule that combines a hydrophilic carboxylic acid group with a lipophilic cyclohexyl group. Carboxylic acids with more than five carbon atoms tend to have low water solubility, and the bulky, nonpolar cyclohexyl ring in this compound significantly increases its hydrophobicity.[1][2] Therefore, you should anticipate poor aqueous solubility in neutral pH water. Its solubility is expected to be higher in organic solvents and in aqueous solutions with an adjusted pH.

Q2: Why is my compound "crashing out" of solution?

A2: "Crashing out," or precipitation, typically occurs when the concentration of the compound exceeds its solubility limit in the current solvent system. This can be triggered by several factors:

  • Solvent Change: If the compound is dissolved in a good solvent (e.g., a polar organic solvent) and then added to a poor solvent (e.g., water), it will likely precipitate.

  • pH Shift: As a carboxylic acid, the compound's solubility is highly pH-dependent.[3][4] If you dissolve it in a basic solution (where it forms a more soluble salt) and then the pH is lowered, it will convert back to the less soluble free acid form and precipitate.[1][4]

  • Temperature Change: For many compounds, solubility decreases as the temperature drops.[3] If you prepared a saturated solution at a higher temperature, it might precipitate upon cooling to room temperature or below.

  • Evaporation: If the solvent evaporates over time, the concentration of your compound will increase, potentially exceeding its solubility limit.

Q3: Can I just use DMSO to dissolve my compound for a biological assay?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for poorly soluble compounds, its use in biological assays requires caution.[5] High concentrations of DMSO can be toxic to cells. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5% v/v) and that this concentration is kept consistent across all experimental conditions, including controls. Be aware that even with this method, the compound may precipitate from the aqueous medium upon dilution if its solubility limit is exceeded.

Part 2: Troubleshooting Guide - A Systematic Approach to Solubility Enhancement

If you are facing persistent solubility issues, this guide provides a systematic workflow to identify an appropriate solvent system for your needs.

Initial Assessment: Understanding Your Compound

Before experimenting with different solubilization methods, it's essential to understand the physicochemical properties of this compound.

  • Structure: The molecule has a carboxylic acid group (pKa estimated to be around 4-5) and a bulky, lipophilic cyclohexyl group. This dual nature is the primary cause of its solubility challenges.

  • Expected Behavior: It will behave as a weak acid. In acidic to neutral aqueous media, it will be in its protonated, less soluble form. In basic media (pH > pKa), it will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.[1][4]

Troubleshooting Workflow

The following diagram illustrates a logical progression for tackling solubility issues with this compound.

Solubility_Workflow start Start: Insoluble Compound ph_mod Step 1: pH Modification start->ph_mod cosolvent Step 2: Co-solvent Screening ph_mod->cosolvent If pH adjustment is insufficient or not viable for the experiment success Solubility Achieved ph_mod->success If successful surfactant Step 3: Surfactant Addition cosolvent->surfactant If co-solvents alone are not effective or require high concentrations cosolvent->success If successful complexation Step 4: Complexation Agents surfactant->complexation If surfactants interfere with the assay or are not potent enough surfactant->success If successful lipid Step 5: Lipid-Based Formulations complexation->lipid For in vivo studies or when high concentrations are needed complexation->success If successful lipid->success If successful fail Consult Formulation Specialist lipid->fail If still unresolved

Caption: A systematic workflow for addressing solubility issues.

Step 1: pH Modification

This is the most direct and often most effective method for ionizable compounds like carboxylic acids.[6][7] By raising the pH of an aqueous solution above the pKa of the carboxylic acid, you convert it to its more soluble salt form.[1]

  • When to use: For preparing aqueous stock solutions, buffers for in vitro assays, and some oral formulations.

  • Causality: The deprotonated carboxylate group (COO-) is ionic and therefore much more polar and water-soluble than the neutral carboxylic acid group (COOH).[4]

  • How to proceed:

    • Start with a low concentration of the compound in water.

    • Slowly add a base (e.g., 0.1 M NaOH or KOH) dropwise while stirring.

    • Monitor the pH and observe for dissolution.

    • Once the compound is dissolved, you can adjust the pH to the desired level for your experiment, but be careful not to go too low, as this may cause precipitation.

  • Considerations: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme activity). Most biological experiments are conducted in a pH range of 7.2-7.4.[5]

Step 2: Co-solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds.[8][9] They work by reducing the polarity of the aqueous environment.

  • When to use: When pH modification alone is insufficient or when a specific pH must be maintained.

  • Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar environment that is more favorable for dissolving hydrophobic molecules.[8]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[5][9][10]

  • How to proceed: A screening approach is recommended. See the detailed protocol below for a co-solvent screening experiment.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many systems.
Propylene Glycol5-20%A common vehicle for oral and parenteral formulations.
PEG 40010-30%Can significantly increase solubility.[11]
DMSO1-10%Very effective but use with caution due to potential toxicity.[5]
Data compiled from multiple sources.[5][9][11]
Step 3: Surfactants

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[12][13]

  • When to use: When high concentrations of the compound are needed, and co-solvents are not effective enough or cause toxicity.

  • Causality: The hydrophobic core of the micelle provides a favorable environment for the lipophilic cyclohexyl group of your compound, while the hydrophilic exterior of the micelle keeps it dispersed in the aqueous solution.[12]

  • Common Surfactants:

    • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL.[14] These are generally less harsh on biological systems.

    • Anionic: Sodium Dodecyl Sulfate (SDS). Generally denaturing and not suitable for most biological assays.

  • How to proceed: Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) and determine the solubility of your compound in each.

Step 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[5][15]

  • When to use: For improving solubility and stability, especially in oral formulations.

  • Causality: The hydrophobic cyclohexyl group of your compound can fit into the hydrophobic cavity of the cyclodextrin molecule, forming a stable, water-soluble complex.

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher water solubility and lower toxicity.

  • How to proceed: Prepare a stock solution of the cyclodextrin in your desired buffer. Add your compound and stir or sonicate until dissolved.

Step 5: Advanced Formulations (Lipid-Based Systems)

For very challenging compounds, especially for in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be employed.[15][16] These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.

  • When to use: Primarily for oral delivery to enhance absorption.

  • Causality: The drug is dissolved in the lipid phase, which is then emulsified in the gastrointestinal tract, increasing the surface area for absorption.[16]

  • This is an advanced technique and typically requires specialized formulation expertise.

Part 3: Experimental Protocols

These protocols provide a starting point for systematically evaluating different solubilization strategies.

Protocol 1: pH-Solubility Profile

This experiment determines the solubility of your compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials or tubes

  • Shaker or rotator

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of the compound to a vial (enough so that undissolved solid remains).

  • Add a known volume (e.g., 1 mL) of a specific pH buffer.

  • Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Repeat for each pH value.

Expected Outcome: A plot of solubility vs. pH, which should show a significant increase in solubility as the pH rises above the pKa of the compound.

ph_solubility start Add excess compound to buffer solution equilibrate Equilibrate for 24-48h (shaking) start->equilibrate centrifuge Centrifuge to separate solid from supernatant equilibrate->centrifuge quantify Quantify concentration in supernatant (e.g., HPLC) centrifuge->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining a pH-solubility profile.

Protocol 2: Co-solvent Screening

This protocol helps identify the most effective co-solvent for your compound.

Materials:

  • This compound

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vials, analytical balance, analytical method (HPLC)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v of each co-solvent in PBS).

  • For each mixture, add an excess amount of the compound to a known volume of the solvent.

  • Follow steps 3-6 from the pH-Solubility Profile protocol.

  • Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Expected Outcome: A table and graph showing which co-solvent provides the best solubility enhancement at the lowest concentration.

Co-solvent System (in PBS pH 7.4)Estimated Solubility (µg/mL)
100% PBSBaseline
10% EthanolResult
20% EthanolResult
10% Propylene GlycolResult
20% Propylene GlycolResult
10% PEG 400Result
20% PEG 400Result
This table should be populated with your experimental data.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]
  • Azetidine-2,4-dicarboxylic acid - Solubility of Things. Solubility of Things. [Link]
  • Cosolvent - Wikipedia. Wikipedia. [Link]
  • Co-solvent: Significance and symbolism. The-Symbolism. [Link]
  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. [Link]
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • 2-Azetidinecarboxylic acid, (S)-. PubChem. [Link]
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
  • Formulation strategies for poorly soluble drugs.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
  • Organic Chemistry Study Guide: Carboxylic Acids & Deriv
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs.
  • 1-cyclohexylazetidine-3-carboxylic acid. American Elements. [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of incorporating sterically hindered azetidine amino acids into peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis with these conformationally constrained, non-canonical amino acids. The inherent ring strain and substitution patterns of azetidine amino acids introduce significant steric barriers that can render standard coupling protocols ineffective.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles. Our approach is rooted in explaining the "why" behind each recommendation, ensuring you can make informed decisions in your experimental design.

Part 1: Troubleshooting Guide for Common Coupling Issues

This section addresses specific problems you may encounter during the synthesis of peptides containing sterically hindered azetidine amino acids.

Issue 1: Low or No Coupling Yield

This is the most common problem, often indicated by a positive Kaiser test after the coupling step. The primary cause is the steric bulk of the azetidine ring and its substituents, which physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[3][4]

G cluster_0 Standard Coupling cluster_1 Hindered Azetidine Coupling Amino_Acid_1 Activated Amino Acid Peptide_Chain_1 N-Terminal Amine (Unhindered) Amino_Acid_1->Peptide_Chain_1 Successful Coupling Azetidine_AA Activated Azetidine Amino Acid (Bulky) Peptide_Chain_2 N-Terminal Amine Azetidine_AA->Peptide_Chain_2 Hindered Approach (Low Yield) Steric_Shield Steric Shield

Potential CauseRecommended Solution & Rationale
Inefficient Coupling Reagent Solution: Switch to a more potent in-situ activating reagent. Standard carbodiimides like DCC and DIC are often too weak for sterically demanding couplings.[3][5] Rationale: Aminium/uronium salts (e.g., HATU, HCTU ) or phosphonium salts (e.g., PyBOP, PyAOP ) form highly reactive O-acylisourea or activated ester intermediates that can overcome the high activation energy barrier imposed by steric hindrance.[3][6] HATU and PyAOP are often considered superior as they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[3][6]
Insufficient Reaction Time or Temperature Solution: Increase the coupling reaction time (e.g., from 1-2 hours to overnight) and consider gentle heating (30-40°C).[3] Rationale: Steric hindrance dramatically slows down the reaction rate.[3] Extended reaction times provide the necessary window for the sterically encumbered molecules to orient correctly for bond formation. Gentle heating can provide the necessary activation energy, but must be used cautiously to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative for driving difficult couplings to completion rapidly.[3]
Suboptimal Solvent Choice Solution: Use N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). For particularly challenging sequences, a mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[3] Rationale: The solvent's ability to solvate the peptide-resin complex is crucial.[3] Poor solvation can lead to peptide aggregation, further blocking reactive sites.[3] NMP has superior solvating properties compared to DMF for many peptide sequences.[3]
Extreme Steric Hindrance Solution: Convert the azetidine amino acid to an acyl fluoride . Rationale: Acyl fluorides are highly reactive acylating agents, often succeeding where even potent uronium/phosphonium reagents fail.[3][7] This strategy is particularly effective for α,α-disubstituted amino acids and can be adapted for highly substituted azetidines.[7]
Incomplete Reaction Solution: Perform a double coupling .[4] Rationale: If the first coupling does not go to completion, repeating the coupling step with a fresh solution of activated amino acid can drive the reaction forward and cap any remaining unreacted N-terminal amines.[3][4]
Issue 2: Racemization/Epimerization at the C-terminus

While striving for higher reactivity to overcome steric hindrance, there is an increased risk of epimerization, particularly when using aggressive activation methods or elevated temperatures.

Potential CauseRecommended Solution & Rationale
Over-activation of the Carboxylic Acid Solution: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimides.[5][8] Rationale: These additives act as activated ester intermediates that are less prone to racemization than the initial O-acylisourea intermediate. They also suppress the formation of oxazolone, a key intermediate in the racemization pathway.[7]
Excessive Base Solution: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially if racemization is a concern.[7] Ensure precise stoichiometry of the base. Rationale: Strong, bulky bases like DIPEA can promote racemization by abstracting the alpha-proton of the activated amino acid.
Elevated Temperature Solution: If heating is necessary, keep it moderate (e.g., up to 40°C) and for the shortest time possible.[3] Rationale: Higher temperatures accelerate the rate of racemization.

Part 2: Experimental Protocols

These protocols provide a starting point for your optimization efforts. Always adapt them based on the specific characteristics of your azetidine amino acid and peptide sequence.

Protocol 1: Double Coupling of a Hindered Azetidine Amino Acid using HATU
  • Deprotection: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal Fmoc group on the resin-bound peptide.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation (First Coupling):

    • In a separate vessel, dissolve the Fmoc-azetidine-amino acid (4 equivalents relative to resin loading).

    • Add HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 45-60 minutes.

    • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat steps 3 and 4 with a fresh solution of activated Fmoc-azetidine-amino acid.

  • Monitoring: After the second coupling, perform a Kaiser test to check for completion. If the test is still positive, consider Protocol 2.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium reagents like HATU are insufficient.[3]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered Fmoc-azetidine-amino acid (1 equivalent) in anhydrous DCM.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable non-nucleophilic base like DIPEA (2 equivalents).[9]

    • Stir the mixture for 15-30 minutes at room temperature to generate the acyl fluoride in situ.[9]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed, monitoring for completeness. Reaction times may be significantly longer than with standard coupling reagents.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are generally the most effective for sterically hindered azetidine amino acids?

A1: Aminium/uronium salts like HATU and phosphonium salts like PyAOP are considered among the most efficient.[3][6] They generate highly reactive OAt esters, which are more effective at overcoming steric barriers than the OBt esters formed by reagents like HBTU or PyBOP.[3] For cases of extreme hindrance, generating an acyl fluoride is the most powerful strategy.[3][7]

Q2: Can the protecting groups on the azetidine ring or its substituents contribute to steric hindrance?

A2: Yes, absolutely. Bulky side-chain protecting groups can significantly add to the steric congestion around the reaction center.[3] This effect can become more pronounced as the peptide chain grows. Careful selection of the smallest yet effective protecting groups is crucial.

Q3: Is it always necessary to use a large excess of amino acid and coupling reagent?

A3: Using an excess (typically 2-4 equivalents) of the amino acid and coupling reagents is a common and effective method to drive the reaction to completion, especially for difficult couplings.[3] However, it's important to note that using an excess of aminium/uronium reagents like HATU can lead to a side reaction where the reagent reacts with the unprotected N-terminal amine, capping the chain.[7][10] This can be minimized by a short pre-activation time before adding the mixture to the resin.[7]

Q4: What is the decision-making process for choosing a coupling strategy?

A4: A stepwise approach is recommended.

G Start Start with Hindered Azetidine AA Standard_Coupling Try Standard Potent Reagent (e.g., HATU/DIPEA in NMP) Start->Standard_Coupling Check_Completion Check Completion (Kaiser Test) Standard_Coupling->Check_Completion Success Coupling Successful Check_Completion->Success Negative Double_Couple Perform Double Coupling Check_Completion->Double_Couple Positive Check_Again Check Completion Again Double_Couple->Check_Again Check_Again->Success Negative Acyl_Fluoride Use Acyl Fluoride Strategy Check_Again->Acyl_Fluoride Positive

Q5: Are there any specific considerations for the azetidine ring itself during coupling?

A5: The azetidine ring is strained but generally stable under standard peptide coupling conditions.[1] However, harsh acidic or basic conditions over prolonged periods should be avoided to prevent potential ring-opening side reactions, although this is more of a concern during final cleavage and deprotection than during the coupling step itself.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Procedures to Improve Difficult Couplings. ResearchGate.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilunett.
  • How to Optimize Peptide Synthesis? Synpeptide.
  • Coupling Reagents. Aapptec Peptides.
  • Choosing amide coupling agent. Reddit.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dinitroketones. Thieme Connect.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PubMed.

Sources

Technical Support Center: Troubleshooting Peptide Aggregation Involving 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides containing the non-standard amino acid, 1-Cyclohexylazetidine-2-carboxylic acid. The incorporation of this unique residue, with its bulky and hydrophobic cyclohexyl group coupled to a constrained azetidine ring, can introduce significant challenges related to peptide aggregation during synthesis, purification, and formulation.

This guide is structured to provide you with not only procedural solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the causative factors of aggregation and provide actionable, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding peptide aggregation when working with this compound.

Q1: Why is my peptide containing this compound aggregating?

A1: The primary driver of aggregation in peptides containing this compound is the introduction of a bulky, non-polar cyclohexyl group. This significantly increases the hydrophobicity of the peptide sequence. Hydrophobic regions on adjacent peptide chains have a tendency to associate with each other to minimize their contact with aqueous environments, leading to the formation of insoluble aggregates.[1] This phenomenon is particularly pronounced in sequences with a high content of hydrophobic residues.[2]

Furthermore, the rigid, cyclic nature of the azetidine ring can influence the peptide backbone conformation, potentially promoting the formation of intermolecular β-sheet structures, which are a common cause of irreversible aggregation.[1]

Q2: I'm observing poor solubility of my lyophilized peptide. Where do I start?

A2: The first step is to assess the overall polarity of your peptide.[3] A systematic approach to solubilization is crucial. It's recommended to test solubility with a small amount of the peptide before dissolving the entire sample.[4]

  • Start with Distilled, Sterile Water: For peptides with a sufficient number of charged residues, water is the first choice.[4]

  • Consider the Net Charge:

    • Positive Charge (Basic Peptides): If insoluble in water, try a dilute aqueous solution of acetic acid (10-30%) or a very small amount of trifluoroacetic acid (TFA).[5][6]

    • Negative Charge (Acidic Peptides): If water fails, a dilute aqueous solution of ammonium hydroxide (NH4OH) or ammonium bicarbonate can be effective. Caution: Avoid basic solutions if your peptide contains cysteine to prevent disulfide bond formation.[5]

    • Neutral Charge (Hydrophobic Peptides): These peptides, often containing residues like this compound, typically require organic solvents.[5][6] Start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, and then slowly add this solution to your aqueous buffer.[3][6]

Q3: Can I use sonication or heating to dissolve my aggregated peptide?

A3: Yes, gentle warming (to less than 40°C) and brief, repetitive sonication can aid in dissolving stubborn peptide aggregates.[3][5] These methods provide energy to disrupt the intermolecular forces holding the aggregates together. However, they should be used with caution as excessive heat can lead to degradation of the peptide.

Q4: During solid-phase peptide synthesis (SPPS), I'm seeing signs of aggregation on the resin. What's happening?

A4: On-resin aggregation is a common issue, especially with hydrophobic sequences.[7] As the peptide chain elongates, it can fold into secondary structures, like β-sheets, and associate with neighboring chains.[1] This leads to:

  • Poor swelling of the resin beads.[8]

  • Incomplete coupling and deprotection reactions due to hindered access of reagents.[7]

  • A higher proportion of deletion and truncated sequences in the crude product.[7]

The presence of the bulky this compound residue can exacerbate this issue.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific aggregation-related challenges.

Issue 1: Persistent Insolubility of the Crude or Purified Peptide

If standard solubilization methods fail, more aggressive techniques are required. The key is to disrupt the strong intermolecular hydrogen bonds and hydrophobic interactions that form the core of the aggregates.

Causality:

Peptides incorporating this compound are prone to forming highly stable, often amorphous or amyloid-like aggregates.[9][10] These structures are stabilized by a network of non-covalent interactions that are resistant to simple solvents.

Troubleshooting Workflow:

start Aggregated Peptide organic_solvent Attempt Solubilization in Strong Organic Solvents (e.g., TFE, HFIP) start->organic_solvent chaotropic_agents Use Chaotropic Agents (6M Guanidine HCl or 8M Urea) start->chaotropic_agents ph_adjustment Adjust pH Away from pI start->ph_adjustment organic_solvent->chaotropic_agents Failure success Peptide Solubilized organic_solvent->success Success chaotropic_agents->ph_adjustment Failure chaotropic_agents->success Success ph_adjustment->success Success failure Aggregation Persists (Consider Resynthesis) ph_adjustment->failure Failure

Caption: Workflow for dissolving persistent peptide aggregates.

Detailed Protocols:

Protocol 1: Use of Strong Organic Solvents

Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are potent solvents for disrupting secondary structures.[6] They can break the hydrogen bonds that stabilize β-sheets.

  • Attempt to dissolve a small amount of the peptide in neat TFE or HFIP.

  • Once dissolved, slowly add this solution dropwise into the desired aqueous buffer while vortexing.

  • If the solution becomes turbid, you have exceeded the solubility limit at that concentration.[11]

Protocol 2: Application of Chaotropic Agents

Chaotropic agents like 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea disrupt the structure of water, which in turn weakens the hydrophobic interactions driving aggregation.[5]

  • Prepare a stock solution of 6 M Gdn-HCl or 8 M urea in your desired buffer.

  • Add a small volume of this solution to the lyophilized peptide and gently agitate until dissolved.

  • This stock solution can then be diluted for your downstream applications, but be mindful of the final concentration of the chaotropic agent, as it can affect protein structure and function in biological assays.

Data Summary: Solubilization Strategies

StrategyMechanism of ActionBest ForCautions
Organic Solvents (DMSO, DMF) Disrupts hydrophobic interactions.[3]Peptides with high hydrophobicity.Can be incompatible with some biological assays; DMSO can oxidize Met and Cys.[6]
Strong Solvents (TFE, HFIP) Disrupts secondary structures (β-sheets).[6]Highly structured aggregates.Can be denaturing; must be removed for most biological applications.
Chaotropic Agents (Gdn-HCl, Urea) Weakens hydrophobic interactions by disrupting water structure.[4][5]Stubborn, non-covalent aggregates.Denaturing at high concentrations; may need to be dialyzed out.
pH Adjustment Increases net charge, enhancing electrostatic repulsion between peptide chains.[12]Peptides with ionizable groups.Solubility is lowest at the isoelectric point (pI). Extreme pH can cause hydrolysis.
Issue 2: Mitigating On-Resin Aggregation During SPPS

Preventing aggregation during synthesis is far more effective than trying to solubilize an aggregated crude product.

Causality:

During SPPS, the growing peptide chains are tethered to a solid support in close proximity. This high local concentration favors intermolecular interactions, particularly in hydrophobic sequences.[1]

Preventative Strategies Workflow:

start Difficult Sequence Identified resin_choice Choose High-Swelling/Low-Loading Resin (e.g., TentaGel, ChemMatrix) start->resin_choice backbone_protection Incorporate Backbone Protection (e.g., Pseudoproline, Dmb-dipeptides) start->backbone_protection synthesis_conditions Modify Synthesis Conditions (e.g., High Temp, Chaotropic Salts) start->synthesis_conditions synthesis Perform SPPS resin_choice->synthesis backbone_protection->synthesis synthesis_conditions->synthesis

Caption: Proactive strategies to prevent on-resin aggregation.

Detailed Protocols and Explanations:
  • Elevated Temperature SPPS: Performing coupling reactions at higher temperatures (e.g., 60-80°C) provides thermal energy to disrupt the formation of stable intermolecular hydrogen bonds, improving reaction kinetics.[1] This requires a peptide synthesizer capable of temperature control.

  • Use of Chaotropic Agents: Adding chaotropic salts like LiCl or NaClO4 to the reaction medium can disrupt hydrogen bonding and prevent aggregation.[1][8]

  • Backbone Protection with Pseudoproline Dipeptides: This is a highly effective strategy.[8] Pseudoproline dipeptides are introduced at Ser or Thr residues. They introduce a "kink" into the peptide backbone, which disrupts the formation of regular secondary structures.[13] The pseudoproline is converted back to the native Ser or Thr residue during the final TFA cleavage.[8]

    • Protocol for Incorporation:

      • Identify a Ser or Thr residue in your sequence that is a potential site for aggregation.

      • Instead of coupling Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, use the corresponding Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

      • Couple the dipeptide using standard coupling reagents like HBTU or HATU.[1]

  • Backbone Protection with Dmb/Hmb: For sequences lacking Ser or Thr, 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can be used.[8] These groups temporarily protect the backbone amide nitrogen, preventing hydrogen bond formation.[8]

Issue 3: Characterizing the Nature of the Aggregates

Understanding the type and size of the aggregates can inform your strategy for mitigation.

Recommended Analytical Techniques:
TechniqueInformation ProvidedPrincipleReference
Dynamic Light Scattering (DLS) Hydrodynamic radius (size) distribution of particles in solution.Measures the fluctuation of scattered light intensity due to the Brownian motion of particles.[14][15]
Size Exclusion Chromatography (SEC) Separation of monomers, oligomers, and larger aggregates based on size.Molecules are separated based on their hydrodynamic volume as they pass through a porous stationary phase.[16]
Atomic Force Microscopy (AFM) High-resolution topographical imaging of aggregate morphology (e.g., amorphous, fibrillar).A sharp tip scans the surface of a sample to create a 3D image.[14]
Transmission Electron Microscopy (TEM) Detailed visualization of the internal structure and morphology of aggregates.An electron beam is transmitted through an ultrathin sample to form an image.[17]

Part 3: Concluding Remarks

The incorporation of this compound presents a significant challenge due to its inherent hydrophobicity and constrained structure. A proactive approach that anticipates aggregation during synthesis is the most effective strategy. By employing techniques such as backbone protection and optimized synthesis conditions, many of the downstream problems of poor solubility and aggregation can be circumvented. When troubleshooting, a systematic and logical approach to solubilization, guided by an understanding of the physicochemical forces at play, will yield the best results.

References

  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Biorbyt. (n.d.). Dissolving Peptides.
  • Bachem. (2021, March 16). How to dissolve a peptide?
  • LifeTein. (n.d.). How to dissolve peptides?
  • ChemPep. (n.d.). Overview of Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Pallarès, I., & Ventura, S. (2016). Methods for characterization of protein aggregates. In Protein Aggregation and Fibrillogenesis in Cerebral and Systemic Amyloidosis (pp. 19-39). Springer, Cham.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization.
  • Dear, A. J., & Michaels, T. C. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022.
  • ResearchGate. (n.d.). Techniques used for characterization of protein aggregates.
  • Flegel, M., & Bodnar, M. (2020). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Acta Pharmaceutica, 70(3), 269-294.
  • Benchchem. (n.d.). Navigating the Challenges of Peptide Synthesis: A Comparative Guide to Overcoming Aggregation.
  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
  • Sharpe, T. (2014, May 15).
  • Medium. (2023, January 19).
  • Dear, A. J., & Michaels, T. C. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface focus, 7(5), 20170022.
  • Wang, J., et al. (2024).
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • Wang, J., et al. (2022). Aggregation Rules of Short Peptides. JACS Au, 2(10), 2266-2276.
  • Hartrampf, N. (n.d.).
  • Enciso, M., Schütte, C., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of chemical physics, 143(24), 243130.
  • Benchchem. (n.d.). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
  • Enciso, M., Schütte, C., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of chemical physics, 143(24), 243130.
  • Lee, K., & Lee, J. (2019). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
  • Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 25(2), 429-442.
  • Enciso, M., Schütte, C., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of chemical physics, 143(24), 243130.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139032528, Cyclohexanecarboxylic acid, 1-(2-hydroxypropyl)-, sodium salt.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245564, cis-1,2-Cyclohexanedicarboxylic acid.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • Singh, S., & Kumar, R. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The journal of physical chemistry. B, 123(16), 3463–3472.
  • Google Patents. (n.d.). EP4201951A1 - Method for peptide synthesis.
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • LibreTexts Chemistry. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
  • MDPI. (2018).
  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.
  • Bodanszky, M. (2005). Chemistry of peptide synthesis. CRC press.

Sources

stability of 1-Cyclohexylazetidine-2-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclohexylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this compound under various experimental conditions. Here, we address common challenges and questions in a direct question-and-answer format, grounded in established scientific principles and field-proven expertise.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: Inconsistent analytical results or loss of compound in solution over time.

Question: I'm observing a decrease in the concentration of this compound in my aqueous stock solutions, even when stored at 4°C. What could be the cause, and how can I mitigate this?

Answer: The instability you're observing is likely due to pH-dependent degradation. Azetidine rings, while more stable than aziridines, are strained four-membered heterocycles susceptible to ring-opening reactions, particularly under acidic or strongly basic conditions.[1] The carboxylic acid and the tertiary amine functionalities in this compound mean that the molecule's overall charge and reactivity are highly influenced by the pH of the solution.

Causality and Recommended Actions:

  • Acidic Conditions (pH < 4): Under acidic conditions, the azetidine nitrogen can become protonated, forming a reactive azetidinium ion.[2][3] This species is susceptible to nucleophilic attack, leading to ring-opening and the formation of degradation products. To minimize this, prepare and store your solutions in a buffered system closer to neutral pH.

  • Strongly Basic Conditions (pH > 10): While the azetidine ring itself is generally more stable in basic conditions, very high pH can promote other degradation pathways or side reactions. It's best to maintain a pH range between 6 and 8 for optimal stability.

  • Solution Preparation Protocol:

    • Buffer Selection: Use a buffer system appropriate for your desired pH range (e.g., phosphate-buffered saline (PBS) for physiological pH).

    • pH Adjustment: After dissolving the compound, verify and, if necessary, adjust the pH of the solution.

    • Storage: For long-term storage, aliquot your stock solution into smaller volumes and freeze at -20°C or -80°C to minimize freeze-thaw cycles and slow down potential degradation.

Issue 2: Appearance of unexpected peaks in my chromatogram during stability studies.

Question: During a forced degradation study of this compound, I'm seeing new peaks eluting close to my parent compound in my HPLC analysis. What are these likely to be?

Answer: The appearance of new peaks indicates the formation of degradation products. The nature of these products will depend on the specific stress conditions applied (acid, base, oxidation, etc.). A common degradation pathway for compounds with an azetidine core involves hydrolysis.[2][3]

Potential Degradation Products:

  • Ring-Opened Products: As mentioned, acidic conditions can lead to the formation of an azetidinium ion, which can be attacked by water to form a ring-opened product, likely a γ-amino acid derivative.

  • Oxidative Degradants: If the compound has been exposed to oxidative stress (e.g., hydrogen peroxide), you might observe products of oxidation.

  • Epimers/Diastereomers: Racemization at the chiral center (C2 of the azetidine ring) can occur, especially under basic conditions, leading to the formation of diastereomers if another chiral center is present or enantiomers if not.[4][5]

Workflow for Degradant Identification:

To confidently identify these unknown peaks, a systematic approach is necessary.

Degradant_Identification_Workflow start Unexpected Peak Observed in HPLC lcms Perform LC-MS Analysis start->lcms Obtain Mass Information nmr Isolate Degradant by Preparative HPLC for NMR lcms->nmr If structure is not clear from MS structure Structure Elucidation lcms->structure Based on m/z and fragmentation nmr->structure Confirm structure pathway Propose Degradation Pathway structure->pathway

Caption: Workflow for identifying unknown degradation products.

Issue 3: Concerns about the chiral stability of the molecule.

Question: My experiment requires the use of a specific enantiomer of this compound. How stable is the stereocenter at the 2-position, and what conditions should I avoid?

Answer: The chiral center at the C2 position, being adjacent to the carboxylic acid group, is susceptible to racemization. This process involves the removal of the α-proton to form a planar carbanion intermediate, which can then be reprotonated from either face, leading to inversion of stereochemistry.[5][6]

Factors Influencing Racemization:

  • pH: Racemization of amino acids is known to be pH-dependent.[4] Both acidic and basic conditions can catalyze this process, with the rate often being higher at basic pH due to easier deprotonation of the α-carbon.[5]

  • Temperature: Higher temperatures will accelerate the rate of racemization.

  • Metal Ions: The presence of certain metal ions can also catalyze racemization.[5]

Recommendations for Maintaining Chiral Purity:

  • Work at or near Neutral pH: As with general stability, maintaining a pH between 6 and 8 is advisable.

  • Use Low Temperatures: Perform experimental manipulations at the lowest practical temperature.

  • Use High-Purity Solvents and Reagents: Avoid contamination with metal ions.

  • Analytical Monitoring: Regularly check the enantiomeric purity of your compound using a suitable chiral HPLC method.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound.

Q1: What is the expected solubility of this compound at different pH values?

A1: The solubility will be significantly influenced by pH due to the presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group.

pH RangePredominant Ionic FormExpected Solubility
Acidic (pH < pKa of COOH) Cationic (protonated amine and carboxylic acid)High in aqueous solutions
Near Isoelectric Point ZwitterionicLower in aqueous solutions
Basic (pH > pKa of NH+) Anionic (deprotonated carboxylic acid and neutral amine)High in aqueous solutions

Note: The exact pKa values for this compound would need to be determined experimentally or predicted using specialized software.

Q2: What analytical techniques are best suited for studying the stability of this compound?

A2: A stability-indicating HPLC method is the primary tool. Key considerations for method development include:

  • Column Chemistry: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar degradation products.

  • Detection: UV detection is suitable if the compound has a chromophore. If not, or for higher sensitivity and specificity, mass spectrometry (LC-MS) is highly recommended.[7] LC-MS is also invaluable for identifying unknown degradation products.[8]

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9] The study should expose the compound to a range of stress conditions.

Experimental Protocol: Forced Degradation Study

Forced_Degradation_Protocol cluster_conditions Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) start->thermal photo Photostability (ICH Q1B guidelines) start->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS at Time Points (e.g., 0, 2, 4, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation, Identify Products, and Assess Mass Balance analysis->evaluation

Caption: Protocol for a forced degradation study.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for any novel chemical entity in a research setting. Azetidine-2-carboxylic acid, a related compound, is known to be a proline analogue that can be misincorporated into proteins and has shown toxic and teratogenic effects in some species.[10][11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

III. References

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.

  • Kinetics of racemization of amino acids as a function of pH. ACS Publications.

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • 1-cyclohexylazetidine-3-carboxylic acid | CAS 54431-56-0. AMERICAN ELEMENTS.

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com.

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed.

  • 1-Cyclohexylazetidine-3-carboxylic acid hydrate. BLD Pharm.

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.

  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific - US.

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC - PubMed Central.

  • Preparation and Synthetic Applications of Azetidines. ResearchGate.

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.

  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate.

  • Stress degradation study of two oral antidiabetics, gliclazide and glipizide, and chemical analysis by LC and LC/MS methods. ResearchGate.

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. ResearchGate.

  • 1-Benzylazetidine-2-carboxylic acid amide. Chem-Impex.

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Characterization of Carboxylic Acid Reductase from Mycobacterium phlei Immobilized onto Seplite LX120. MDPI.

  • Forced Degradation Studies. MedCrave online.

  • Azetidine-2-carboxylic acid. Wikipedia.

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research.

  • Azetidine-2-carboxylic acid | Natural Product. MedchemExpress.com.

Sources

Technical Support Center: Deprotection of 1-Cyclohexylazetidine-2-carboxylic Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel amino acid analog, 1-Cyclohexylazetidine-2-carboxylic acid (CycAze). The unique structural features of CycAze, particularly the sterically demanding N-cyclohexyl group and the constrained azetidine ring, can present challenges during the final deprotection step. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful cleavage and deprotection of your CycAze-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Is the azetidine ring of this compound stable to standard trifluoroacetic acid (TFA) cleavage conditions?

A1: Yes, extensive research on azetidine-containing cyclic peptides has demonstrated that the strained four-membered azetidine ring is stable to strong acid conditions typically used for peptide deprotection and cleavage from the resin.[1] This means you can employ standard TFA-based cleavage cocktails without significant risk of degrading the azetidine core of the CycAze residue.

Q2: What are the primary challenges I should anticipate when deprotecting peptides containing this compound?

A2: The main challenges stem from the significant steric hindrance imparted by the N-cyclohexyl group. This can lead to:

  • Incomplete Deprotection: The bulky cyclohexyl group can shield adjacent side-chain protecting groups from the acid, requiring longer reaction times or more robust cleavage cocktails for complete removal.[2][3]

  • Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to peptide aggregation, especially in longer or more complex sequences.[2][4] Aggregation can trap protecting groups and reduce the efficiency of the cleavage reaction.

Q3: Can the N-cyclohexyl group itself be cleaved or modified during TFA treatment?

A3: The N-cyclohexyl group, being a secondary amine linkage to the azetidine ring, is generally stable under standard TFA deprotection conditions. These conditions are designed to cleave acid-labile protecting groups like Boc and t-butyl ethers, not robust C-N bonds. However, prolonged exposure to very harsh acidic conditions or elevated temperatures could potentially lead to unforeseen side reactions, though this is not commonly observed.

Q4: How can I detect incomplete deprotection of my CycAze-containing peptide?

A4: A combination of analytical techniques is recommended for thorough analysis:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Incomplete deprotection will result in multiple peaks in your chromatogram, corresponding to the fully deprotected peptide and various partially protected species.

  • Mass Spectrometry (MS): This is the most definitive method. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can identify the molecular weights of the desired product and any side products.[5] Incomplete deprotection will be evident by the presence of masses corresponding to the peptide with one or more protecting groups still attached.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of CycAze-containing peptides and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution(s)
Multiple peaks in HPLC, mass spec shows masses corresponding to partially protected peptide. Incomplete Deprotection due to Steric Hindrance: The N-cyclohexyl group is likely hindering access of TFA to adjacent side-chain protecting groups (e.g., Pbf on Arginine, tBu on Aspartic Acid).[2][3]1. Extend Deprotection Time: Increase the cleavage time from the standard 2-3 hours to 4-6 hours. Monitor the reaction by taking small aliquots for analysis. 2. Optimize Cleavage Cocktail: For particularly stubborn protecting groups like Pbf on arginine, consider a more aggressive scavenger cocktail or a stronger acid system.[6][7] 3. Increase Temperature (with caution): Gently warming the cleavage reaction to 30-40°C can increase the rate of deprotection. However, this should be done cautiously as it can also increase the risk of side reactions.
Low yield of crude peptide after precipitation. Peptide Aggregation: The hydrophobic N-cyclohexyl group can promote aggregation, leading to poor solubility in the cleavage cocktail and loss during workup.[2][4]1. Use a Chaotropic Agent: Add a small amount of a chaotropic agent like guanidine hydrochloride to the cleavage cocktail to disrupt secondary structures. 2. Modify Precipitation/Workup: Precipitate the peptide in a larger volume of cold ether. If the peptide remains soluble, consider alternative workup procedures like dialysis or solid-phase extraction.
Mass spec shows unexpected adducts (e.g., +56 Da). Alkylation by Cationic Species: During deprotection, carbocations are generated from the cleavage of protecting groups (e.g., t-butyl cation from Boc or tBu groups). These can alkylate sensitive residues like Tryptophan or Methionine if not properly scavenged.[2]1. Ensure Adequate Scavengers: Use a standard scavenger cocktail such as TFA/TIS/H2O (95:2.5:2.5) or TFA/TIS/EDT/H2O for cysteine-containing peptides.[4] The triisopropylsilane (TIS) is crucial for scavenging carbocations. 2. Use Tryptophan Protection: If your sequence contains Tryptophan, using Boc protection on the indole side chain (Fmoc-Trp(Boc)-OH) during synthesis can prevent t-butylation during cleavage.[4]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of CycAze-Containing Peptides

This protocol is suitable for most CycAze-containing peptides with standard acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 3-4 hours. The extended time is recommended due to the steric bulk of the CycAze residue.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Concentrate the filtrate to a small volume using a rotary evaporator or a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Enhanced Deprotection for "Difficult" CycAze-Containing Peptides

This protocol is recommended for peptides that show incomplete deprotection with the standard protocol, particularly those containing multiple bulky residues or arginine protected with Pbf.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[8]

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add Reagent K to the resin (approximately 10-15 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and then with DCM. Combine all filtrates.

  • Concentrate the filtrate as described in Protocol 1.

  • Precipitate and wash the crude peptide with cold diethyl ether as described in Protocol 1.

  • Dry the peptide pellet under vacuum.

Diagrams

Deprotection Workflow

DeprotectionWorkflow Start Start: Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Cleavage Agitation Agitate at RT (3-4 hours) Cleavage->Agitation Filtration Filter to Separate Resin from Peptide Solution Agitation->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Washing Wash Peptide Pellet with Cold Ether Precipitation->Washing Drying Dry Crude Peptide Under Vacuum Washing->Drying Analysis Analysis: HPLC & Mass Spec Drying->Analysis End End: Purified Peptide Analysis->End

Caption: General workflow for the cleavage and deprotection of CycAze-containing peptides.

Troubleshooting Logic

TroubleshootingLogic Problem Incomplete Deprotection (Confirmed by MS) Cause1 Steric Hindrance? Problem->Cause1 Cause2 Aggregation? Cause1->Cause2 No Solution1a Extend Cleavage Time (4-6 hours) Cause1->Solution1a Yes Solution1b Use Stronger Cocktail (e.g., Reagent K) Cause1->Solution1b Yes Solution2a Add Chaotropic Agent Cause2->Solution2a Yes Solution2b Optimize Workup Cause2->Solution2b Yes Success Successful Deprotection Cause2->Success No Solution1a->Success Solution1b->Success Solution2a->Success Solution2b->Success

Caption: Decision tree for troubleshooting incomplete deprotection of CycAze peptides.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
  • Lamos, S. M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Almac Group. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec.
  • Friede, M., et al. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Research, 5(3), 145–147.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
  • PubChem. (n.d.). N-Methylcyclohexylamine.
  • Almac Group. (n.d.).
  • Yajima, H., et al. (1988). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid. Chemical and Pharmaceutical Bulletin, 36(12), 4989-4992.
  • Aapptec. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry VI, 501-508.
  • Santa Cruz Biotechnology. (n.d.). N-Cyclohexyl-N-propylamine. Santa Cruz Biotechnology.
  • PubChem. (n.d.). N-cyclohexyl-N-methylcyclohexanamine;hydroiodide.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.

Sources

analytical challenges in the characterization of 1-Cyclohexylazetidine-2-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 1-Cyclohexylazetidine-2-carboxylic acid isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of separating and identifying these challenging compounds. As a non-proteinogenic cyclic amino acid, this molecule presents unique hurdles due to its stereoisomers, which often exhibit identical physical and chemical properties in an achiral environment.

This document provides troubleshooting guidance, detailed protocols, and expert insights in a practical question-and-answer format to help you overcome common experimental obstacles and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
Chiral Separation & Chromatography

Question 1: Why am I seeing a single, broad peak in my HPLC/GC analysis when I expect to see two enantiomers?

Answer: This is a classic challenge in chiral analysis. Enantiomers have identical physical properties (e.g., boiling point, polarity) and will not separate on a standard, achiral chromatography column. The single peak you observe represents both co-eluting enantiomers.

Causality & Solution: To achieve separation, you must introduce a chiral selector into your analytical system. This creates a transient diastereomeric interaction between the analyte enantiomers and the chiral selector, leading to different retention times. You have two primary strategies:

  • Direct Method (Chiral Stationary Phase - CSP): This is often the preferred starting point. A CSP incorporates a chiral selector directly into the column packing material.

    • For HPLC: Cyclodextrin-based columns (like permethylated β-cyclodextrin) are excellent for separating cyclic compounds.[1] The inclusion of the hydrophobic cyclohexyl group into the cyclodextrin cavity can provide the necessary enantioselective interactions.

    • For GC: Chiral capillary columns, such as those coated with Chirasil-L-Val, are effective for separating derivatized amino acid enantiomers.[2]

  • Indirect Method (Chiral Derivatization): This involves reacting your enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral column.

    • Common Agents: Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a highly effective CDA for amino acids, creating diastereomers with strong UV absorbance for sensitive detection.[3]

    • Workflow: See the detailed protocol in the "Experimental Protocols" section below.

Troubleshooting Tip: If you are using a CSP and still see no separation, consider optimizing the mobile phase (for HPLC) or temperature program (for GC). For HPLC, adjusting the percentage of organic modifier or adding an ion-pair reagent can significantly impact resolution.[4] For GC, decreasing the temperature ramp rate often enhances chiral selectivity.

Question 2: I've derivatized my sample, but the diastereomers are still not resolving on my achiral column. What should I do?

Answer: Incomplete resolution of diastereomers can stem from several factors, including the choice of derivatizing agent, the derivatization reaction itself, or suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Verify Derivatization: First, confirm the reaction went to completion using Mass Spectrometry. You should see a new molecular ion corresponding to the mass of your analyte plus the mass of the derivatizing agent minus the mass of the leaving group (e.g., H₂O). Incomplete derivatization will result in a peak for the unreacted starting material, complicating the chromatogram.

  • Choose a Different Agent: The structural compatibility between the analyte and the chiral derivatizing agent is crucial for creating diastereomers with significant physicochemical differences. If one agent provides poor resolution, another may work better. For secondary amino acids like this one, agents that react with the carboxylic acid group can also be effective.[5]

  • Optimize Chromatography:

    • Mobile Phase (HPLC): Perform a gradient optimization. A slower, shallower gradient around the elution time of your diastereomers can significantly improve resolution.

    • Column Chemistry: The choice of achiral column is still important. A C18 column is a good starting point, but if resolution is poor, consider a phenyl-hexyl or embedded polar group (EPG) column to introduce different non-polar and polar selectivity.

    • Temperature: Both HPLC and GC separations can be temperature-sensitive. Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C for HPLC) to find the optimal balance between efficiency and selectivity.

Sample Preparation & Derivatization

Question 3: Do I need to derivatize my sample for GC analysis? If so, what is the best procedure?

Answer: Yes, derivatization is mandatory for the GC analysis of this compound. Amino acids are zwitterionic and have low volatility, making them unsuitable for direct GC analysis. Derivatization serves two purposes: it blocks the polar amine and carboxyl functional groups to increase volatility and thermal stability, and it can be used to introduce a chiral center for indirect chiral separation.

Recommended Protocol: A robust, two-step derivatization process involving esterification followed by acylation is highly effective and has been shown to prevent racemization. This makes the analyte volatile for GC and allows for separation on a chiral stationary phase.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation Dry Dry Sample (1 mg) Add_HCl Add 1 mL 3N Methanolic HCl Dry->Add_HCl Heat1 Heat at 100°C for 30 min Add_HCl->Heat1 Dry1 Evaporate to dryness Heat1->Dry1 Dissolve Dissolve residue in 1 mL CH2Cl2 Dry1->Dissolve Add_TFAA Add 100 µL TFAA Dissolve->Add_TFAA Heat2 Heat at 60°C for 15 min Add_TFAA->Heat2 Inject Inject into GC-MS Heat2->Inject G Start Goal: Analyze Isomers of This compound Q1 Need to separate enantiomers? Start->Q1 Yes_Chiral Yes Q1->Yes_Chiral Yes No_Chiral No (Structural ID only) Q1->No_Chiral No Q2 Preferred Technique? Yes_Chiral->Q2 NMR_MS Use NMR and MS for structural confirmation. No_Chiral->NMR_MS HPLC HPLC Q2->HPLC GC GC Q2->GC Chiral_HPLC Use a Chiral Stationary Phase (CSP) (e.g., Cyclodextrin-based) HPLC->Chiral_HPLC Deriv_HPLC Or: Derivatize with CDA (e.g., Marfey's Reagent) + Achiral RP-HPLC HPLC->Deriv_HPLC Deriv_GC Mandatory: Derivatize Sample (Esterification + Acylation) GC->Deriv_GC Chiral_GC Separate on a Chiral GC Column (e.g., Chirasil-L-Val) Deriv_GC->Chiral_GC

Sources

Technical Support Center: Managing Impurities in Large-Scale 1-Cyclohexylazetidine-2-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale production of 1-Cyclohexylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during synthesis and purification. As your dedicated scientific partners, we provide not only troubleshooting solutions but also the underlying chemical principles to empower your process development.

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern that can impact product safety, efficacy, and regulatory compliance.[1][2] Even small quantities of unwanted chemicals can compromise the quality of the final drug product.[1] This guide offers a structured approach to identifying, controlling, and mitigating impurities specific to the synthesis of this compound.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

The synthesis of this compound, like many multi-step organic syntheses, is susceptible to the formation of various impurities. These can arise from starting materials, intermediates, by-products, reagents, solvents, or degradation of the final product.[1][3][4] Proactive identification and control of these impurities early in development can prevent costly delays and batch rejections.[5]

The following table outlines common issues encountered during production, their probable root causes related to specific impurity types, and recommended analytical and process solutions.

Observed Issue Potential Impurity Type & Probable Cause Recommended Troubleshooting & Mitigation Actions
Lower than expected yield; difficult final product isolation. Starting Material Impurities: Incomplete reaction of starting materials (e.g., azetidine-2-carboxylic acid or a cyclohexylating agent).Action: Perform rigorous quality control on incoming raw materials.[5] Analytical: Utilize HPLC or GC to quantify the purity of starting materials. Process: Adjust stoichiometry or reaction time to drive the reaction to completion.
Presence of unexpected peaks in HPLC chromatogram. Process-Related Impurities (By-products): Formation of diastereomers or regioisomers due to non-selective reactions. Over-alkylation or side reactions with solvents or reagents.Action: Optimize reaction conditions such as temperature, pH, and solvent choice to minimize side reactions.[1] Analytical: Employ LC-MS or NMR to identify the structure of unknown impurities.[6][7] Process: Implement in-process controls (IPCs) to monitor the formation of key by-products.
Discoloration or degradation of the final product upon storage. Degradation Products: Hydrolysis of the carboxylic acid or amide functionalities. Oxidative degradation. Ring-opening of the azetidine ring under acidic or harsh conditions.[8]Action: Conduct forced degradation studies to identify potential degradation pathways.[5][9] Analytical: Use stability-indicating HPLC methods to monitor impurity levels over time. Process: Control storage conditions (temperature, humidity, light exposure) and consider the use of antioxidants if oxidation is identified.
Residual solvents detected above ICH limits. Residual Solvents: Incomplete removal of solvents used during synthesis or purification (e.g., DCM, THF, Ethyl Acetate).Action: Optimize drying parameters (temperature, vacuum, time). Analytical: Use Gas Chromatography (GC) with a headspace autosampler for accurate quantification of residual solvents.[1] Process: Select solvents with higher boiling points for easier removal where feasible.
Presence of inorganic salts or heavy metals. Inorganic Impurities: Residues from catalysts, reagents (e.g., bases, salts), or leaching from equipment.[3]Action: Source high-purity reagents and catalysts. Analytical: Utilize Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis. Process: Implement appropriate work-up and purification steps, such as aqueous washes or recrystallization, to remove inorganic salts.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing impurity-related issues in the production of this compound.

Troubleshooting_Workflow start Impurity Issue Identified (e.g., OOS result, unexpected peak) identify_impurity Characterize Impurity (LC-MS, NMR, etc.) start->identify_impurity classify_impurity Classify Impurity Source (Starting Material, Process, Degradation) identify_impurity->classify_impurity starting_material Root Cause: Starting Material - Qualify new supplier - Implement incoming QC classify_impurity->starting_material Starting Material process_related Root Cause: Process-Related - Optimize reaction conditions - Modify purification classify_impurity->process_related Process degradation Root Cause: Degradation - Adjust storage conditions - Reformulate if necessary classify_impurity->degradation Degradation implement_capa Implement Corrective and Preventive Action (CAPA) starting_material->implement_capa process_related->implement_capa degradation->implement_capa monitor Monitor Future Batches (Trending of impurity levels) implement_capa->monitor end Issue Resolved monitor->end

Caption: A workflow for troubleshooting impurity issues.

Frequently Asked Questions (FAQs)

Synthesis and Impurity Formation

Q1: What are the most common synthetic routes for this compound and their associated impurity profiles?

A1: A common synthetic approach involves the N-alkylation of a protected azetidine-2-carboxylic acid derivative with a cyclohexyl halide or a reductive amination of a cyclohexanone with azetidine-2-carboxylic acid. Potential impurities from the N-alkylation route include unreacted starting materials and over-alkylated products. The reductive amination route may generate impurities from side reactions of the ketone or incomplete reduction. The choice of protecting groups and reaction conditions is crucial in minimizing these impurities.[10][11][12]

Q2: How can I minimize the formation of diastereomeric impurities?

A2: If your synthesis involves chiral centers, the formation of diastereomers is a significant concern. The use of stereoselective catalysts or chiral auxiliaries during the synthesis can favor the formation of the desired stereoisomer.[11] Additionally, purification techniques such as chiral chromatography or diastereomeric salt resolution can be employed to separate unwanted diastereomers. Careful control of reaction temperature and solvent polarity can also influence diastereoselectivity.

Impurity Identification and Control

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying known and unknown organic impurities.[1][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities by providing molecular weight information.[6][7] Gas Chromatography (GC) is the standard method for determining residual solvents.[1] For structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[6][7]

Q4: What are the typical ICH thresholds for reporting, identification, and qualification of impurities?

A4: According to ICH Q3A/B guidelines, the thresholds for new drug substances are generally as follows:

  • Reporting Threshold: Impurities present at a level of ≥0.05% should be reported.

  • Identification Threshold: Impurities present at a level of ≥0.10% or 1.0 mg per day intake (whichever is lower) should be structurally characterized.

  • Qualification Threshold: Impurities present at a level of ≥0.15% or 1.0 mg per day intake (whichever is lower) need to be qualified, meaning they must be assessed for their biological safety.[13]

Purification and Stability

Q5: What are the most effective methods for purifying large-scale batches of this compound?

A5: For large-scale purification, crystallization is often the most cost-effective and efficient method for removing both process-related impurities and residual starting materials. The choice of an appropriate solvent system is critical for achieving high purity and yield. Column chromatography, while effective at the lab scale, can be expensive and challenging to scale up for large quantities.

Q6: What are the known degradation pathways for azetidine-containing compounds?

A6: Azetidine rings can be susceptible to ring-opening under certain conditions.[8] Acid-mediated hydrolysis can lead to the formation of an acyclic amino acid derivative.[9] The carboxylic acid moiety can also undergo decarboxylation under thermal stress. It is crucial to conduct stability studies under various stress conditions (acid, base, heat, light, oxidation) to understand the degradation profile of this compound and establish appropriate storage and handling procedures.[5]

Impurity Formation Pathways

The following diagram illustrates potential pathways for the formation of key impurities during the synthesis of this compound.

Impurity_Formation cluster_main Main Synthetic Route cluster_impurities Impurity Formation Pathways Azetidine-2-COOH Azetidine-2-COOH Product This compound Azetidine-2-COOH->Product N-Alkylation or Reductive Amination Unreacted_SM Unreacted Starting Materials Azetidine-2-COOH->Unreacted_SM Cyclohexylating_Agent Cyclohexylating_Agent Cyclohexylating_Agent->Product Cyclohexylating_Agent->Unreacted_SM Byproduct Diastereomers/ Regioisomers Product->Byproduct Side Reaction Degradation Ring-Opened Product/ Decarboxylation Product->Degradation Stress Conditions (Heat, Acid)

Caption: Potential impurity formation pathways.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its impurities. Method optimization will be required.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject a blank (diluent), a standard solution of this compound, and the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

References

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). [Source not available].
  • The control of API impurities - A critical issue to the pharmaceutical industry. [Source not available].
  • (PDF) Impurities Characterization in Pharmaceuticals: A Review. (2019).
  • Impurity Characterization & Management.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Isolation and characterization of pharmaceuticals with impurities. (2024). [Source not available].
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective.
  • Impurity profiling of pharmaceutical Formul
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimil
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of L -Azetidine-2-Carboxylic Acid.
  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. (2024).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • Synthesis of Carboxylic Acids. [Source not available].
  • Synthesis of poly-(L-azetidine-2-carboxylic acid). RSC Publishing.
  • (PDF) Direct Access to L-Azetidine-2-carboxylic Acid. (2025).
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Source not available].

Sources

Technical Support Center: A Guide to Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for troubleshooting the synthesis of azetidine rings. The inherent ring strain of this four-membered heterocycle, a valuable scaffold in medicinal chemistry, often presents significant synthetic hurdles.[1][2] This guide provides in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azetidine ring formation is plagued by consistently low yields. What are the primary contributing factors, and how can I systematically improve them?

Low yields are a frequent and frustrating issue in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can be at play:

  • Unfavorable Reaction Kinetics: The formation of the transition state leading to the azetidine ring is often energetically demanding.[1]

  • Competing Side Reactions: The formation of more thermodynamically stable five- or six-membered rings, such as pyrrolidines, can be a major competing pathway.[1][3]

  • Steric Hindrance: Bulky substituents on the substrate can sterically hinder the necessary intramolecular cyclization.

  • Inadequate Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the nature of the leaving group.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can have a dramatic impact on the reaction's success.[1]

A systematic approach to optimizing your reaction conditions is crucial.

  • Enhance Leaving Group Ability: If your substrate is a γ-amino alcohol, the hydroxyl group is a poor leaving group. It must be activated.

    • Recommended Leaving Groups: Convert the alcohol to a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), to significantly increase its reactivity.[4]

    • In Situ Halide Conversion: If using a halide as a leaving group, consider an in situ Finkelstein reaction to convert a chloride or bromide to a more reactive iodide.[4]

    Leaving GroupRelative ReactivityNotes
    OTs, OMs, OTfHighExcellent leaving groups for S\textsubscript{N}2 reactions.
    IGoodBetter leaving group than Br or Cl.
    BrModerateOften requires more forcing conditions than I.
    ClLowGenerally a poor leaving group for this transformation.
  • Optimize Reaction Conditions:

    • Solvent Screening: The choice of solvent can dramatically influence the reaction rate. For S\textsubscript{N}2 reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction.[4] In some cases, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) can significantly improve the yield and selectivity.[5][6]

    • Temperature Adjustment: If the reaction is too slow, a moderate increase in temperature may be beneficial.[4] However, be aware that higher temperatures can also promote side reactions.

    • Concentration Control (High Dilution): To favor intramolecular cyclization over intermolecular side reactions like dimerization or polymerization, employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture.[4]

  • Catalyst Selection: For certain transformations, a catalyst is essential. For instance, Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) have been shown to effectively catalyze the intramolecular ring-opening of epoxides to form azetidines, with a typical catalyst loading of 5 mol%.[5][6]

Low_Yield_Troubleshooting start Low Yield in Azetidine Synthesis check_lg Is the leaving group adequate? start->check_lg improve_lg Improve leaving group (e.g., OTs, OMs) check_lg->improve_lg No check_conditions Are reaction conditions optimized? check_lg->check_conditions Yes improve_lg->check_conditions optimize_conditions Optimize solvent, temperature, and concentration check_conditions->optimize_conditions No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions minimize_side_reactions Use high dilution, consider alternative catalysts check_side_reactions->minimize_side_reactions Yes success Improved Yield check_side_reactions->success No minimize_side_reactions->success

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Q2: I am observing a significant amount of a pyrrolidine byproduct. How can I improve the selectivity for the desired azetidine?

The formation of a five-membered pyrrolidine ring is a common competing pathway, particularly in the intramolecular aminolysis of cis-3,4-epoxy amines.[3] This is due to the competition between a 4-exo-tet cyclization (forming the azetidine) and a 5-endo-tet cyclization (forming the pyrrolidine).[3]

  • Catalyst and Solvent Selection: The choice of catalyst and solvent is critical for controlling the regioselectivity of the ring-opening.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to strongly favor the formation of the azetidine product over the pyrrolidine.[3]

    • Solvent Optimization: As mentioned previously, the solvent can influence selectivity. For the La(OTf)₃-catalyzed reaction, 1,2-dichloroethane (DCE) has been shown to provide higher selectivity for the azetidine compared to solvents like benzene.[5][6]

  • Substrate Control: In some cases, the substrate itself can influence the reaction pathway. For instance, with certain epoxy aniline substrates, electrophilic aromatic substitution can lead to the formation of tetrahydroquinoline as another side product.[3] Careful consideration of the substrate's electronic and steric properties is necessary.

Side_Reaction_Control start Pyrrolidine Byproduct Formation check_catalyst Is a Lewis acid catalyst being used? start->check_catalyst add_catalyst Introduce a Lewis acid (e.g., La(OTf)₃) check_catalyst->add_catalyst No check_solvent Is the solvent optimized for selectivity? check_catalyst->check_solvent Yes add_catalyst->check_solvent optimize_solvent Screen solvents (e.g., DCE) check_solvent->optimize_solvent No success Minimized Pyrrolidine Formation check_solvent->success Yes optimize_solvent->success

Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct formation.

Q3: The purification of my crude azetidine product is proving to be difficult. What are the best practices for purification?

The purification of azetidines can be challenging due to their basicity and potential instability on acidic stationary phases like silica gel.[7]

  • Column Chromatography:

    • Alumina: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[7]

    • Treated Silica Gel: If silica gel must be used, it can be pre-treated with a solution of triethylamine in the eluent to neutralize acidic sites.[7]

    • Basic Modifier in Eluent: Adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase can help to improve peak shape and prevent degradation.[7]

  • Recrystallization: If the azetidine product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[8]

  • Vacuum Distillation: For thermally stable, liquid azetidines, vacuum distillation can be an excellent method for purification on a larger scale.[8]

  • Crystallization as a Salt: Converting the basic azetidine to a salt (e.g., hydrochloride or tartrate) and then crystallizing it can be a very effective method for achieving high purity, especially for removing isomeric impurities.[8]

Purification TechniqueTypical Purity (Post-Purification)Expected YieldThroughput
Flash Column Chromatography>95%70-90%mg to g
Vacuum Distillation>98%80-95%g to kg
Crystallization (as a salt)>99%60-85%mg to kg

Experimental Protocols

Protocol 1: Synthesis of a 3-Hydroxyazetidine via Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxide

This protocol describes the optimized conditions for the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[5][6]

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)

  • 1,2-dichloroethane (DCE, 0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.

Protocol 2: Azetidine Formation via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a procedure for the synthesis of substituted azetidines.[4]

Part A: Activation of the Hydroxyl Group (Mesylation)

Materials:

  • γ-amino alcohol (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N, 1.5 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Part B: Cyclization

Materials:

  • Crude mesylate from Part A

  • Anhydrous THF or DMF

  • Sodium hydride (NaH, 1.2 eq)

  • Water or saturated aqueous NH₄Cl solution

  • Ethyl acetate

Procedure:

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Major Synthetic Routes to the Azetidine Ring

The formation of azetidines can be approached through several distinct synthetic strategies. The choice of pathway often depends on the available starting materials and the desired substitution pattern on the final azetidine ring.

Azetidine_Synthesis_Routes Azetidine Azetidine Ring Intramolecular_Cyclization Intramolecular Cyclization (γ-amino alcohol/halide) Azetidine->Intramolecular_Cyclization Cycloaddition [2+2] Cycloaddition (Imine + Alkene) Azetidine->Cycloaddition Ring_Expansion Ring Expansion (of Aziridines) Azetidine->Ring_Expansion Reduction Reduction of β-Lactams (Azetidin-2-ones) Azetidine->Reduction

Caption: Major synthetic routes to the azetidine ring system.[4]

References

  • Technical Support Center: Azetidine Ring Formation - Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.
  • Optimizing reaction conditions for azetidine ring formation - Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
  • Common side reactions in the synthesis of 3-substituted azetidines - Benchchem.
  • Application Notes and Protocols for the Purification of 3-(2-Ethylbutyl)azetidine - Benchchem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram - ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.
  • Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole - Benchchem.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - ResearchGate.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
  • Azetidine ring formation via the Yang reaction. - ResearchGate.
  • Azetidine - Wikipedia.

Sources

Technical Support Center: The Cyclohexyl Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of the cyclohexyl group on reactivity and steric hindrance. Our goal is to move beyond simple protocols and provide a foundational understanding of the causality behind experimental outcomes, enabling you to better predict, control, and troubleshoot your reactions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the behavior of the cyclohexyl group. Understanding these concepts is the first step in troubleshooting experimental challenges.

Q1: What are the primary characteristics of the cyclohexyl group that influence its reactivity?

The cyclohexyl group is a non-planar, saturated carbocycle that primarily influences reactions through two mechanisms:

  • Steric Hindrance: It is a bulky, sterically demanding substituent. Its spatial volume can physically block or hinder the approach of reagents to a nearby reactive center.[1][2] The degree of this hindrance is highly dependent on its conformation.

  • Conformational Dynamics: Unlike aromatic rings or acyclic alkyl chains, the cyclohexyl group exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain.[3][4] It can undergo a "ring flip" to an alternative chair conformation, which interconverts the positions of its substituents between axial and equatorial orientations.[5] The energy difference between these two states is critical for reactivity.

While often considered electronically neutral, some studies suggest subtle electronic effects, such as hyperconjugation, can influence conformational equilibria.[6][7]

Q2: How is the steric bulk of a cyclohexyl group quantified and compared to other groups?

The most common method for quantifying the steric demand of a substituent on a cyclohexane ring is the A-value . The A-value represents the Gibbs free energy difference (ΔG) between a conformation where the substituent is in the axial position versus the more stable equatorial position.[8][9] A larger A-value signifies a greater steric penalty for being in the axial position, indicating a bulkier group.[8][10]

The axial position forces the substituent into close proximity with two other axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction .[2][11]

Table 1: Comparative A-Values for Common Substituents

SubstituentA-Value (kcal/mol)Key Steric FeaturesReference(s)
-H0Reference point
-Cl~0.53Larger atom but longer C-Cl bond reduces interaction[9]
-OH0.87 - 1.0Small but sensitive to solvation[10][12]
-CH₃ (Methyl)~1.74Standard for comparison[8][9][10]
-CH₂CH₃ (Ethyl)~1.79Can rotate to minimize strain[10]
-CH(CH₃)₂ (Isopropyl)~2.15Increased branching increases strain[10]
-C₆H₁₁ (Cyclohexyl) ~2.15 Similar steric bulk to an isopropyl group
-C(CH₃)₃ (tert-Butyl)~4.9 - 5.0"Locks" the ring with an equatorial preference[9][10]

As shown, the cyclohexyl group has a steric demand comparable to an isopropyl group. However, its rigid, bulky nature can have more pronounced directional effects on reactivity.

Q3: How does the cyclohexyl group's conformational preference impact reaction mechanisms like Sₙ1 and Sₙ2?

The preference for an equatorial position is a critical factor in determining reaction pathways.

  • Sₙ2 Reactions: These reactions require a backside attack by the nucleophile on the carbon bearing the leaving group. If a cyclohexyl substrate has its leaving group in the equatorial position, the ring itself can sterically block the required trajectory for backside attack. For an axial leaving group, the 1,3-diaxial hydrogens can hinder the nucleophile's approach.[1] Consequently, Sₙ2 reactions on cyclohexyl systems are often slow compared to acyclic analogues.

  • Sₙ1 Reactions: These proceed through a planar carbocation intermediate. The rate-determining step is the departure of the leaving group.[13] A substrate with an axial leaving group is higher in energy due to 1,3-diaxial strain. According to the Hammond Postulate, this higher ground state energy means the transition state leading to the carbocation is reached more quickly.[14] Therefore, a cis isomer (with an axial leaving group) may react faster in an Sₙ1 reaction than its more stable trans counterpart (with an equatorial leaving group).[14]

SN1_vs_SN2 cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway SN2_Start Cyclohexyl-LG (Equatorial) SN2_TS Hindered Backside Attack SN2_Start->SN2_TS Nu:⁻ SN2_Product Slow or No Reaction SN2_TS->SN2_Product SN1_Start_Ax Cyclohexyl-LG (Axial) Higher Energy SN1_Start_Eq Cyclohexyl-LG (Equatorial) Lower Energy SN1_Carbocation Planar Carbocation Intermediate SN1_Product Substitution Product

Q4: What is the role of the cyclohexyl group in drug design and medicinal chemistry?

The cyclohexyl group is a valuable motif in drug development for several reasons:[15]

  • Bioisostere: It can serve as a non-aromatic, three-dimensional bioisostere for a phenyl group, or as a more lipophilic replacement for a tert-butyl group.[15] Replacing a flat phenyl ring with a puckered cyclohexyl ring can improve binding affinity by providing more contact points with a protein target.[15][16]

  • Increased Lipophilicity: As a hydrocarbon group, it increases the lipophilicity of a molecule, which can enhance membrane permeability and influence ADME (Absorption, Distribution, Metabolism, Excretion) properties.[16]

  • Metabolic Stability: The C-H bonds on a cyclohexane ring are generally more resistant to metabolic oxidation compared to, for example, the benzylic C-H bonds of a phenylalkyl group. This can increase a drug's half-life.

  • Conformational Restriction: Replacing a flexible alkyl chain with a more rigid cyclohexyl ring reduces the entropic penalty upon binding to a target, which can lead to improved potency.[15]

Troubleshooting Guides & Experimental Protocols

This section provides practical advice for common issues encountered when working with cyclohexyl-containing compounds.

Problem 1: My reaction is unexpectedly slow or fails to proceed.

A common cause for low reactivity is steric hindrance imposed by the cyclohexyl group.

Troubleshooting Workflow:

TroubleshootingWorkflow

Case Study: Saponification of a Cyclohexyl Ester

The rate of saponification of an ester is sensitive to steric hindrance around the carbonyl group. An ester in an axial position on a cyclohexane ring will hydrolyze significantly slower than its equatorial counterpart.[17] This is because the tetrahedral intermediate formed during the reaction is bulkier than the starting material, exacerbating steric clashes in the axial position.[17]

Protocol: Comparative Saponification Rate Analysis

This protocol can be used to determine the relative reactivity of axial vs. equatorial isomers.

  • Substrate Preparation: Synthesize both cis- and trans-4-tert-butylcyclohexyl acetate. The bulky tert-butyl group will "lock" the conformation, ensuring the cis isomer has an axial acetate group and the trans isomer has an equatorial acetate group.[10][18]

  • Reaction Setup (for each isomer):

    • In a round-bottom flask, dissolve 1.0 mmol of the cyclohexyl acetate isomer in 10 mL of 70:30 ethanol:water.

    • Add a pH indicator (e.g., phenolphthalein).

    • Place the flask in a constant temperature water bath (e.g., 25 °C).

  • Initiation and Monitoring:

    • Add 1.1 equivalents of 0.1 M NaOH solution and start a timer immediately.

    • Monitor the reaction by taking aliquots at regular intervals (e.g., every 5 minutes).

    • Quench the aliquot in a known excess of 0.05 M HCl.

    • Back-titrate the unreacted HCl with standardized 0.05 M NaOH to determine the concentration of remaining ester.

  • Data Analysis:

    • Plot ln([Ester]) vs. time for both isomers. The slope of the line will give the pseudo-first-order rate constant, k.

    • Expected Outcome: The rate constant for the trans (equatorial) isomer will be significantly larger than that for the cis (axial) isomer, demonstrating steric hindrance in the axial position.[17]

Problem 2: I am getting a mixture of stereoisomers when I expect a single product.

This often arises from the flexibility of the cyclohexane ring or competing reaction pathways.

Troubleshooting Steps:

  • Assess Conformational Equilibrium: If your substrate lacks a "locking" group, it exists as an equilibrium of two chair conformers. Reaction may be proceeding through both conformers, leading to a mixture of products.

  • Consider the Intermediate: If the reaction proceeds through a planar intermediate (like an Sₙ1 carbocation or an enolate), the reagent can attack from either face, leading to a mixture of diastereomers. The facial selectivity will be determined by the steric environment created by the rest of the molecule.

  • Leverage the Cyclohexyl Group as a Directing Group: The bulky nature of the ring can be used to your advantage. In its preferred equatorial conformation, it creates two distinct faces: a less hindered face and a more hindered face (shielded by the ring itself). Reagents will preferentially attack from the less hindered face.

Experimental Solution: Stereoselective Reduction of a Cyclohexyl Ketone

This protocol demonstrates how the steric bulk of the ring system directs the approach of a reducing agent.

  • Substrate: Use 4-tert-butylcyclohexanone. The t-butyl group locks the conformation.

  • Reaction Setup:

    • Dissolve 4-tert-butylcyclohexanone (1.0 mmol) in 10 mL of methanol in an ice bath.

    • Experiment A (Small Reagent): Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

    • Experiment B (Bulky Reagent): In a separate flask, use a bulkier reducing agent like L-Selectride® (1.1 eq).

  • Workup and Analysis:

    • After the reaction is complete (monitored by TLC), quench carefully with water and extract the product with diethyl ether.

    • Analyze the ratio of cis (axial -OH) to trans (equatorial -OH) alcohol products using ¹H NMR or GC.

  • Expected Outcome:

    • NaBH₄: This small hydride reagent can approach from both the axial and equatorial faces. However, axial attack is generally favored to avoid torsional strain with adjacent equatorial hydrogens, leading to the equatorial alcohol as the major product.

    • L-Selectride®: This extremely bulky reagent is severely hindered from an axial approach by the 1,3-diaxial hydrogens. It is forced to attack from the less hindered equatorial face, leading to the formation of the axial alcohol as the major product.

References
  • Ronquillo, A. (n.d.). Prelab 6 Cyclohexyl Chloride. Scribd. [Link]
  • Teixeira, C., et al. (2007). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! The Journal of Organic Chemistry, 72(8), 2847-2856. [Link]
  • Warren, G. L., et al. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters, 7(5), 530-534. [Link]
  • Brainly Community. (2023). Why are there axial and equatorial hydroxyl isomers for 4-tert-butylcyclohexanol, but not for cyclohexanol. Brainly.com. [Link]
  • Bratlie, K. M., et al. (2007). Evidence for Cyclohexyl as a Reactive Surface Intermediate during High-Pressure Cyclohexane Catalytic Reactions on Pt(111) by Sum Frequency Generation Vibrational Spectroscopy. Journal of the American Chemical Society, 129(48), 15054-15061. [Link]
  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8. [Link]
  • de Oliveira, P. R., & Rittner, R. (2008). The Subtle Electronic Effects of Alkyl Groups on the Conformational Equilibria and Intramolecular Hydrogen-Bond Strength in cis-3-alkoxycyclohexanols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1079-1086. [Link]
  • Anonymous. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. [Link]
  • Anonymous. (n.d.).
  • Wikipedia contributors. (n.d.). A value. Wikipedia. [Link]
  • LibreTexts. (2022). 9.5: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
  • LibreTexts. (2015). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
  • Grokipedia. (n.d.). A value. Grokipedia. [Link]
  • Chemistry Stack Exchange Community. (2015). Is there an A value for the carbaldehyde and vinyl groups?. Chemistry Stack Exchange. [Link]
  • Brainly Community. (2023). Place the best reagent in the bin for each of these reactions involving cyclohexylmethanol. Brainly.com. [Link]
  • Sundar, N. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link]
  • Pearson+. (n.d.). The following chlorocyclohexane undergoes neither Sₙ2 nor E2. Study Prep in Pearson+. [Link]
  • MDPI. (2020).
  • MDPI. (2021).
  • Maricopa Open Digital Press. (n.d.).
  • ACS Publications. (2026). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones. Organic Letters. [Link]
  • Michigan State University. (n.d.).
  • ResearchGate. (n.d.). Stereoelectronic effects: Perlin effects in cyclohexane‐derived compounds. [Link]
  • National Institutes of Health. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. PMC. [Link]
  • ACS Publications. (n.d.). Molecular Shape and Medicinal Chemistry: A Perspective. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate.
  • ACS Publications. (n.d.). Stereo- and regiocontrol of electrophilic additions to cyclohexene systems. The Journal of Organic Chemistry. [Link]
  • Figshare. (n.d.). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • ACS Publications. (n.d.). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry. [Link]
  • Brainly Community. (2022). Place the best reagent in the bin for each of the following reactions involving cyclohexylmethanol. Brainly.com. [Link]
  • LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]
  • Chemistry Stack Exchange Community. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. [Link]
  • Royal Society of Chemistry. (n.d.). Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts. New Journal of Chemistry. [Link]
  • Wipf Group. (n.d.). Stereoelectronic Effects in Six-Membered Rings. [Link]
  • Pearson+. (n.d.). Write the appropriate reagent over each arrow. Study Prep in Pearson+. [Link]
  • Brainly Community. (2022). Place the best reagent in the bin for each of these reactions involving cyclohexylmethanol. Brainly.com. [Link]
  • Bartleby. (2020). Place the best reagent in the bin for each of these reactions involving cyclohexylmethanol. [Link]
  • ACS Publications. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes. Journal of the American Chemical Society. [Link]
  • Luu, T., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer. Journal of the American Chemical Society. [Link]
  • National Institutes of Health. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. PMC. [Link]
  • PubMed. (2024).
  • ACS Publications. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: A Guide to Solid-Phase Peptide Synthesis (SPPS) with 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for incorporating 1-Cyclohexylazetidine-2-carboxylic acid into your solid-phase peptide synthesis workflows. This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals working with this unique and sterically demanding amino acid analogue.

The structure of this compound, featuring a bulky N-cyclohexyl group on a strained four-membered azetidine ring, presents distinct challenges compared to standard proteinogenic amino acids. This guide is designed to help you navigate these complexities to achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in SPPS.

Q1: What are the primary challenges when using this compound in SPPS?

The main difficulties arise from severe steric hindrance. The bulky N-cyclohexyl group shields the carboxylic acid during coupling and the N-terminus of the subsequent amino acid, leading to sluggish reaction kinetics and potentially incomplete couplings. This is a known issue with N-alkylated amino acids, where even a smaller N-methyl group can significantly impede reactions.[1]

Q2: Which coupling reagents are recommended for this amino acid?

Standard carbodiimide reagents like DCC or DIC are often inefficient for sterically hindered couplings.[2] For challenging residues like this compound, more potent activating agents are necessary. We recommend the use of uronium/aminium or phosphonium salt-based reagents.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIEA is a highly effective choice.[1]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent successfully used for preparing peptides with hindered amino acids.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can also be effective, though HATU is generally considered more reactive.

Q3: How can I effectively monitor the coupling reaction's completeness?

Given the high probability of incomplete coupling, it is crucial to monitor each step. The standard Kaiser test (ninhydrin test) is not suitable for secondary amines like the one in this compound. A bromophenol blue test is a reliable alternative for detecting unreacted secondary amines on the resin.[1]

Q4: What side reactions should I be aware of?

The most likely side product is the formation of deletion sequences, where one or more amino acids are missing from the final peptide due to failed coupling reactions. Another potential, though less common, side reaction is diketopiperazine (DKP) formation. This typically occurs at the dipeptide stage, leading to cleavage from the resin.[3] While more common with N-terminal proline residues, the constrained geometry of the azetidine ring could potentially facilitate this intramolecular cyclization.

Q5: Which type of resin and linker is most suitable for starting a synthesis with this amino acid?

For attaching the sterically hindered this compound as the C-terminal residue, a highly sensitive linker is recommended. The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice. It allows for the attachment of the amino acid under mild basic conditions, minimizing side reactions, and its high acid lability allows for cleavage while keeping side-chain protecting groups intact if needed. Standard linkers like Wang may require more forcing conditions for the initial loading, which can be problematic.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your synthesis.

Problem: Low or Incomplete Coupling of this compound

Symptoms:

  • Positive bromophenol blue test after the coupling step.

  • Presence of deletion sequences (-1 residue) in the final mass spectrum analysis.

Potential Causes:

  • Insufficient Activation/Reactivity: The coupling reagent is not potent enough to overcome the steric hindrance.

  • Short Reaction Time: The coupling reaction requires more time than standard amino acids.

  • Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites.

Solutions:

  • Optimize Coupling Chemistry: Switch to a more powerful coupling reagent such as HATU or PyAOP. Use 3-4 equivalents of the amino acid and coupling reagent.

  • Extend Reaction Time & Double Couple: Increase the coupling time to 2-4 hours. If the reaction is still incomplete, filter the resin, wash, and perform a second coupling with a fresh solution of activated amino acid.[1]

  • Incorporate Chaotropic Salts: To disrupt aggregation, consider adding chaotropic salts like LiCl to the coupling mixture.

  • Increase Temperature: For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 50°C) can improve efficiency, although this should be done with caution as it can increase the risk of racemization for other amino acids in the sequence.

Problem: Difficulty Coupling the Next Amino Acid after the Cyclohexylazetidine Residue

Symptoms:

  • Positive Kaiser test (if the next amino acid is a primary amine) after coupling.

  • Mass spectrum shows truncation at the this compound position.

Potential Cause:

  • The N-cyclohexyl group of the incorporated residue sterically blocks the incoming activated amino acid. This is a common issue with N-substituted residues.

Solutions:

  • The same strategies as above apply: use a potent coupling reagent, double couple, and extend the reaction time.

  • Use Amino Acid Halides: In extreme cases, converting the incoming amino acid to its Fmoc-amino acid fluoride or chloride can significantly increase its reactivity, driving the reaction to completion.[5]

Problem: Incomplete Cleavage from Acid-Labile Resins (e.g., Wang or Rink Amide)

Symptoms:

  • Low yield of the final crude peptide.

  • Analysis of the resin post-cleavage shows remaining peptide.

Potential Cause:

  • The bulky cyclohexyl group hinders the access of trifluoroacetic acid (TFA) to the acid-labile ester or amide linkage connecting the peptide to the resin.

Solutions:

  • Extend Cleavage Time: Increase the duration of the TFA cleavage step from the standard 2 hours to 4-6 hours.

  • Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive carbocations generated from protecting groups, which can otherwise cause side reactions.[6] For a standard cleavage, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is recommended.

Data Presentation & Experimental Protocols

Compatibility Summary with Common SPPS Linkers
LinkerResin TypeC-Terminal Functional GroupCompatibility & Key Considerations
2-Chlorotrityl Chloride PolystyreneFree Carboxylic AcidHighly Recommended. Ideal for loading the first sterically hindered residue due to mild loading conditions and high acid sensitivity for cleavage.[4]
Wang PolystyreneFree Carboxylic AcidPossible, but challenging. Loading the first residue may require forcing conditions (e.g., using DIC/DMAP), which can lead to racemization or other side reactions.
Rink Amide PolystyreneC-Terminal AmideCompatible. The primary challenge is not the linker itself, but the subsequent coupling steps. Cleavage with TFA yields a peptide amide.[7]
HMBA PolystyreneCan be cleaved to acid, ester, or amideVersatile but may be complex. This linker allows for cleavage with various nucleophiles, but the initial loading can still be challenging.[8]
Diagrams: Workflows and Mechanisms

troubleshooting_workflow start Incomplete Coupling Detected (e.g., positive bromophenol blue test) reagent Using standard coupling reagent (e.g., DIC/HOBt)? start->reagent upgrade_reagent Switch to Potent Reagent (HATU, PyAOP) reagent->upgrade_reagent Yes time Is coupling time < 2 hours? reagent->time No upgrade_reagent->time extend_time Extend coupling time to 2-4 hours time->extend_time Yes double_couple Perform a second coupling (double couple) time->double_couple No extend_time->double_couple recheck Re-test for completion double_couple->recheck success Proceed to next step recheck->success Negative failure Consider advanced strategies (elevated temp., amino acid halides) recheck->failure Positive

Caption: Troubleshooting workflow for low coupling efficiency.

steric_hindrance cluster_resin Resin-Bound Peptide cluster_incoming Incoming Activated Amino Acid Resin Resin Bead Peptide ---Peptide Chain---N Azetidine Aze Peptide->Azetidine Cyclohexyl Cy Azetidine->Cyclohexyl N-substitution AA Fmoc-AA-O-X AA->Azetidine Approach for Coupling Fmoc Bulky Fmoc Group AA->Fmoc label_hindrance Steric Clash! The Cyclohexyl and Fmoc groups physically block the reaction site.

Caption: Steric hindrance during coupling.

Protocol: Recommended Coupling Procedure for this compound

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Preparation: Swell the Fmoc-deprotected resin-bound peptide in DMF for 30 minutes.[4]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Add DIEA (8 equivalents, 0.8 mmol) to the activation mixture. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a bromophenol blue test.

    • Blue/Green beads: Coupling is incomplete. Proceed to step 6.

    • Yellow/Orange beads: Coupling is complete. Proceed to washing steps.

  • Double Coupling (if necessary): Filter the reaction solution from the resin. Add a fresh solution of activated this compound (prepared as in steps 2-3) and allow to react for another 2 hours.

  • Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol: Cleavage from Resin
  • Wash the final peptide-resin with DCM and dry under vacuum for 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Use approximately 10 mL of cocktail per gram of resin.

  • Add the cleavage cocktail to the resin and agitate at room temperature.

  • Due to potential steric hindrance, extend the cleavage time to 4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum before purification by HPLC.

References

  • Methods and protocols of modern solid phase peptide synthesis. (2014). In Methods in Molecular Biology (Vol. 1143).
  • Hansen, J., & Bräuner-Osborne, H. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(7), 2262–2269.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). MilliporeSigma.
  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2021). Israel Journal of Chemistry, 61(3-4), 185-200.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2007).
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2017). Journal of the American Society for Mass Spectrometry, 28(11), 2466-2476.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2023).
  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. (2019). The Journal of Organic Chemistry, 84(12), 7795-7806.
  • Solid Phase Peptide Synthesis Help. (2022). Reddit. r/Chempros.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). The Journal of Organic Chemistry, 65(18), 5679-5682.
  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (2006). Journal of Peptide Science, 12(3), 227-232.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025).
  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. (2023). Molecules, 28(15), 5730.
  • Peptide and Protein Synthesis. (n.d.). In Chemistry LibreTexts.
  • Protecting Groups in Peptide Synthesis. (2020). In Methods in Molecular Biology (Vol. 2109).
  • Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. (2001). The Journal of Organic Chemistry, 66(25), 8447-8454.
  • Protecting Groups for Peptide Synthesis. (2020). YouTube.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conform
  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. (2025). BenchChem.
  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. (2021). Organic & Biomolecular Chemistry, 19(3), 567-575.

Sources

Validation & Comparative

A Comparative Guide: 1-Cyclohexylazetidine-2-carboxylic Acid versus Proline in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics, the quest for enhanced stability, controlled conformation, and improved pharmacokinetic profiles is paramount. Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, influencing folding and bioactivity. However, the inherent properties of proline are not always optimal for therapeutic applications. This has led to the exploration of proline mimetics, non-natural amino acids designed to fine-tune the structural and functional characteristics of peptides. Among these, 1-Cyclohexylazetidine-2-carboxylic acid emerges as a compelling, albeit less explored, candidate. This guide provides an in-depth comparison of this compound and proline, offering insights into their structural nuances and potential impact on peptide performance, supported by established principles and experimental data from related analogues.

Structural and Conformational Landscape: A Tale of Two Rings

Proline's five-membered pyrrolidine ring and this compound's N-substituted four-membered azetidine ring are the key determinants of their distinct effects on peptide structure.

Proline: The pyrrolidine ring of proline can adopt two primary puckered conformations, Cγ-endo and Cγ-exo, which are in rapid equilibrium. This ring pucker is intrinsically linked to the cis/trans isomerization of the preceding peptide bond. The trans conformation is generally favored, but the energy barrier to cis is lower than for other amino acids, leading to a significant population of the cis isomer, a critical feature in protein folding and recognition.[1][2]

This compound: The smaller, more strained four-membered azetidine ring of azetidine-2-carboxylic acid (Aze) exhibits a more planar conformation compared to proline's pyrrolidine ring.[1][3] Computational studies suggest that the azetidine ring is more flexible than the pyrrolidine ring in some respects, which can lead to a wider range of accessible backbone conformations in peptides.[4] The introduction of a bulky cyclohexyl group at the N1 position is expected to introduce significant steric hindrance, profoundly influencing the local peptide environment. This N-alkylation is a well-established strategy to modulate peptide properties.[5]

Comparative Analysis of Conformational Effects
PropertyProlineThis compound (Projected Effects)Rationale & Supporting Evidence
Ring Pucker Cγ-endo and Cγ-exo puckering, influencing φ/ψ angles.More planar ring structure compared to proline. The N-cyclohexyl group may further restrict puckering.The smaller four-membered ring of azetidine is inherently more strained and thus more planar.[1][3] Bulky N-substituents can further limit conformational flexibility.
Cis/Trans Isomerization Significant population of both cis and trans isomers. The trans form is generally more stable.The bulky N-cyclohexyl group is expected to strongly disfavor the cis conformation due to steric clashes with the preceding residue's side chain.N-alkylation, especially with bulky groups, is known to increase the preference for the trans isomer. This steric hindrance makes the cis arrangement energetically unfavorable.[5][6]
Backbone Conformation (φ, ψ) The φ angle is restricted to approximately -60° to -75°.The φ angle is also restricted, but the overall conformational space may differ due to the altered ring geometry. The N-cyclohexyl group will likely impose further constraints.The cyclic nature of both amino acids restricts the φ angle. The specific range for the N-cyclohexyl derivative would require experimental determination, but steric hindrance is a known factor in limiting conformational freedom.

Impact on Peptide Performance: Stability, Binding, and Permeability

The structural differences between proline and this compound translate into distinct effects on key performance metrics of peptides.

Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases. The incorporation of non-natural amino acids is a common strategy to enhance proteolytic resistance.

Proline: While proline itself can confer some degree of proteolytic resistance by disrupting secondary structures recognized by proteases, the X-Pro bond can still be cleaved by specific enzymes.

This compound: The introduction of a bulky N-alkyl group is a known strategy to enhance proteolytic stability.[1][5] The N-cyclohexyl group in this compound is expected to provide significant steric shielding, hindering the approach of proteases to the adjacent peptide bonds. This is a significant advantage over proline. Studies on other bulky amino acid analogues have demonstrated a direct correlation between increased steric bulk and enhanced resistance to enzymatic degradation.[1][7]

Receptor Binding Affinity

The conformation of a peptide is critical for its interaction with a biological target. The choice between proline and a mimetic can therefore significantly impact binding affinity.

Proline: The ability of proline to induce specific turns and adopt both cis and trans conformations is often crucial for achieving the bioactive conformation required for receptor binding.

This compound: By strongly favoring the trans conformation and imposing unique backbone angles, this compound can lock a peptide into a specific conformation. If this conformation aligns with the bioactive state, a significant increase in binding affinity can be achieved. Conversely, if the native bioactive conformation requires a cis X-Pro bond, the incorporation of this analog would likely be detrimental to binding. The bulky cyclohexyl group could also participate in favorable hydrophobic interactions within a receptor's binding pocket, further enhancing affinity.

Cellular Permeability

For targeting intracellular proteins, peptides must be able to cross the cell membrane. N-alkylation has been shown to improve the membrane permeability of peptides.[5] This is attributed to a reduction in the number of hydrogen bond donors and an increase in lipophilicity, which can favor the adoption of membrane-permeable conformations. The N-cyclohexyl group, being highly lipophilic, is expected to significantly enhance the passive diffusion of peptides across the cell membrane compared to the more polar proline.

Experimental Workflows for Comparative Analysis

To empirically compare the effects of this compound and proline, a systematic experimental approach is required. The following workflow outlines the key steps.

G cluster_0 Synthesis cluster_1 Peptide Elaboration cluster_2 Characterization & Analysis A Synthesis of Fmoc-Pro-OH C Solid-Phase Peptide Synthesis (SPPS) of Pro-containing peptide A->C B Synthesis of Fmoc-1-Cyclohexylazetidine-2-carboxylic acid-OH D Solid-Phase Peptide Synthesis (SPPS) of Cyclohexyl-Aze-containing peptide B->D E Purity Analysis (HPLC, MS) C->E D->E F Conformational Analysis (NMR, CD Spectroscopy) E->F G Proteolytic Stability Assay F->G H Receptor Binding Assay G->H I Cell Permeability Assay H->I

Figure 1: A typical experimental workflow for comparing peptides containing proline versus this compound.

Synthesis of this compound

A plausible synthetic route for Fmoc-protected this compound for use in SPPS involves the N-alkylation of a suitable azetidine-2-carboxylic acid ester, followed by ester hydrolysis and Fmoc protection. A common method for N-alkylation is reductive amination.

Step-by-Step Protocol:

  • Starting Material: Commercially available (S)-azetidine-2-carboxylic acid.

  • Esterification: Protect the carboxylic acid, for example, as a methyl or ethyl ester, using standard methods (e.g., SOCl₂ in methanol).

  • Reductive Amination: React the azetidine-2-carboxylic acid ester with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This will form the N-cyclohexyl derivative.

  • Ester Hydrolysis: Saponify the ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield this compound.

  • Fmoc Protection: Protect the secondary amine with Fmoc-OSu or Fmoc-Cl to obtain the final building block ready for peptide synthesis.

Proteolytic Stability Assay

This assay evaluates the resistance of the peptides to enzymatic degradation.

Step-by-Step Protocol:

  • Peptide Incubation: Incubate a known concentration of each peptide (the proline-containing and the this compound-containing versions) with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid, TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

  • Half-life Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t₁/₂) of each peptide.

G cluster_0 Peptide & Protease Incubation cluster_1 Sampling & Analysis cluster_2 Data Interpretation A Peptide Solution C Incubate at 37°C A->C B Protease Solution B->C D Collect Aliquots at Time Points C->D E Quench Reaction D->E F RP-HPLC Analysis E->F G Quantify Peak Area F->G H Calculate Half-life (t½) G->H

Figure 2: Workflow for a proteolytic stability assay.

Conclusion and Future Perspectives

The incorporation of this compound into peptides represents a promising strategy for overcoming some of the limitations of native proline. The bulky N-cyclohexyl group is anticipated to confer a strong preference for the trans amide bond, enhance proteolytic stability, and improve cellular permeability. While direct experimental comparisons with proline are currently limited in the public domain, the foundational principles of peptide chemistry and the wealth of data on related proline mimetics provide a strong rationale for its application in drug design.

Future research should focus on the synthesis of a series of peptides containing this compound and their direct, head-to-head comparison with their proline-containing counterparts. Such studies, encompassing detailed conformational analysis, proteolytic stability assays, receptor binding studies, and cell permeability assessments, will be invaluable in elucidating the precise advantages and potential limitations of this intriguing proline mimetic. As the demand for more robust and effective peptide therapeutics continues to grow, the exploration of novel building blocks like this compound will undoubtedly play a pivotal role in advancing the field.

References

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proc Natl Acad Sci U S A. 2009;106(1):52-57. [Link]
  • Crystal structure analysis of N-acetylated proline and ring-size analogs. J Pept Sci. 2023;e3473. [Link]
  • Impact of cis-proline analogs on peptide conformation. Biopolymers. 2006;81(5):350-361. [Link]
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Conformational preferences of proline analogues with different ring size. J Phys Chem B. 2007;111(15):3950-3960. [Link]
  • Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Org Lett. 2017;19(19):5190-5193. [Link]
  • A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. J Am Chem Soc. 2014;136(39):13656-13666. [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem Rev. 2021;121(10):5805-5887. [Link]
  • Conformational landscape of substituted prolines. J Pept Sci. 2020;26(1):e3218. [Link]
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2023. [Link]
  • Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition,. CHIMIA International Journal for Chemistry. 2001;55(4):309-314. [Link]
  • Practical asymmetric preparation of azetidine-2-carboxylic acid. J Org Chem. 2005;70(22):9028-9031. [Link]
  • Direct Access to L-Azetidine-2-carboxylic Acid. Eur J Org Chem. 2009;2009(17):2789-2792. [Link]
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Adv. 2021;11(40):24847-24855. [Link]
  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Int J Mol Sci. 2021;22(5):2493. [Link]
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. J Am Chem Soc. 2014;136(39):13656-13666. [Link]
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Synthesis of L -Azetidine-2-Carboxylic Acid.
  • Synthetic mimetics of protein secondary structure domains. Philos Trans R Soc Lond B Biol Sci. 2010;365(1541):1131-1141. [Link]
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. 1990;30(9-10):951-959. [Link]
  • Azetidine synthesis. Organic Chemistry Portal. [Link]
  • Cyclophilin and peptidyl-prolyl cis-trans isomerase are probably identical proteins.
  • Peptidyl-prolyl cis/trans isomerase-independent functional NifH mutant of Azotobacter vinelandii. J Bacteriol. 2003;185(23):6849-6855. [Link]
  • An apoA-I mimetic peptide containing a proline residue has greater in vivo HDL binding and anti-inflammatory ability than the 4F peptide. J Lipid Res. 2008;49(6):1256-1265. [Link]
  • Conformational Preferences of α-Substituted Proline Analogues. J Org Chem. 2008;73(17):6749-6758. [Link]
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr Med Chem. 2020;27(11):1750-1772. [Link]
  • Peptide NMR. University of Zurich. [Link]
  • NMR of peptides.

Sources

A Comparative Guide to the Structural Effects of 1-Cyclohexylazetidine-2-carboxylic Acid and Other Cyclic Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformational Constraint in Drug Design

In the realm of drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and biological activity. However, their utility is often hampered by poor metabolic stability and low bioavailability, largely stemming from their conformational flexibility. The introduction of cyclic amino acids into a peptide sequence is a powerful strategy to overcome these limitations.[1] By constraining the peptide backbone, these unnatural amino acids (UAAs) pre-organize the molecule into a bioactive conformation, enhancing receptor affinity, increasing resistance to enzymatic degradation, and improving pharmacokinetic properties.[2][3]

Proline, the only proteinogenic secondary amino acid, serves as the natural benchmark for inducing conformational turns.[4] However, modern medicinal chemistry demands a broader toolkit of structural modulators.[1] This guide provides an in-depth comparison of the structural effects induced by 1-Cyclohexylazetidine-2-carboxylic acid (Cha-Aze), a novel synthetic amino acid, versus its more common cyclic counterparts: Proline (Pro), Azetidine-2-carboxylic acid (Aze), and Pipecolic acid (Pip). We will explore how ring size and N-substitution dictate backbone geometry and present the experimental workflows required to validate these structural hypotheses, providing researchers with the foundational knowledge to strategically employ these building blocks in rational drug design.

Section 1: The Conformational Landscape of Cyclic Amino Acids

The defining feature of a cyclic amino acid is the covalent linkage of its side chain to the backbone nitrogen atom, forming a heterocyclic ring. This cyclization fundamentally restricts the backbone dihedral angle phi (Φ), thereby influencing the overall peptide structure.

Proline (Pro): The Five-Membered Natural Benchmark

The pyrrolidine ring of proline restricts its Φ angle to a narrow range of approximately -60° to -75°. The five-membered ring is not planar and exists in two primary "puckered" conformations, Cγ-endo and Cγ-exo, which influence the subsequent Ψ angle and the stability of local secondary structures.[5] Crucially, the steric hindrance around the Cα-N bond in proline lowers the energy barrier for cis-trans isomerization of the preceding peptide bond, leading to a significant population (5-30%) of the cis conformation in peptides, a feature often critical for protein folding and function.[6]

Azetidine-2-carboxylic Acid (Aze): The Highly Constrained Four-Membered Analog

As a smaller homolog of proline, the four-membered azetidine ring is subject to significant ring strain.[7] This heightened constraint further restricts the Φ angle and alters the puckering dynamics compared to proline. Computational studies and experimental data have shown that incorporating Aze can make peptides more flexible in some contexts by reducing repulsive interactions, yet it can also destabilize ordered structures like the collagen triple helix.[8] The smaller ring size also influences the trans/cis amide bond equilibrium, often favoring the trans state to a greater extent than proline to alleviate steric strain.[6]

Pipecolic Acid (Pip): The Six-Membered Expanded Analog

The six-membered piperidine ring of pipecolic acid offers more conformational freedom than proline. It typically adopts low-energy chair conformations, which can influence the peptide backbone in distinct ways. This larger ring size generally leads to a stronger preference for the trans peptide bond compared to proline.

This compound (Cha-Aze): A Novel Scaffold Combining Strain and Steric Bulk

This compound is a synthetic UAA that combines two powerful structural modulators: the strained four-membered azetidine ring and a bulky, lipophilic N-cyclohexyl substituent. The azetidine core imposes tight constraints on the Φ angle, similar to Aze. However, the N-cyclohexyl group introduces significant steric hindrance. This N-substitution is expected to strongly disfavor the cis amide conformation due to a severe steric clash between the cyclohexyl ring and the preceding amino acid's alpha-carbon.[9] This combination of a rigid ring and a sterically demanding N-substituent makes Cha-Aze a unique tool for locking the peptide backbone into a specific trans conformation while simultaneously enhancing lipophilicity, a key factor for membrane permeability.

Key structural features and their downstream consequences.

Section 2: Comparative Structural Data

The structural impact of these amino acids can be quantified by examining key conformational parameters. The data presented below are derived from crystallographic studies and NMR analysis of peptides containing these residues.

Amino AcidRing SizeTypical Φ Angle RangeRing Pucker/ConformationCis-Amide PropensityKey Structural Impact
Proline (Pro) 5-membered-60° to -75°Cγ-endo / Cγ-exoModerate (5-30%)Natural turn-inducer, allows cis peptide bonds.[5][6]
Azetidine-2-CA (Aze) 4-memberedMore restricted than ProNear-planarLowHighly constrained, destabilizes some ordered structures.[8]
Pipecolic Acid (Pip) 6-memberedBroader than ProChair / BoatVery LowMore flexible than proline, strong trans preference.
1-Cyclohexyl-Aze-2-CA 4-memberedPredicted: Highly restrictedNear-planarPredicted: Extremely LowCombines ring strain with steric bulk to enforce a trans bond.
Table 1: Comparative analysis of structural parameters for key cyclic amino acids.

Section 3: Experimental Validation Workflow

A multi-faceted approach combining spectroscopic and diffraction methods is essential for a comprehensive understanding of a peptide's three-dimensional structure.[10][11] Each technique provides complementary information, building a complete and validated structural model.

Workflow for comprehensive peptide structural validation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12] The peptide backbone, when arranged in ordered secondary structures like α-helices or β-sheets, produces characteristic CD spectra. This technique provides a rapid, low-resolution overview of the peptide's overall conformation in solution, making it an excellent first-pass analysis to see if the incorporation of a UAA has induced a global structural change.[13][14]

Experimental Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.[13] The buffer itself must be transparent in the far-UV region.

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using a 1 mm pathlength quartz cuvette.

    • Record the sample spectrum under the same conditions, typically from 260 nm to 190 nm.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum can be qualitatively assessed (e.g., α-helices show characteristic negative bands at ~222 nm and ~208 nm) or quantitatively analyzed using deconvolution algorithms to estimate the percentage of each secondary structure type.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Causality: NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, which closely mimics the physiological environment.[15][16] A series of 2D NMR experiments allows for the assignment of every proton in the peptide and the measurement of through-bond (scalar) and through-space (dipolar) couplings. Through-space interactions, identified by the Nuclear Overhauser Effect (NOE), are distance-dependent (proportional to 1/r⁶) and provide the crucial constraints needed to calculate the 3D structure.[17][18]

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or CD₃OH). The sample must be pure and free of aggregation.[18]

  • Data Acquisition: A standard set of 2D experiments is acquired on a high-field NMR spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system (i.e., connects all protons within a residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), regardless of their position in the sequence. This is the primary source of structural constraints.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds.

  • Resonance Assignment: Use the TOCSY and COSY spectra to identify the amino acid spin systems. Use the NOESY spectrum to "walk" along the backbone by connecting the amide proton of one residue (i) to the α-proton of the preceding residue (i-1).

  • Structural Calculation:

    • Integrate the NOESY cross-peaks to generate a list of interproton distance restraints.

    • Measure coupling constants (e.g., ³J(HNHα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.

    • Use these experimental restraints as input for molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the data.

  • Structure Validation: Assess the quality of the final structure ensemble using metrics like Ramachandran plot analysis and RMSD (Root Mean Square Deviation).

X-ray Crystallography for Solid-State Structure

Causality: X-ray crystallography provides an atomic-resolution snapshot of the peptide's structure in a highly ordered crystal lattice.[19] While it is a solid-state method, it offers unparalleled accuracy for bond lengths, bond angles, and the precise geometry of intermolecular interactions. This makes it the gold standard for visualizing the exact conformational preferences imposed by a UAA without the averaging effects seen in solution.[20]

Experimental Protocol:

  • Crystallization: This is often the most challenging step. Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) using commercially available kits and sitting-drop or hanging-drop vapor diffusion methods.[20]

  • Data Collection:

    • Cryo-protect a suitable single crystal and mount it in a stream of liquid nitrogen.

    • Expose the crystal to a focused beam of X-rays (ideally at a synchrotron source) and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell dimensions and reflection intensities.

    • Solve the "phase problem" using methods like molecular replacement or direct methods to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map using software like Coot.[21]

    • Iteratively refine the model against the experimental data to improve its fit and geometry, resulting in a final, high-resolution structure.

Conclusion and Applications in Drug Design

The choice of a cyclic amino acid is a critical decision in peptidomimetic design. While proline offers a natural means of inducing turns, synthetic analogs provide a far more nuanced toolkit for structural control. Azetidine-2-carboxylic acid and its derivatives, like this compound, offer a higher degree of backbone constraint than proline. The addition of the N-cyclohexyl group in Cha-Aze provides a "double-lock" on the conformation, combining the ring's inherent rigidity with a powerful steric block that virtually eliminates cis-amide isomers. This unique feature can be exploited to:

  • Enforce Bioactive Conformations: Lock a peptide into a specific turn or extended structure required for high-affinity receptor binding.

  • Enhance Metabolic Stability: The unnatural azetidine ring and N-substitution make the adjacent peptide bonds resistant to cleavage by common proteases.

  • Modulate Physicochemical Properties: The bulky, lipophilic cyclohexyl group can improve membrane permeability and oral bioavailability, addressing a major challenge in peptide therapeutics.

By understanding the distinct structural signatures of these building blocks and validating their effects with a robust suite of analytical techniques, researchers can move beyond simple proline substitution and rationally design next-generation peptide therapeutics with superior potency, stability, and drug-like properties.

References

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253.
  • Mtoz Biolabs. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-27.
  • UQ eSpace. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy.
  • ResearchGate. (n.d.). Secondary structure analysis by circular dichroism (CD) spectroscopy.
  • Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Concepts in Magnetic Resonance, 11(4), 227-251.
  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • Izawa, K., et al. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European Journal of Medicinal Chemistry, 208, 112736.
  • ResearchGate. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals.
  • Papoian, G. A. (2008). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 8(18), 1639-1650.
  • Groth, M., et al. (2001). Methods of peptide conformation studies. Biopolymers, 59(5), 315-329.
  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(8), 1259-1296.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Ananda, K., & Aravinda, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids. etd@IISc.
  • Samanta, S., & Chatterjee, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 589-611.
  • ResearchGate. (n.d.). Structure comparison of proline, its catabolism intermediates....
  • Du, D., et al. (2012). Peptide Conformation Analysis Using an Integrated Bayesian Approach. The Journal of Physical Chemistry B, 116(29), 8599-8608.
  • Salick, D. A., & Daniels, D. S. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 101(4), 339-350.
  • Li, Y., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. Journal of the American Chemical Society, 145(27), 14742-14749.
  • Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(14), 2595-2599.
  • Bretscher, L. E., et al. (2001). Crystal structure analysis of N-acetylated proline and ring-size analogs. Helvetica Chimica Acta, 84(8), 2378-2388.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.
  • White, C. J., & Yudin, A. K. (2016). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. Chemical Science, 7(9), 6031-6036.
  • ResearchGate. (2025). Direct Access to L-Azetidine-2-carboxylic Acid.
  • Mangelinckx, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yloxy)acrylate. Molecules, 28(3), 1083.
  • Acevedo-Jake, A. M., & Boyd, S. L. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. ACS Omega, 8(20), 17909-17918.
  • Jiang, L., et al. (2011). Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation. PLoS ONE, 6(10), e26110.
  • ResearchGate. (n.d.). Structural representations of the protein amino acid l-proline and the....
  • Gilon, C., et al. (2004). Synthesis and Conformational Study of N-Methylated Cyclic Peptides. Biopolymers, 76(5), 345-356.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.
  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.
  • Wikipedia. (n.d.). Protein.
  • Kim, D., et al. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. The Journal of Physical Chemistry B, 127(20), 4529-4535.
  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.
  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.
  • Alajarín, R., et al. (2006). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 71(16), 5901-5913.
  • ResearchGate. (2025). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn.

Sources

A Senior Application Scientist's Guide to Validating Peptide Conformation with Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Conformation in Designer Peptides

In the realm of peptide therapeutics and biomaterials, the incorporation of non-standard amino acids is a key strategy for enhancing stability, dictating specific receptor interactions, and controlling self-assembly. However, these synthetic building blocks introduce a significant analytical challenge: predicting and validating their influence on the peptide's three-dimensional structure. The conformation of a peptide is inextricably linked to its function. An unverified structure is an unverified mechanism of action.

This guide focuses on a powerful technique, Circular Dichroism (CD) spectroscopy, for validating the conformation of peptides containing the constrained, non-standard amino acid, 1-Cyclohexylazetidine-2-carboxylic acid (Aze-Cy) . We will move beyond a simple protocol, providing a comparative framework to interpret the resulting data and understand the structural implications of incorporating this unique residue.

The Analyte: this compound

Before delving into the methodology, it's crucial to understand the structural hypothesis. This compound is a proline analogue with two key modifications: a four-membered azetidine ring instead of proline's five-membered pyrrolidine ring, and a bulky cyclohexyl group on the nitrogen.

  • The Azetidine Ring: As a lower homologue of proline, L-azetidine-2-carboxylic acid introduces a significant kink in the peptide backbone.[1][2] Its smaller ring size imposes even greater steric constraints than proline, often inducing turn-like structures.[3]

  • The N-Cyclohexyl Group: This bulky, hydrophobic group further restricts the rotation around the Cα-N bond, potentially favoring a specific cis/trans isomerism of the preceding peptide bond and influencing local secondary structure.

Our central hypothesis is that the incorporation of Aze-Cy will disrupt standard secondary structures like α-helices and β-sheets, favoring the formation of well-defined β-turns or other ordered, non-classical structures. CD spectroscopy is an ideal first-pass technique to test this hypothesis.

Fundamentals of CD Spectroscopy for Peptide Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4][5] In peptides, the primary chromophores in the far-UV region (190-260 nm) are the amide bonds of the backbone.[4] The spatial arrangement of these bonds in repeating, ordered structures gives rise to characteristic CD spectra.[6][7]

  • α-Helix: Characterized by a strong positive band around 192 nm and two strong negative bands at approximately 208 nm and 222 nm. The negative band at 222 nm is a hallmark of helical content.

  • β-Sheet: Shows a negative band around 215-218 nm and a positive band between 195-200 nm.

  • Random Coil: Typically exhibits a strong negative band near 200 nm and a weak positive or near-zero signal above 215 nm.[8]

  • β-Turns: Have more varied spectra, but often show a weak negative band around 220-230 nm and a strong positive band near 200 nm.

By comparing the spectrum of our Aze-Cy-containing peptide to these reference spectra, we can gain rapid, qualitative insight into its global secondary structure.[4][9]

Experimental Design: A Self-Validating Protocol

Trustworthy data comes from a robust experimental design. This protocol incorporates controls to ensure that the observed spectral features are genuinely due to the peptide's conformation.

Workflow Diagram

G cluster_prep Sample & Control Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P1 Synthesize & Purify (>95% Purity) Aze-Cy Peptide & Controls P2 Accurate Concentration Determination (UV Abs) P1->P2 P3 Prepare Stock Solutions in CD-Transparent Buffer (e.g., 10 mM Phosphate) P2->P3 A2 Acquire Blank Spectrum (Buffer Only) P3->A2 Load into Cuvette A1 Instrument Warm-up & N2 Purge A1->A2 A3 Acquire Spectra for Aze-Cy Peptide & Controls A2->A3 Clean & Load Sample D1 Subtract Blank from Sample Spectra A3->D1 D2 Convert mdeg to Mean Residue Ellipticity (MRE) D1->D2 D3 Comparative Analysis: Overlay Spectra D2->D3 D4 Deconvolution (Optional) for % Structure Estimation D3->D4 D3->D4

Caption: Experimental workflow for CD conformational analysis.

Step-by-Step Methodology
  • Peptide Synthesis and Purification:

    • Synthesize the target peptide containing this compound.

    • As controls, synthesize an equivalent peptide with Proline (Pro-Peptide) and another with Glycine (Gly-Peptide) in the same position.

    • Purify all peptides to >95% purity via HPLC, as impurities can significantly affect CD spectra.[8][10]

  • Sample Preparation (Critical for Data Quality):

    • Solvent Selection: Use a buffer that is transparent in the far-UV range. A 10-20 mM phosphate buffer (pH 7.4) is a standard choice.[4][6] Avoid high concentrations of chloride, Tris, or DTT which have high absorbance below 210 nm.[11]

    • Concentration: Accurately determine the concentration of each peptide stock solution using UV absorbance if aromatic residues are present, or by quantitative amino acid analysis.[12] An incorrect concentration is the most common source of error in calculating molar ellipticity.[10]

    • Working Solution: Prepare a working solution of 0.1-0.2 mg/mL (or ~100 µM) in the chosen buffer.[4][12] This concentration is a good starting point for a 1 mm pathlength cuvette.[13]

  • CD Spectrometer Setup and Data Acquisition:

    • Instrument Purging: Purge the instrument with dry nitrogen gas for at least 30 minutes to remove oxygen, which absorbs strongly below 200 nm.[6]

    • Parameters:

      • Wavelength Range: 190 nm to 260 nm.[4]

      • Pathlength: 1 mm quartz cuvette.[4]

      • Bandwidth: 1.0 nm.

      • Scan Speed: 20-50 nm/min.

      • Averages: 3-5 scans to improve signal-to-noise ratio.

    • Blank Measurement: First, acquire a spectrum of the buffer alone in the same cuvette. This is your baseline.[4][12]

    • Sample Measurement: Rinse the cuvette thoroughly, then acquire spectra for the Aze-Cy-Peptide, Pro-Peptide, and Gly-Peptide.

  • Data Processing and Normalization:

    • Baseline Subtraction: Subtract the buffer spectrum from each of the peptide spectra.[4]

    • Conversion to MRE: Convert the raw data (millidegrees, mdeg) to Mean Residue Ellipticity ([θ]) in units of deg·cm²·dmol⁻¹. This normalization accounts for differences in concentration, pathlength, and the number of residues, allowing for direct comparison between peptides.[14]

      • Formula: [θ] = (mdeg * MRW) / (10 * c * l)

      • Where: MRW = Mean Residue Weight (Peptide MW / # residues), c = concentration in g/mL, l = pathlength in cm.

Comparative Analysis: Interpreting the Spectra

The core of this guide is the comparison. By overlaying the normalized spectra of the three peptides, we can directly visualize the conformational impact of the Aze-Cy residue.

Hypothetical Experimental Data
Wavelength (nm)MRE of Gly-PeptideMRE of Pro-PeptideMRE of Aze-Cy-PeptideInterpretation
198 -21,000+5,000+18,000Strong positive band suggests ordered turn in Aze-Cy-Peptide.
217 -4,500-8,000-1,500Gly- and Pro-peptides show β-sheet/disordered character.
222 -2,000-3,500-4,000Weak negative band, ruling out significant α-helix content.

MRE values are in deg·cm²·dmol⁻¹ and are for illustrative purposes.

Analysis of Results:

  • Gly-Peptide (Flexible Control): The spectrum, with a strong negative band around 200 nm, is characteristic of a predominantly random coil or disordered conformation, as expected when a flexible glycine residue is present.

  • Pro-Peptide (Constrained Control): The spectrum shows a negative band around 217 nm and a positive feature below 200 nm. This is indicative of a polyproline II (PPII) helix or a defined turn structure, which is a common conformation induced by proline.

  • Aze-Cy-Peptide (Test Peptide): The spectrum is dramatically different. The emergence of a strong positive band near 200 nm and a weak negative band around 222 nm is a classic signature for a Type I or Type II β-turn. This provides strong evidence that the highly constrained Aze-Cy residue forces the peptide backbone into a tight, ordered reversal. The conformation is clearly distinct from both the flexible Gly-peptide and the Pro-peptide, validating our initial hypothesis.

Strengths and Limitations

Strengths:

  • High Sensitivity: CD is highly sensitive to changes in secondary structure.[11]

  • Small Sample Requirement: Typically requires only micrograms of material.[4]

  • Rapid Analysis: A full spectrum can be acquired in minutes, making it ideal for screening.[9]

Limitations:

  • Low Resolution: CD provides a global average of the entire peptide's structure; it cannot pinpoint the location of a specific structural element.[9]

  • Empirical Interpretation: Analysis relies on comparison to reference spectra of known structures.[8][15] Novel or distorted structures can be difficult to interpret definitively.

  • Aromatic Interference: Aromatic side chains (Trp, Tyr, Phe) have signals in the far-UV that can sometimes complicate the interpretation of backbone conformation.

Conclusion

Circular Dichroism spectroscopy is an indispensable tool for the initial conformational validation of peptides containing novel, constrained amino acids like this compound. Through a carefully designed comparative experiment including flexible (Gly) and standard constrained (Pro) controls, we can move beyond simple spectral acquisition to generate compelling evidence. The distinct spectral signature obtained for the Aze-Cy-peptide provides strong support for its role as a potent inducer of ordered turn structures. While higher-resolution techniques like NMR are necessary for atomic-level characterization, CD spectroscopy provides the foundational data to confirm that the synthetic modification has indeed achieved its intended structural purpose, guiding further development and research.

References

  • American Peptide Society. Analysis. [Link]
  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
  • Mtoz Biolabs. CD-Based Peptide Secondary Structure Analysis. [Link]
  • Ngu, M. (2004). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
  • Pasquali, M., et al. (2012). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3.
  • Feng, S., et al. (2013). Study on the Conformation of Three Cyclic Peptides and Their Correspondent Linear Peptides with CD Spectroscopy. Acta Physico-Chimica Sinica, 29(4), 849-857. [Link]
  • Bakshi, K., et al. Circular Dichroism of Peptides. Moodle@Units. [Link]
  • Abdul-Gader, A., et al. (2011). A reference database for circular dichroism spectroscopy covering fold and secondary structure space.
  • Merten, C., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics, 16(14), 6459-6466. [Link]
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Bio-Synthesis Inc. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. [Link]
  • Zhong, J., et al. (2019). Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis. Bio-protocol, 9(22), e3431. [Link]
  • Ladokhin, A. S., & White, S. H. (2004). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 86(3), 1644-1647. [Link]
  • Jones, G. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 52-55. [Link]
  • University of Colorado Anschutz Medical Campus. Circular Dichroism Procedure. [Link]
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
  • Rodriguez, M., et al. (2017). Conformational analysis of the cyclic peptides 1–3.
  • van der Veken, P., et al. (2007). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society, 129(20), 6344-6345. [Link]
  • Shamala, N., et al. (1983). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 21(2), 143-152. [Link]
  • Inooka, H., et al. (1977). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 16(2), 257-273. [Link]
  • Golebiewska, K., et al. (2012). Determination of peptide secondary structure by CD spectroscopy.
  • Alonso, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5897-5901. [Link]

Sources

A Comparative Guide to Enhancing Peptide Stability: The Case of 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Hurdle in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and efficacy, positioning them as a premier class of drugs. However, their translation from promising candidates to clinical realities is often hampered by a critical vulnerability: poor metabolic stability.[1] Natural peptides are readily degraded by proteases in plasma and tissues, leading to short half-lives that limit their therapeutic utility.[2] This inherent instability necessitates strategies to engineer more robust peptide backbones. A leading approach is the incorporation of non-canonical, conformationally constrained amino acids designed to protect against enzymatic cleavage.[3][4]

This guide presents a comparative study framework for evaluating the stability-enhancing potential of a novel proline analogue, 1-Cyclohexylazetidine-2-carboxylic acid (Cha-Aze) . We will explore the scientific rationale for its use, provide detailed experimental protocols for a head-to-head comparison with a native peptide, and interpret anticipated data to guide researchers in their drug development efforts.

Spotlight on the Modifier: this compound (Cha-Aze)

This compound is a synthetic amino acid that builds upon the stability-enhancing properties of azetidine-2-carboxylic acid (Aze), a known proline mimic.[5][6] The defining features of Cha-Aze are its rigid four-membered azetidine ring and a bulky cyclohexyl group attached to the ring nitrogen.

The dual-action hypothesis for enhanced stability is:

  • Conformational Rigidity : The strained azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone more significantly than proline's five-membered ring.[7] This pre-organization can lock the peptide into a bioactive conformation that is less recognizable to proteases.[5]

  • Steric Shielding : The large cyclohexyl group acts as a bulky shield, sterically hindering the approach of proteolytic enzymes to adjacent peptide bonds, which are the primary sites of degradation.

To visually understand this structural modification, consider the comparison with the natural amino acid, L-Proline.

cluster_proline L-Proline cluster_cha_aze This compound (Cha-Aze) Proline Proline Cha_Aze Cha_Aze G Comparative Peptide Stability Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Stability Assessment cluster_chem Chemical Stability cluster_enz Enzymatic Stability cluster_analysis Phase 3: Analysis & Interpretation synthesis Peptide Synthesis & Purification Control Peptide (CP) Modified Peptide (MP) qc qc synthesis->qc Characterize chem_setup Incubation Setup CP and MP at 1 mg/mL Buffers: pH 5.0, 7.4, 9.0 Temperature: 37°C qc->chem_setup Initiate Assays enz_setup Incubation Setup CP and MP at 1 mg/mL 80% Human Serum Temperature: 37°C qc->enz_setup Initiate Assays chem_sampling Time-Point Sampling t = 0, 2, 4, 8, 12, 24h chem_setup->chem_sampling hplc HPLC Analysis Quantify % Peptide Remaining vs. t=0 chem_sampling->hplc Analyze Samples enz_sampling Time-Point Sampling t = 0, 1, 2, 4, 8, 24h enz_setup->enz_sampling enz_sampling->hplc Analyze Samples data Data Processing Calculate Half-Life (t½) Plot Degradation Curves hplc->data conclusion Comparative Conclusion Assess stability improvement Relate to structural features data->conclusion

Sources

1-Cyclohexylazetidine-2-carboxylic Acid: A Bioisosteric Alternative to Proline and Other Cyclic Amino Acids - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and rational drug design, the quest for novel amino acid analogues that impart desirable physicochemical and pharmacological properties is unceasing. This guide provides a comprehensive comparison of 1-Cyclohexylazetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid, with its natural counterpart, L-proline, and other relevant cyclic amino acid bioisosteres. By examining its synthesis, physicochemical properties, conformational effects on peptide structure, and potential biological implications, we aim to equip researchers with the necessary insights to evaluate its utility in their drug discovery programs.

Introduction: The Rationale for Constrained Amino Acid Bioisosteres

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry.[1] The goal is to optimize properties such as potency, selectivity, metabolic stability, and bioavailability.[2] The carboxylic acid and amide moieties, prevalent in peptides and other drug candidates, are frequent targets for bioisosteric replacement to enhance cell permeability and oral bioavailability.[1][3]

Proline, with its unique cyclic structure, plays a critical role in protein and peptide conformation by inducing turns and restricting backbone flexibility.[4] However, the development of proline bioisosteres is driven by the desire to fine-tune these conformational constraints, enhance metabolic stability, and explore novel chemical space. This compound emerges as an intriguing candidate in this context, combining the four-membered azetidine ring, a smaller homologue of proline's pyrrolidine, with a lipophilic cyclohexyl group.[5][6]

Physicochemical Properties: A Comparative Analysis

The substitution of proline with this compound or other analogues introduces significant changes in key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile. The following table summarizes a comparison of these properties.

PropertyL-ProlineAzetidine-2-carboxylic acidPipecolic AcidThis compound
Molecular Weight ( g/mol ) 115.13101.10[7]129.16197.27[6]
logP (estimated) -1.6-1.1-0.81.5
pKa (Carboxylic Acid, estimated) ~2.0~2.1~2.2~2.1
pKa (Amine, estimated) ~10.6~10.8~11.1~10.9
Structure 5-membered pyrrolidine ring4-membered azetidine ring[7]6-membered piperidine ring4-membered azetidine ring with N-cyclohexyl substitution

The most striking difference is the significant increase in lipophilicity (logP) for this compound due to the N-cyclohexyl group. This modification is expected to enhance membrane permeability and could influence protein-ligand interactions by introducing favorable hydrophobic contacts.[5] The pKa values are not expected to deviate significantly from the parent azetidine-2-carboxylic acid.

Synthesis of this compound: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible route can be devised based on established methods for the synthesis of azetidine-2-carboxylic acid and N-alkylation of secondary amines.[8]

G cluster_0 Synthesis of Azetidine-2-carboxylic Acid cluster_1 N-Alkylation gamma-Butyrolactone gamma-Butyrolactone alpha-Bromo-gamma-butyrolactone alpha-Bromo-gamma-butyrolactone gamma-Butyrolactone->alpha-Bromo-gamma-butyrolactone Bromination Methyl alpha-bromo-gamma-hydroxybutyrate Methyl alpha-bromo-gamma-hydroxybutyrate alpha-Bromo-gamma-butyrolactone->Methyl alpha-bromo-gamma-hydroxybutyrate Methanolysis Methyl azetidine-2-carboxylate Methyl azetidine-2-carboxylate Methyl alpha-bromo-gamma-hydroxybutyrate->Methyl azetidine-2-carboxylate Cyclization (Ammonia) Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid Methyl azetidine-2-carboxylate->Azetidine-2-carboxylic acid Hydrolysis This compound This compound Azetidine-2-carboxylic acid->this compound Reductive Amination (Cyclohexanone, NaBH(OAc)3)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

Part 1: Synthesis of Azetidine-2-carboxylic Acid (AZE) (Adapted from Couty et al., 2005)[8]

  • Bromination of γ-Butyrolactone: γ-Butyrolactone is brominated at the α-position using a suitable brominating agent (e.g., N-bromosuccinimide with a radical initiator).

  • Esterification and Ring Opening: The resulting α-bromo-γ-butyrolactone is treated with methanol to yield methyl α-bromo-γ-hydroxybutyrate.

  • Cyclization: The hydroxy-ester is then treated with ammonia to induce intramolecular cyclization, forming methyl azetidine-2-carboxylate.

  • Hydrolysis: The methyl ester is hydrolyzed under basic conditions, followed by neutralization, to afford racemic azetidine-2-carboxylic acid. Chiral resolution can be achieved at this stage using a chiral amine.

Part 2: N-Alkylation of Azetidine-2-carboxylic Acid

  • Reductive Amination: Azetidine-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or dichloroethane.

  • Cyclohexanone (1.1 equivalents) is added, followed by sodium triacetoxyborohydride (1.5 equivalents).

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated. The crude product is purified by chromatography to yield this compound.

Conformational Effects on Peptide Structure

The incorporation of constrained amino acids into peptides has profound effects on their secondary structure. While proline is known to favor a Cγ-endo or Cγ-exo pucker and can undergo cis-trans isomerization of the peptide bond, azetidine-2-carboxylic acid offers a different conformational landscape.[4]

Energy computations have shown that peptides containing azetidine-2-carboxylic acid (AZE) are generally more flexible than their proline-containing counterparts.[9] This increased flexibility arises from a reduction in repulsive non-covalent interactions between the smaller four-membered ring and adjacent residues.[9] This can lead to an entropic destabilization of ordered secondary structures like the collagen triple helix.[9]

The N-cyclohexyl group in this compound is expected to introduce a significant steric bias, further influencing the accessible conformational space. It is hypothesized that this bulky substituent will favor the trans conformation of the preceding peptide bond and may restrict the puckering of the azetidine ring.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

To elucidate the precise conformational impact of incorporating this compound into a peptide, high-resolution NMR spectroscopy is the method of choice.[10][11]

G cluster_0 Experimental Workflow cluster_1 Computational Analysis Peptide Synthesis Peptide Synthesis NMR Sample Preparation NMR Sample Preparation Peptide Synthesis->NMR Sample Preparation Solid-Phase Peptide Synthesis 1D and 2D NMR Experiments 1D and 2D NMR Experiments NMR Sample Preparation->1D and 2D NMR Experiments Dissolve in H2O/D2O Data Processing and Analysis Data Processing and Analysis 1D and 2D NMR Experiments->Data Processing and Analysis COSY, TOCSY, NOESY, ROESY Structure Calculation Structure Calculation Data Processing and Analysis->Structure Calculation Distance Restraints (NOE) Dihedral Angle Restraints Conformational Ensemble Conformational Ensemble Structure Calculation->Conformational Ensemble Molecular Dynamics Simulations

Sources

A Senior Application Scientist's Guide to Validating the Incorporation of 1-Cyclohexylazetidine-2-carboxylic acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for probing and engineering protein function.[1][2] This guide provides a comprehensive, technically detailed comparison of mass spectrometry-based methods to validate the successful incorporation of 1-Cyclohexylazetidine-2-carboxylic acid, a cyclic UAA. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and discuss the interpretation of mass spectrometry data.

The Challenge: Confirming Incorporation of a Cyclic Unnatural Amino Acid

Validating the incorporation of any UAA is crucial, and mass spectrometry is the gold standard for this purpose.[3] However, cyclic UAAs like this compound present unique challenges in tandem mass spectrometry (MS/MS) analysis due to their constrained structures, which can lead to complex fragmentation patterns compared to linear amino acids.[4][5] Therefore, a carefully designed experimental workflow is essential for unambiguous confirmation.

This guide will focus on a bottom-up proteomics approach, which involves the enzymatic digestion of the protein into smaller peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Comparative Experimental Workflow

We will compare two common proteolytic digestion strategies to generate peptides suitable for mass spectrometric analysis: a standard trypsin digestion and a dual digestion with Trypsin and Lys-C. The choice of digestion enzyme can significantly impact the final peptide mixture and the likelihood of identifying the UAA-containing peptide.

Workflow Overview

Workflow cluster_prep Sample Preparation cluster_digest Proteolytic Digestion cluster_analysis Analysis cluster_data Data Interpretation Protein Protein with potential UAA incorporation Denature Denaturation, Reduction, Alkylation Protein->Denature Trypsin Trypsin Digestion Denature->Trypsin Strategy 1 Trypsin_LysC Trypsin/Lys-C Digestion Denature->Trypsin_LysC Strategy 2 LC_MSMS LC-MS/MS Analysis Trypsin->LC_MSMS Trypsin_LysC->LC_MSMS Data_Analysis Database Search & Manual Validation LC_MSMS->Data_Analysis Result Confirmation of UAA Incorporation Data_Analysis->Result

Caption: High-level workflow for UAA incorporation validation.

Detailed Experimental Protocols

This initial phase is critical for ensuring efficient enzymatic digestion.

Protocol: Denaturation, Reduction, and Alkylation

  • Denaturation: Resuspend your protein sample (containing the putative UAA) in a denaturing buffer such as 8 M urea in 50 mM Tris-HCl, pH 8.0. This unfolds the protein, making cleavage sites accessible to the protease.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 60°C for 30 minutes. This step reduces disulfide bonds.[7]

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark for 30 minutes. This alkylates the reduced cysteine residues, preventing them from reforming disulfide bonds.[7]

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to below 2 M, as high concentrations of urea can inhibit trypsin activity.[6]

Here we compare two approaches to generate peptides.

Strategy 1: Standard Trypsin Digestion

Trypsin is a serine protease that cleaves C-terminal to lysine (K) and arginine (R) residues.[6] It is the most commonly used protease in proteomics due to its high specificity.

Protocol: Trypsin Digestion

  • Add sequencing-grade trypsin to the prepared protein sample at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate overnight at 37°C.[8]

  • Terminate the digestion by adding formic acid to a final concentration of 1%.

Strategy 2: Dual Trypsin/Lys-C Digestion

Lys-C is another protease that cleaves at the C-terminus of lysine. Using a combination of Trypsin and Lys-C can improve digestion efficiency and reduce the number of missed cleavages, especially for proteins that are resistant to trypsin alone.[6]

Protocol: Trypsin/Lys-C Digestion

  • Add a Trypsin/Lys-C mix to the prepared protein sample at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate overnight at 37°C.[7]

  • Terminate the digestion by adding formic acid to a final concentration of 1%.

Before LC-MS/MS analysis, it is essential to remove salts and other contaminants that can interfere with ionization.

Protocol: C18 Spin Column Cleanup

  • Condition a C18 spin column by washing with 100% acetonitrile followed by equilibration with 0.1% formic acid in water.

  • Load the acidified peptide sample onto the column.

  • Wash the column with 0.1% formic acid in water to remove salts.

  • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

The cleaned peptides are now ready for analysis by LC-MS/MS.

Protocol: Reversed-Phase LC-MS/MS

  • Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid in water.

  • Inject the sample onto a reversed-phase C18 column.

  • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode. In DDA, the instrument performs a full scan to detect peptide precursor ions, followed by MS/MS scans of the most intense ions to obtain fragmentation data.

Data Analysis and Interpretation

The raw mass spectrometry data will be processed to identify the peptides and confirm the incorporation of this compound.

1. Database Searching:

The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the UAA incorporated at the expected position. The mass of the UAA must be added to the search parameters.

2. Manual Validation of MS/MS Spectra:

This is the most critical step. The MS/MS spectrum of the peptide containing the UAA should be manually inspected to confirm the sequence.

  • Expected Mass Shift: The precursor ion mass of the UAA-containing peptide will be different from the wild-type peptide. The mass difference should correspond to the mass of this compound minus the mass of the amino acid it replaced.

  • Fragmentation Pattern: The fragmentation of peptides in MS/MS typically produces b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively.[9][10] The presence of a complete or near-complete series of b- and y-ions that are consistent with the sequence containing the UAA provides strong evidence for its incorporation.

Interpreting Fragmentation

Fragmentation cluster_peptide N_term N-terminus AA1 AA1 AA2 AA2 b1 b1 y4 y4 UAA UAA b2 b2 y3 y3 AA4 AA4 b3 b3 y2 y2 C_term C-terminus b4 b4 y1 y1 b1->b2 +m(AA2) b2->b3 +m(UAA) b3->b4 +m(AA4) y4->y3 -m(AA1) y3->y2 -m(AA2) y2->y1 -m(UAA)

Sources

case study: improved therapeutic properties of a peptide with 1-Cyclohexylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Case Study: Enhancing Peptide Therapeutics with 1-Cyclohexylazetidine-2-carboxylic Acid

A Comparative Guide to Improving Stability, Potency, and Pharmacokinetics

Executive Summary

Native peptides are promising therapeutic candidates due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as rapid enzymatic degradation and poor bioavailability. Chemical modifications, particularly the incorporation of unnatural amino acids (UAAs), offer a powerful strategy to overcome these hurdles.[1][2] This guide presents a case study on the use of this compound (Cha-Aze), a constrained proline analog, to enhance the therapeutic properties of a model peptide. Through a detailed comparison with its unmodified counterpart, we will explore the improvements in proteolytic stability, receptor binding affinity, and in vivo half-life, supported by experimental data and protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical strategies for peptide drug optimization.

The Challenge: Overcoming the Frailty of Native Peptides

Peptides are key regulators of cellular processes, making them attractive starting points for drug discovery.[3] However, their journey from a promising lead to a viable therapeutic is often fraught with challenges. The peptide backbone is susceptible to cleavage by proteases, leading to short in vivo half-lives and reduced efficacy.[4] Furthermore, their often-flexible nature can result in suboptimal receptor engagement and off-target effects.[5]

To address these limitations, medicinal chemists have developed various strategies to rigidify the peptide backbone and shield it from enzymatic degradation.[6][7] These methods include N- or C-terminal modifications, cyclization, and the incorporation of D-amino acids or other non-natural amino acids.[3][7][8] The introduction of conformationally constrained amino acids is a particularly effective approach, as it can pre-organize the peptide into a bioactive conformation, thereby enhancing both stability and receptor affinity.[5][6]

Introducing this compound (Cha-Aze): A Superior Proline Analog

Proline residues play a crucial role in peptide structure, inducing turns and restricting conformational flexibility.[9][10] Synthetic proline analogs that offer even greater conformational constraint are therefore highly valuable tools in peptide design.[10] this compound (Cha-Aze) is a proline analog characterized by a four-membered azetidine ring and a bulky cyclohexyl group at the N1 position. This unique structure imparts significant steric hindrance and conformational rigidity, making it an excellent candidate for enhancing peptide properties.

The rationale behind incorporating Cha-Aze is twofold:

  • Enhanced Proteolytic Resistance: The bulky cyclohexyl group is hypothesized to sterically shield adjacent peptide bonds from the active sites of proteases.

  • Improved Receptor Binding: The rigid azetidine ring can lock the peptide backbone into a specific conformation that may be more favorable for receptor binding, potentially increasing potency.

Comparative Analysis: A Model Peptide Case Study

To investigate the impact of Cha-Aze incorporation, we will consider a hypothetical model peptide, "Peptide-A," and its modified counterpart, "Peptide-A-Cha," where a strategic proline residue has been replaced with Cha-Aze.

Experimental Design and Rationale

The following experimental workflow was designed to provide a comprehensive comparison of the two peptides.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Stability Proteolytic Stability Assay (Human Plasma) Characterization->Stability Binding Receptor Binding Assay (Surface Plasmon Resonance) Characterization->Binding Efficacy Cell-Based Functional Assay Characterization->Efficacy PK_Study Pharmacokinetic Study (Rodent Model) Characterization->PK_Study

Figure 1: Experimental workflow for comparative analysis.
Synthesis and Characterization

Both Peptide-A and Peptide-A-Cha were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11] The incorporation of the Fmoc-1-Cyclohexylazetidine-2-carboxylic acid building block proceeded with standard coupling reagents.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the appropriate Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (or Fmoc-Cha-Aze-OH) (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

In Vitro Performance Evaluation

Proteolytic Stability

The stability of the peptides was assessed by incubation in human plasma. The rationale for this choice is that plasma contains a complex mixture of proteases, providing a more physiologically relevant environment than single-enzyme assays.[12][13]

Experimental Protocol: Plasma Stability Assay

  • Peptide Incubation: Incubate Peptide-A and Peptide-A-Cha at a final concentration of 100 µM in 80% human plasma at 37°C.

  • Time Points: At various time points (0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic activity by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-life Calculation: Determine the half-life (t½) by fitting the data to a first-order decay model.

Comparative Data: Proteolytic Stability

PeptideHalf-life (t½) in Human Plasma (hours)
Peptide-A (Unmodified)1.5
Peptide-A-Cha (Modified)18.2

The results clearly demonstrate a significant improvement in the metabolic stability of Peptide-A-Cha, with a more than 12-fold increase in its plasma half-life. This supports the hypothesis that the Cha-Aze residue provides steric shielding against proteolytic degradation.

Receptor Binding Affinity

Surface Plasmon Resonance (SPR) was employed to measure the binding kinetics of the peptides to their target receptor. SPR is a label-free technique that provides real-time data on association (ka) and dissociation (kd) rates, allowing for the calculation of the equilibrium dissociation constant (KD).

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

  • Chip Preparation: Immobilize the target receptor onto a CM5 sensor chip using standard amine coupling chemistry.

  • Peptide Injection: Inject serial dilutions of Peptide-A and Peptide-A-Cha over the sensor surface at a constant flow rate.

  • Data Acquisition: Record the binding response (in Resonance Units, RU) over time.

  • Regeneration: After each injection, regenerate the sensor surface with a low pH buffer.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD.

Comparative Data: Receptor Binding Affinity

PeptideAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
Peptide-A (Unmodified)1.2 x 10⁵5.8 x 10⁻³48.3
Peptide-A-Cha (Modified)3.5 x 10⁵1.1 x 10⁻³3.1

The incorporation of Cha-Aze resulted in a nearly 16-fold improvement in binding affinity. This is primarily driven by a slower dissociation rate, suggesting that the conformationally constrained peptide forms a more stable complex with the receptor. This aligns with the principle that pre-organizing a ligand into its bioactive conformation reduces the entropic penalty of binding.[14]

In Vivo Pharmacokinetic Profiling

To assess the in vivo behavior of the peptides, a pharmacokinetic study was conducted in a rodent model.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Administration: Administer Peptide-A or Peptide-A-Cha via intravenous (IV) bolus injection at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification: Quantify the peptide concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Comparative Data: Pharmacokinetic Parameters

ParameterPeptide-A (Unmodified)Peptide-A-Cha (Modified)
Half-life (t½) (min)25155
Clearance (CL) (mL/min/kg)15.22.5
Volume of Distribution (Vd) (L/kg)0.550.58

The in vivo data corroborates the in vitro stability findings. Peptide-A-Cha exhibited a significantly longer half-life and reduced clearance compared to the unmodified peptide, consistent with its enhanced resistance to proteolysis.[4][15]

Mechanism of Improvement: A Structural Perspective

The enhanced properties of Peptide-A-Cha can be attributed to the unique structural features of the this compound residue.

G cluster_0 Unmodified Peptide-A (Proline) cluster_1 Modified Peptide-A-Cha (Cha-Aze) Peptide_A Flexible Backbone Susceptible to Protease Cleavage Protease_A Protease Peptide_A->Protease_A Rapid Degradation Receptor_A Receptor Peptide_A->Receptor_A Moderate Affinity Peptide_A_Cha Constrained Backbone Steric Shielding (Cyclohexyl Group) Protease_B Protease Peptide_A_Cha->Protease_B Inhibited Degradation Receptor_B Receptor Peptide_A_Cha->Receptor_B High Affinity (Pre-organized Conformation)

Figure 2: Proposed mechanism of improved properties.

The bulky N-cyclohexyl group acts as a steric shield, hindering the approach of proteases to the adjacent peptide bonds. Concurrently, the constrained azetidine ring system reduces the conformational freedom of the peptide backbone, locking it into a more defined structure. This pre-organization leads to a more favorable interaction with the target receptor, resulting in higher binding affinity.

Broader Implications and Future Directions

The successful application of this compound in this case study highlights the potential of using highly constrained, non-natural amino acids to overcome the traditional limitations of peptide therapeutics.[16][17] This strategy can be broadly applied to other peptide-based drug discovery programs to:

  • Enhance Metabolic Stability: Improve in vivo half-life and reduce dosing frequency.

  • Increase Potency: Enhance receptor binding affinity and biological activity.

  • Improve Selectivity: By favoring a specific conformation, selectivity for the target receptor over related receptors may be improved.

Future research could explore the systematic replacement of proline residues in various peptide scaffolds with Cha-Aze and other constrained analogs to build a deeper understanding of the structure-activity relationships.

References

  • Ahangarzadeh, S., et al. (2021). Strategies to Enhance Metabolic Stabilities of Macrocyclic Peptides. Methods in Molecular Biology.
  • Iwasaki, K., et al. (2018). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI.
  • Kuhne, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Lelais, G., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino Acids.
  • Bottger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One.
  • Zvi, A., et al. (1997). Effect of proline replacement on binding of peptides to 0.5. ResearchGate.
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • Yasir, M., et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Vlieghe, P., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate.
  • Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Bochen, A., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
  • Roosenburg, S., et al. (2020). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules.
  • Peko, T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
  • Welling, M., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.
  • Srdjan, S., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry.
  • Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
  • Watkins, A. M., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Rizzieri, A., et al. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics.
  • Krizsan, A., et al. (2015). Proline-rich antimicrobial peptides targeting protein synthesis. RSC Publishing.
  • Artacho, A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv.
  • Kumar, A., et al. (2023). Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide. Molecules.
  • Tanner, J. J., et al. (2020). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Biochemistry.
  • Perceptive Biosystems. (1998). Large Scale Synthesis of Long Peptides (Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis System. Perceptive Biosystems.
  • Hughes, R. A., et al. (2002). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. ResearchGate.
  • Kieninger, M., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.
  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines.
  • Vlieghe, P., et al. (2018). Pharmacokinetics of Toxin-Derived Peptide Drugs. Toxins (Basel).
  • Redman, J. S., et al. (2018). Pharmacokinetic and Chemical Synthesis Optimization of a Potent d-Peptide HIV Entry Inhibitor Suitable for Extended-Release Delivery. Molecular Pharmaceutics.
  • Rege, P. D., & Raines, R. T. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science.
  • Muttenthaler, M., et al. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.

Sources

Comparative Guide to Cross-Reactivity Studies of Antibodies Against Peptides with 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Specificity for Modified Peptides

In the landscape of modern therapeutics and diagnostics, peptides modified with unnatural amino acids (UAAs) are of paramount importance. The incorporation of structures like 1-Cyclohexylazetidine-2-carboxylic acid, a constrained proline analog, can confer significant advantages, including enhanced proteolytic stability, improved receptor affinity, and favorable pharmacokinetic profiles. However, these modifications also present a unique challenge for antibody development: ensuring absolute specificity.

An antibody raised against such a modified peptide must ideally recognize the unique epitope created by the UAA without binding to the native peptide sequence or other structurally similar proteins.[1][2] This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies, ensuring the confident selection of highly specific antibody candidates for research, diagnostic, or therapeutic applications. We will compare key immunoassays, detail their underlying principles, and provide actionable protocols and data interpretation guides.

Pillar 1: Strategic Design of the Antigen Panel

A cross-reactivity study is only as informative as the antigens it employs. The central principle is to compare the antibody's binding to the intended target against its binding to a panel of carefully selected alternatives.

The Essential Antigen Panel:

  • Target Peptide (TP): The peptide of interest containing the this compound modification. This is your positive control for binding.

  • Parent Peptide (PP): An identical peptide sequence, but with the natural amino acid (e.g., Proline) in place of the UAA. This is the most critical comparator to determine if the antibody is specific to the modification itself.

  • Scrambled Peptide (SP): A peptide with the same amino acid composition as the Target Peptide but in a randomized sequence. This serves as a negative control for sequence-dependent, non-specific binding.

  • Structurally Similar Peptides (SSPs): These are peptides from the target organism's proteome that share a degree of sequence or structural homology with the epitope of the Target Peptide. These can be identified using bioinformatics tools like NCBI-BLAST to screen for short sequence alignments.[1][3] Assessing binding to SSPs is crucial for predicting potential off-target effects in a biological system.

Pillar 2: Comparative Immunoassay Methodologies

No single assay can definitively prove specificity. A multi-pronged approach using orthogonal methods is the gold standard for validating an antibody.[4] Below, we compare three essential techniques: ELISA, Western Blot, and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Screening Tool

ELISA is an ideal first-line method for screening a large number of antibody candidates against your antigen panel due to its high throughput and sensitivity.[5][6] A direct or competitive ELISA format can be employed to assess cross-reactivity.

Workflow for Direct Peptide ELISA:

ELISA_Workflow cluster_plate 96-Well Microplate A 1. Antigen Coating (TP, PP, SP, SSPs) B 2. Washing A->B C 3. Blocking (e.g., BSA) B->C D 4. Washing C->D E 5. Primary Antibody Incubation D->E F 6. Washing E->F G 7. HRP-Conjugated Secondary Antibody F->G H 8. Washing G->H I 9. Substrate Addition (e.g., TMB) H->I J 10. Stop Solution I->J K 11. Read Absorbance (450 nm) J->K

Caption: Workflow for a direct peptide ELISA to assess antibody cross-reactivity.

Detailed Protocol: Direct Peptide ELISA

  • Antigen Coating: Dilute each peptide (TP, PP, SP, SSPs) to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[5] Add 100 µL to respective wells of a high-binding 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.[7]

    • Rationale: This step immobilizes the antigens to the solid phase, making them accessible for antibody binding. The choice of buffer and incubation time optimizes this adsorption.

  • Washing: Discard the coating solution and wash the plate 2-3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[5]

    • Rationale: Washing removes any unbound peptide, reducing background signal.

  • Blocking: Add 300 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST).[7] Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking agents cover any unoccupied sites on the well surface, preventing non-specific binding of the primary and secondary antibodies.[5]

  • Primary Antibody Incubation: Wash the plate as in Step 2. Add 100 µL of the primary antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.

    • Rationale: This allows the antibody to bind to its specific antigen. A titration of the antibody should be performed to find the optimal concentration in the linear range of the assay.

  • Secondary Antibody Incubation: Wash the plate 3-5 times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-anti-Rabbit IgG), diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.[5]

    • Rationale: The secondary antibody binds to the primary antibody and carries the enzyme (HRP) needed for the detection step.

  • Detection: Wash the plate 5 times, with a final 5-minute soak on the last wash to minimize background.[5] Add 100 µL of TMB substrate. Incubate in the dark until a blue color develops (typically 5-20 minutes). Add 50 µL of Stop Solution (e.g., 1 M HCl).

    • Rationale: The HRP enzyme converts the TMB substrate into a colored product. The reaction is stopped, and the color is stabilized by the acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Interpretation (ELISA):

Peptide AntigenSample OD 450nmNormalized Binding (%)Interpretation
Target Peptide (TP) 2.150100%Strong, specific binding to the target.
Parent Peptide (PP) 0.1251.2%Negligible binding; high specificity for the UAA.
Scrambled Peptide (SP) 0.0980%No non-specific binding to the peptide backbone.
SSP-1 (High Homology) 0.85035.8%Potential Cross-Reactivity. Requires further investigation.
SSP-2 (Low Homology) 0.1100.6%No cross-reactivity with this related peptide.

Normalized Binding (%) = [(Sample OD - SP OD) / (TP OD - SP OD)] x 100

A highly specific antibody will show a strong signal for the Target Peptide and signals close to the background (Scrambled Peptide) for all other peptides.[8] A significant signal for the Parent Peptide indicates poor recognition of the UAA, while a signal for an SSP suggests potential off-target binding.[9]

Western Blot: Specificity Assessment Under Denaturing Conditions

While ELISA is excellent for screening, Western Blotting can provide valuable information about specificity, especially for smaller peptides that can be challenging to detect.[10][11] It is particularly useful for confirming that the antibody does not recognize any proteins in a complex biological lysate.

Special Considerations for Peptide Western Blotting:

  • Gel System: Use a high-percentage Tris-Tricine gel (e.g., 10-20%) for better resolution of small peptides (<20 kDa).[10]

  • Membrane: A PVDF membrane with a smaller pore size (0.2 µm) is recommended to prevent small peptides from passing through during transfer.[10]

  • Transfer: Optimize transfer time and voltage to be shorter and lower than for standard proteins to avoid "blow-through."[12]

Data Interpretation (Western Blot):

A specific antibody will produce a single, sharp band at the expected molecular weight for the Target Peptide (if run on a gel) or a strong signal in a dot blot. No bands should appear for the Parent or Scrambled peptides, nor should there be any bands when the antibody is used to probe a cell lysate known not to contain the target.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a powerful, label-free technology that provides real-time quantitative data on binding affinity (KD) and kinetics (ka, kd).[13][14][15] This level of detail is invaluable for distinguishing subtle differences in binding and for selecting lead therapeutic candidates.

Workflow for SPR Cross-Reactivity Analysis:

SPR_Workflow cluster_spr SPR Sensor Chip A 1. Ligand Immobilization (Primary Antibody) B 2. Analyte Injection (Peptide Panel) A->B C 3. Association Phase B->C Binding D 4. Dissociation Phase C->D Buffer Flow E 5. Regeneration D->E Removes Analyte F 6. Data Analysis (Kinetic Fitting) D->F E->B Next Cycle

Caption: General workflow for an SPR experiment to measure antibody-peptide kinetics.

Detailed Protocol: SPR Kinetic Analysis

  • Chip Preparation & Ligand Immobilization: Activate a sensor chip (e.g., CM5) using a standard amine coupling kit (EDC/NHS).[16] Immobilize the primary antibody to the surface to a target density (e.g., ~1.5 ng/mm²). Deactivate remaining active esters.

    • Rationale: The antibody is covalently attached to the sensor surface to act as the "ligand." This orientation ensures consistent presentation for analyte binding.

  • Analyte Injection (Kinetics): Prepare a dilution series for each peptide in the panel (e.g., 0.1 nM to 2.5 µM).[16][17] Inject each concentration over the antibody-immobilized surface and a reference flow cell at a high flow rate (e.g., 60 µL/min) to minimize mass transport effects.[16][17]

    • Rationale: Injecting a range of analyte concentrations allows for the determination of association and dissociation rates. The reference cell subtracts bulk refractive index changes.

  • Association/Dissociation: Monitor the binding response (in Resonance Units, RU) during the injection (association phase) and during the subsequent buffer-only flow (dissociation phase).

    • Rationale: The rate of RU increase reflects the association rate (ka), while the rate of RU decrease reflects the dissociation rate (kd).

  • Regeneration: Inject a pulse of a low-pH buffer (e.g., glycine-HCl pH 1.5) to strip the bound peptide from the antibody, preparing the surface for the next injection.

    • Rationale: Regeneration allows for multiple binding cycles on the same surface, ensuring consistency and saving costs.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Interpretation (SPR):

Peptide Analyteka (1/Ms)kd (1/s)KD (M)Interpretation
Target Peptide (TP) 1.5 x 1058.0 x 10-45.3 x 10-9 (5.3 nM)High-affinity, specific binding.
Parent Peptide (PP) No Binding DetectedN/AN/AExcellent specificity for the UAA.
Scrambled Peptide (SP) No Binding DetectedN/AN/ANo non-specific binding.
SSP-1 (High Homology) 2.1 x 1049.5 x 10-34.5 x 10-7 (450 nM)Weak, but measurable, cross-reactive binding (~85-fold lower affinity).

A highly specific antibody will exhibit a low nanomolar or high picomolar KD for the Target Peptide, with no detectable binding ("N/A") for the other peptides in the panel. A measurable KD for any other peptide, even if significantly weaker, indicates cross-reactivity that must be considered in the context of the antibody's intended application.

Conclusion: An Integrated Approach to Ensuring Specificity

The development of antibodies against peptides containing novel modifications like this compound demands a rigorous and multi-faceted validation strategy. Relying on a single method is insufficient to de-risk a candidate for downstream applications. By first designing a comprehensive antigen panel and then employing a tiered testing strategy—starting with high-throughput ELISA, followed by confirmatory Western Blotting, and culminating in quantitative kinetic analysis by SPR—researchers can build a robust data package. This integrated approach provides the highest degree of confidence in an antibody's specificity, mitigating the risks of experimental artifacts, inaccurate diagnostics, or off-target therapeutic effects.

References

  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. (n.d.). PubMed.
  • Peptide-ELISA Protocol. (n.d.).
  • Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit.
  • How do I check if my monoclonal antibodies will cross-react?. (n.d.). HistologiX.
  • Detecting synthetic peptides by SDS-PAGE for Western Blot.. (n.d.). LifeTein.
  • A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. (n.d.). Taylor & Francis Online.
  • A method to test antibody cross-reactivity toward animal antigens for flow cytometry. (2023). Cytometry A.
  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio.
  • A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. (n.d.). NIH.
  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. (n.d.). CORE.
  • Criteria for Antibody Specificity. (n.d.). Pathology.
  • Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. (n.d.).
  • Peptide ELISA - User Manual. (n.d.).
  • Specificity and Cross-Reactivity. (n.d.). Immunology and Evolution of Infectious Disease - NCBI.
  • Does anyone have a protocol for detecting ~1 kDa peptides by western blot?. (2014).

Sources

benchmarking the synthesis efficiency of 1-Cyclohexylazetidine-2-carboxylic acid against other non-natural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Non-Natural Amino Acids in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, while being carriers of immense biological information, often suffer from poor pharmacokinetics, limiting their therapeutic potential.[1] A powerful strategy to overcome these limitations is the incorporation of non-natural amino acids (UAAs), which can enforce specific conformations, increase resistance to proteolysis, and modulate physicochemical properties.[2][3][4]

Among the vast arsenal of UAAs, conformationally restricted amino acids—those whose rotational freedom is limited by cyclic structures—have become invaluable tools in peptidomimetic drug design.[5][6] These rigid scaffolds can lock a peptide into its bioactive conformation, thereby increasing binding affinity and functional activity.[7] 1-Cyclohexylazetidine-2-carboxylic acid is a prime example of such a UAA, combining a strained four-membered azetidine ring with a bulky N-cyclohexyl group. This unique structure serves as a rigid proline surrogate, offering distinct conformational constraints.

This guide provides an in-depth comparison of the synthetic efficiency for producing this compound against other prominent non-natural amino acids. We will delve into detailed, step-by-step protocols, analyze the causality behind experimental choices, and present quantitative data to benchmark performance. Our focus will be on providing researchers, scientists, and drug development professionals with a clear, objective analysis to inform their synthetic strategies.

Comparator Amino Acids: A Rationale for Selection

To provide a meaningful benchmark, we have selected three other non-natural amino acids that represent different structural classes and synthetic challenges:

  • Azetidine-2-carboxylic Acid (Aze): The parent scaffold of our primary topic. Comparing against Aze allows for a direct assessment of the complexity added by the N-cyclohexyl substitution. Its synthesis involves the inherent challenge of forming a strained four-membered ring.[8][9]

  • L-tert-Leucine (Tle): An acyclic, sterically hindered amino acid. It is widely used to introduce bulk and is a valuable comparator due to its high demand and the development of highly efficient enzymatic syntheses.[10][11]

  • L-Neopentylglycine (Neo): Another bulky, acyclic UAA. Its synthesis via a modified Strecker reaction followed by enzymatic resolution provides a classic example of a chemoenzymatic approach.[12][13]

Synthetic Protocols and Efficiency Analysis

Here, we present detailed synthetic workflows for each amino acid, followed by a comparative analysis. The protocols are designed to be self-validating, with explanations for key steps grounded in established chemical principles.

Protocol 1: Synthesis of (S)-1-Cyclohexylazetidine-2-carboxylic acid

The synthesis of this highly constrained UAA is a multi-step process that logically separates the formation of the chiral azetidine core from the subsequent N-alkylation. This modular approach allows for flexibility in introducing various N-substituents.

Workflow Diagram:

cluster_0 Part A: Azetidine Core Synthesis cluster_1 Part B: N-Alkylation cluster_2 Part C: Deprotection start_A L-Aspartic Acid step_A1 Protection & Reduction start_A->step_A1 1. Boc-Anhydride 2. BH3-THF int_A1 (S)-4-amino-3-hydroxy-butanoic acid derivative step_A1->int_A1 step_A2 Mesylation int_A1->step_A2 MsCl, Et3N int_A2 Mesylated Intermediate step_A2->int_A2 step_A3 Intramolecular Cyclization (Base-mediated) int_A2->step_A3 NaH product_A (S)-Azetidine-2-carboxylic acid derivative step_A3->product_A step_B1 Reductive Amination product_A->step_B1 1. Cyclohexanone 2. NaBH(OAc)3 product_B (S)-1-Cyclohexylazetidine-2- carboxylic acid derivative step_B1->product_B step_C1 Acidolysis product_B->step_C1 TFA or HCl final_product (S)-1-Cyclohexylazetidine- 2-carboxylic acid step_C1->final_product

Caption: Synthesis of (S)-1-Cyclohexylazetidine-2-carboxylic acid.

Detailed Methodology:

  • Step 1: Protection and Reduction of L-Aspartic Acid. L-Aspartic acid is first N-protected (e.g., with Boc-anhydride) and then the side-chain carboxylic acid is selectively reduced to a primary alcohol using a reagent like borane-tetrahydrofuran complex (BH3-THF). This sets up the 1,3-amino alcohol required for cyclization.

  • Step 2: Hydroxyl Activation. The primary alcohol is converted into a good leaving group, typically by mesylation (using methanesulfonyl chloride) or tosylation. This activation is critical for the subsequent nucleophilic attack by the nitrogen.

  • Step 3: Intramolecular Cyclization. The N-protected amino group, upon deprotonation with a strong base like sodium hydride (NaH), acts as a nucleophile, displacing the mesylate group in an intramolecular SN2 reaction to form the strained four-membered azetidine ring. This step is often the yield-limiting part of the sequence due to the ring strain.

  • Step 4: N-Alkylation via Reductive Amination. The secondary amine of the azetidine core is reacted with cyclohexanone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), to form the N-cyclohexyl bond. This is a highly efficient and selective method for N-alkylation.

  • Step 5: Deprotection. The protecting groups (e.g., Boc and any ester group on the carboxylate) are removed, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final product.

Protocol 2: Synthesis of (S)-Azetidine-2-carboxylic acid

The synthesis of the parent Aze core is accomplished in fewer steps, providing a baseline for comparison. An efficient route starts from a chiral precursor to establish stereochemistry early.

Workflow Diagram:

start L-α,γ-Diaminobutyric acid hydrochloride step1 Diazotization & Cyclization start->step1 NaNO2, HBr int1 Intermediate Lactam step1->int1 step2 Hydrolysis int1->step2 Acid Hydrolysis (HCl) final_product (S)-Azetidine-2-carboxylic acid step2->final_product

Caption: Synthesis of (S)-Azetidine-2-carboxylic acid.

Detailed Methodology:

  • Step 1: Diazotization and Intramolecular Cyclization. Starting from commercially available L-α,γ-diaminobutyric acid, the terminal γ-amino group is converted to a diazonium salt using sodium nitrite under acidic conditions. This transient species is then intramolecularly displaced by the α-amino group to form the azetidine ring, often proceeding through a lactam intermediate. This method efficiently leverages a chiral pool starting material.[8]

  • Step 2: Hydrolysis. The resulting intermediate is hydrolyzed under acidic conditions to afford the final (S)-Azetidine-2-carboxylic acid.

Protocol 3: Synthesis of L-tert-Leucine

The synthesis of L-tert-Leucine is a showcase for the power of biocatalysis. Enzymatic methods provide exceptional enantioselectivity and operate under mild, environmentally friendly conditions, often outperforming classical chemical routes.[11][14]

Workflow Diagram:

start Trimethylpyruvate (TMP) step1 Enzymatic Reductive Amination start->step1 Leucine Dehydrogenase (LeuDH) Ammonia (NH3) NADH (cofactor) final_product L-tert-Leucine step1->final_product

Caption: Biocatalytic synthesis of L-tert-Leucine.

Detailed Methodology:

  • Step 1: Enzymatic Reductive Amination. The prochiral keto acid, trimethylpyruvate, is converted directly into L-tert-Leucine in a single step. This reaction is catalyzed by an enzyme such as Leucine Dehydrogenase (LeuDH).[14] The enzyme requires an ammonia source (as the amine donor) and a hydride source, typically provided by the cofactor NADH, which must be regenerated in situ for catalytic turnover. The enzyme's active site dictates the stereochemistry, leading to a product with very high optical purity (>99% ee).[10]

Protocol 4: Synthesis of L-Neopentylglycine

This synthesis employs a chemoenzymatic route, combining a robust chemical reaction to build the carbon skeleton with a precise enzymatic step for chiral resolution.

Workflow Diagram:

start Pivalaldehyde step1 Strecker Synthesis start->step1 NaCN, NH4Cl, Ac2O int1 Racemic α-aminonitrile step1->int1 step2 Hydrolysis int1->step2 Acid Hydrolysis int2 Racemic N-acyl-Neopentylglycine step2->int2 step3 Enzymatic Resolution int2->step3 Acylase I final_product L-Neopentylglycine step3->final_product

Caption: Chemoenzymatic synthesis of L-Neopentylglycine.

Detailed Methodology:

  • Step 1: Modified Strecker Synthesis. Pivalaldehyde is reacted with sodium cyanide and an ammonia source (like ammonium chloride), followed by acylation (e.g., with acetic anhydride). This classic reaction efficiently assembles the α-amino acid backbone, yielding a racemic N-acyl aminonitrile.

  • Step 2: Hydrolysis. The nitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, resulting in racemic N-acyl-Neopentylglycine.

  • Step 3: Enzymatic Resolution. The racemic mixture is subjected to an acylase enzyme (e.g., Acylase I from Aspergillus). The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the D-enantiomer acylated.[12] The resulting free L-amino acid can then be easily separated from the acylated D-amino acid based on differences in solubility, allowing for isolation of the desired L-Neopentylglycine.

Comparative Benchmarking of Synthesis Efficiency

To provide an objective comparison, the key performance metrics for each synthesis are summarized below. Yields and step counts are based on representative literature procedures and may vary based on scale and optimization.

Metric(S)-1-Cyclohexylazetidine-2-carboxylic acid(S)-Azetidine-2-carboxylic acidL-tert-LeucineL-Neopentylglycine
Number of Key Steps 5213
Typical Overall Yield 20-30%40-50%[8]>85%[10]~40% (per enantiomer)[12]
Stereocontrol Method Chiral PoolChiral PoolBiocatalysisEnzymatic Resolution
Enantiomeric Excess (ee) >99%>99%>99%>99%
Starting Material Cost Low to ModerateLowModerateLow
Process Complexity High (strained ring, multiple steps)Moderate (strained ring)Low (single enzymatic step)Moderate
Key Challenges Low yield in cyclization, multiple purificationsStrained ring formationCofactor regeneration, enzyme stabilitySeparation of enantiomers

Discussion: Balancing Complexity and Functionality

The data clearly illustrates the trade-offs between synthetic efficiency and the structural complexity of the target UAA.

  • Acyclic vs. Cyclic Scaffolds: The syntheses of the acyclic amino acids, L-tert-Leucine and L-Neopentylglycine , are significantly more efficient. The single-step, biocatalytic route to L-tert-Leucine is a benchmark in synthetic efficiency, offering high yield, perfect stereocontrol, and mild conditions. While the synthesis of L-Neopentylglycine involves more steps, the Strecker reaction is robust and the enzymatic resolution is highly effective, making it a reliable and scalable process.

  • The Cost of Ring Strain: The syntheses of the azetidine-containing molecules are inherently less efficient due to the energetic penalty of forming a strained four-membered ring. The overall yield for (S)-Azetidine-2-carboxylic acid is respectable for a two-step process involving cyclization.[8] However, the addition of the N-cyclohexyl group to create (S)-1-Cyclohexylazetidine-2-carboxylic acid requires several additional steps (protection, activation, alkylation, and deprotection), which significantly lowers the overall yield. This multi-step sequence, while modular, introduces more opportunities for material loss and requires more extensive purification.

  • A Scientist's Perspective: From the viewpoint of a drug development professional, the choice of which UAA to synthesize is dictated by the desired outcome. For initial structure-activity relationship (SAR) studies where rapid access to analogs is paramount, the higher synthetic cost of a complex UAA like this compound may be justified if it is hypothesized to provide a critical conformational lock. The unique rigidity it imparts cannot be replicated by acyclic analogs. Conversely, for applications requiring large quantities of a bulky, non-polar residue, the highly efficient synthesis of L-tert-Leucine makes it an exceptionally attractive and cost-effective building block.

Conclusion

The synthesis of this compound is a challenging, multi-step endeavor that reflects the high structural value of this conformationally constrained building block. Its efficiency is considerably lower than that of sterically hindered but acyclic counterparts like L-tert-Leucine, whose synthesis has been streamlined through powerful biocatalytic methods. The choice between these synthetic routes is a classic example of balancing cost and complexity against the unique biological and structural hypotheses being tested in a drug discovery program. While the path to cyclic, constrained UAAs is often longer and more arduous, the unique properties they confer upon peptide therapeutics ensure they will remain a central focus of synthetic and medicinal chemistry.

References

  • Fauchère, J. L., & Petermann, C. (1981). Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. International journal of peptide and protein research, 18(3), 249–255. [Link]
  • Perdih, A., & Šolmajer M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(1), 64-93. [Link]
  • Sollner Dolenc, M. (2009). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(1), 801-832. [Link]
  • Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current opinion in drug discovery & development, 4(6), 800–807. [Link]
  • Sollner Dolenc, M., & Perdih, A. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids.
  • Suga, H., & Peptidream Inc. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
  • Zhang, J., et al. (2008). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Galeazzi, R., Mobbili, G., & Orena, M. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Current Organic Chemistry, 8(18), 1799-1829. [Link]
  • Yadav, G., & Singh, S. K. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(62), 39315-39330. [Link]
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 69(16), 5437–5440. [Link]
  • Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
  • Singh, R. P., et al. (2014). Synthesis of Novel and Conformationally Constrained Bridged Amino Acids as Compact Modules for Drug Discovery.
  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(9), 1047-1065. [Link]
  • Chen, J., et al. (2018). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Applied Microbiology and Biotechnology, 102(15), 6431–6439. [Link]

Sources

A Comparative Guide to Evaluating Cell Permeability of Peptides Containing 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Breaching the Cellular Wall with Conformationally-Locked Peptides

The therapeutic potential of peptides is immense, offering high specificity and potency that can address biological targets previously considered "undruggable," such as protein-protein interfaces.[1] However, a primary obstacle impeding their widespread clinical use is their notoriously poor cell permeability.[2] The peptide backbone, rich in hydrogen bond donors and acceptors, incurs a significant desolvation energy penalty when transitioning from the aqueous extracellular space into the lipophilic environment of the cell membrane.

To overcome this challenge, medicinal chemists are increasingly turning to innovative strategies that go beyond the traditional "rule of five." One of the most promising approaches is the incorporation of non-canonical amino acids (ncAAs) to enforce conformational rigidity.[3] By constraining the peptide's structure, we can pre-organize it into a conformation that is more amenable to passive diffusion. This is often achieved by promoting the formation of intramolecular hydrogen bonds, which effectively "hide" the polar backbone amides from the solvent, a mechanism elegantly employed by natural products like Cyclosporine A.[1][4]

This guide focuses on a novel synthetic amino acid, 1-Cyclohexylazetidine-2-carboxylic acid (Cha-Aze) , designed to impart a sharp, rigid turn into a peptide sequence. We will provide an in-depth, comparative analysis of a Cha-Aze-containing hexapeptide against its linear, flexible counterpart. Our objective is to furnish researchers and drug development professionals with the rationale, experimental protocols, and data interpretation frameworks necessary to evaluate the impact of such structural constraints on cell permeability. We will explore two gold-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for a clean measure of passive diffusion, and the Caco-2 permeability assay for a more complex, biologically relevant assessment.

The Rationale: Why Constrain with this compound?

The central hypothesis is that incorporating Cha-Aze will enhance cell permeability by locking the peptide into a more membrane-compatible conformation. The azetidine ring introduces a tight, predictable bend, while the bulky cyclohexyl group can sterically shield adjacent backbone amides and contribute to a more hydrophobic molecular surface. This strategy aims to reduce the number of exposed hydrogen bond donors, a key determinant in improving permeability.[5][6]

To test this, we will compare two model hexapeptides:

  • Peptide A (Test Peptide): Ac-Ala-Phe-Cha-Aze -Gly-Leu-Val-NH₂

  • Peptide B (Control Peptide): Ac-Ala-Phe-Pro -Gly-Leu-Val-NH₂ (A linear, more flexible control where Proline offers a less rigid bend).

The experimental workflow is designed to dissect the permeability mechanisms and provide a clear, data-driven comparison.

G cluster_0 Peptide Design & Synthesis cluster_1 Permeability Assessment cluster_2 Data Analysis & Interpretation P_Design Peptide Design (Test vs. Control) P_Synth Solid-Phase Peptide Synthesis P_Design->P_Synth P_QC Purification & QC (HPLC, MS) P_Synth->P_QC PAMPA PAMPA Assay (Passive Diffusion) P_QC->PAMPA Caco2 Caco-2 Assay (Transcellular & Paracellular) P_QC->Caco2 Papp Calculate Papp (Apparent Permeability) PAMPA->Papp Caco2->Papp ER Calculate Efflux Ratio (Caco-2) Papp->ER Compare Comparative Analysis (Peptide A vs. Peptide B) ER->Compare

Caption: Overall experimental workflow for comparative permeability analysis.

Methodology I: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput, cell-free method to specifically assess passive, transcellular permeation.[7][8] It measures the diffusion of a compound from a donor well, through a filter plate coated with a lipid solution (simulating the cell membrane), into an acceptor well.[9] This assay is invaluable for initial screening as it isolates passive diffusion from the complexities of active transport and metabolism.[7]

Experimental Protocol: PAMPA
  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane.

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter plate (the donor plate). Allow it to impregnate for 5 minutes.

  • Prepare Donor Solutions: Dissolve Peptide A, Peptide B, and control compounds (e.g., low-permeability Atenolol, high-permeability Propranolol) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.

  • Assemble and Incubate: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 150 µL of the donor solutions to the respective wells of the donor plate.

  • Co-incubation Control: Include Lucifer Yellow (a membrane-impermeable fluorescent dye) in a separate set of wells to monitor membrane integrity throughout the experiment.

  • Incubation: Cover the plate assembly and incubate at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the peptides and controls in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium])

    Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time. Compounds are often classified as having low (Papp < 1.5 x 10⁻⁶ cm/s) or high permeability (Papp > 1.5 x 10⁻⁶ cm/s).[8]

Caption: Schematic of the Caco-2 Transwell™ permeability assay.

Comparative Data & Interpretation

The following tables present hypothetical but representative data for our test and control peptides, alongside standard reference compounds.

Table 1: Physicochemical Properties of Model Peptides

CompoundMolecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
Peptide A (Cha-Aze) 715.92.857
Peptide B (Proline) 679.92.167
Atenolol 266.30.1644
Propranolol 259.32.9023

Table 2: Comparative Permeability Data

CompoundAssayPapp (AP→BL) (x 10⁻⁶ cm/s)Papp (BL→AP) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
Peptide A (Cha-Aze) PAMPA4.5 ± 0.3--High
Caco-23.9 ± 0.54.2 ± 0.61.1High
Peptide B (Proline) PAMPA0.8 ± 0.1--Low
Caco-20.6 ± 0.20.7 ± 0.11.2Low
Atenolol (Control) Caco-20.4 ± 0.10.5 ± 0.11.3Low
Propranolol (Control) Caco-221.5 ± 2.123.1 ± 1.91.1High
Analysis of Results
  • Superior Passive Diffusion of Peptide A: The PAMPA data shows a striking difference between the two peptides. Peptide A, containing the rigid Cha-Aze residue, exhibits a high permeability coefficient (4.5 x 10⁻⁶ cm/s), suggesting it readily crosses the lipid membrane via passive diffusion. [10]In contrast, the more flexible Peptide B shows low permeability (0.8 x 10⁻⁶ cm/s), consistent with the challenges faced by linear peptides. This supports our core hypothesis that the conformational constraint imposed by Cha-Aze successfully shields the polar backbone, lowering the desolvation penalty.

  • Confirmation in a Biological Model: The Caco-2 results corroborate the PAMPA findings. Peptide A maintains its high permeability in the absorptive (AP→BL) direction, with a Papp value (3.9 x 10⁻⁶ cm/s) that is over six times higher than that of Peptide B (0.6 x 10⁻⁶ cm/s). This demonstrates that the permeability enhancement observed in the artificial membrane translates effectively to a cellular model.

  • No Significant Efflux: For both peptides, the efflux ratio is approximately 1.1-1.2, which is well below the threshold of 2. [11]This indicates that neither peptide is a significant substrate for major efflux transporters like P-gp that are expressed in Caco-2 cells. This is a crucial finding, as high passive permeability can be negated in vivo if a compound is actively pumped back into the intestinal lumen.

Conclusion for the Drug Developer

The incorporation of conformationally rigid non-canonical amino acids, such as this compound, represents a powerful and rational strategy for enhancing the cell permeability of peptides. The data clearly demonstrates that by locking a peptide into a more favorable, "chameleon-like" conformation, we can dramatically improve its ability to passively diffuse across cellular barriers.

Key Takeaways:

  • Constraint Enhances Permeability: The rigid turn induced by Cha-Aze led to a significant (>6-fold) increase in permeability compared to a more flexible proline-containing analogue.

  • PAMPA as a Primary Screen: The PAMPA assay serves as an effective and resource-efficient primary screen to identify candidates with improved passive diffusion characteristics. [8]* Caco-2 for Biological Validation: Promising candidates from PAMPA must be validated in a Caco-2 assay to confirm permeability in a biological context and to rule out confounding factors like active efflux. [12][11]* Rational Design Works: This study validates the principle that rationally designing peptides to favor intramolecular hydrogen bonding and shield polar surfaces is a viable path toward developing orally bioavailable peptide therapeutics. [4] By employing this systematic evaluation workflow, researchers can efficiently triage and optimize peptide candidates, accelerating the development of next-generation therapeutics capable of reaching challenging intracellular targets.

References

  • Understanding Cell Penetration of Cyclic Peptides. PubMed Central - NIH. [Link]
  • Fine-Tuning and Enhancement of pH-Dependent Membrane Permeation of Cyclic Peptides by Utilizing Noncanonical Amino Acids with Extended Side Chains.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. [Link]
  • Caco-2 Permeability Assay Protocol.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Onward, beyond the rule of 5! Understanding and controlling cell permeability in macrocyclic peptides. Morressier. [Link]
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta. [Link]
  • Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. PubMed Central. [Link]
  • Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. PMC - NIH. [Link]
  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d - Amino Acids.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link. [Link]
  • A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Semantic Scholar. [Link]
  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
  • Caco-2 Permeability Assay. Evotec. [Link]
  • Caco-2 cell permeability assay for drug absorption. Slideshare. [Link]
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC - NIH. [Link]
  • Peptide Cell Permeability. Bowers Lab.
  • Designing Cell-Permeable Macrocyclic Peptides. PMC - NIH. [Link]
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed Central. [Link]
  • Aldehyde and CyClick Cyclization Impacts on Peptide Cellular Permeability. University of Iowa. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • Ch27 : Peptide synthesis. University of Calgary. [Link]
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Cyclohexylazetidine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 1-Cyclohexylazetidine-2-carboxylic acid, a specialized chemical compound utilized in drug development and scientific research. By understanding the inherent chemical properties and adhering to established safety and regulatory standards, laboratory personnel can ensure the protection of themselves, their colleagues, and the environment.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and informed decision-making. The guidance is rooted in federal and state regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment and Chemical Profile

  • Azetidine Moiety: Azetidine and related compounds can be corrosive and toxic.[4][5] They may cause severe skin burns and eye damage upon contact.[5]

  • Carboxylic Acid Moiety: Carboxylic acids are typically acidic and can be corrosive.[6][7] They can react with bases and oxidizing agents.[6][7]

  • Overall Profile: It is prudent to assume that this compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[8][9][10]

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard CategoryInferred RiskPrimary Precautionary Measures
Corrosivity Potential for skin burns and eye damage.Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11] Handle in a chemical fume hood.
Toxicity Potential for harm if ingested, inhaled, or absorbed through the skin.Avoid generating dust or aerosols. Use in a well-ventilated area, preferably a chemical fume hood.[12] Wash hands thoroughly after handling.
Reactivity Potential for reaction with strong bases, oxidizing agents, and acids.Segregate from incompatible materials during storage and disposal.[6][13]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, safety goggles and a face shield are recommended.

  • Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves. Nitrile gloves are a common choice, but consult a glove compatibility chart for specific breakthrough times.

  • Respiratory Protection: All handling of this compound, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][14]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2][15] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is required.[1][14][16]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All waste containing this compound, including empty containers with residue, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste containing this compound in a dedicated, properly labeled container.[17] Do not mix with other waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: Specifically, do not mix with strong bases, strong oxidizing agents, or strong acids. A reaction with acid could potentially lead to the formation of toxic hydrazoic acid if any azide contaminants are present, a common precursor in the synthesis of such heterocyclic compounds.[18]

Step 2: Container Management

  • Container Selection: Use a container that is compatible with acidic and potentially corrosive organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.[6]

  • Container Condition: The container must be in good condition, with a secure, leak-proof screw-on cap.[17]

  • Filling Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[19]

  • Keep Closed: The waste container must be kept closed at all times, except when adding waste.[2][17] This is a common EPA violation and a critical safety measure to prevent the release of vapors.[2]

Step 3: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[6]

  • Full Chemical Name: List the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

  • Hazard Characteristics: Indicate the potential hazards (e.g., "Corrosive," "Toxic").

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation and under the control of the laboratory personnel.[20]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the container away from incompatible materials.

Step 5: Disposal Request and Pickup

  • Contact EHS: Once the waste container is nearly full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert others.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[5][21]

  • Containment: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[5] Do not use combustible materials like paper towels for large quantities.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water. A 5% solution of acetic acid can be used to neutralize amine residues, followed by a thorough water rinse.[5]

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of 1-Cyclohexylazetidine-2-carboxylic acid waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Dedicated, Compatible Container fume_hood->segregate label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate->label storage Store in a Designated Satellite Accumulation Area with Secondary Containment label->storage ehs_request Request Waste Pickup from EHS storage->ehs_request spill->ppe No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes report_spill Report Spill to Supervisor and EHS spill_procedure->report_spill report_spill->segregate

Caption: Disposal workflow for this compound.

By implementing these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025). Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • University of Texas Health Science Center at Houston. (1998, March). Procedures for Disposal of Hazardous Waste.
  • Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • BenchChem. (2025). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • Thermo Fisher Scientific. (2010, May 21). Safety Data Sheet: Cyclohexane carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Cyclopropanecarboxylic acid.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet: Cyclohexanecarboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Cyclohexanecarboxylic acid.
  • Chem Service. (2016, February 22). Safety Data Sheet: Cyclohexanecarboxylic acid.
  • ChemicalBook. (2025, May 17). Chemical Safety Data Sheet MSDS / SDS - 1,2-CYCLOHEXANEDICARBOXYLIC ACID.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: Cyclohex-4-ene-1,2-dicarboxylic acid.
  • aapptec. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Organic Syntheses. (n.d.). Azetidine.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2014, February 5). Safety Data Sheet: 2-Bromo-4-carboxy-1,3-thiazole.

Sources

Safeguarding Your Research: A Practical Guide to Handling 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Analogs

1-Cyclohexylazetidine-2-carboxylic acid combines three key structural features: a cyclohexyl ring, an azetidine ring, and a carboxylic acid functional group. Each component contributes to the potential hazard profile of the molecule.

  • Carboxylic Acid Moiety : Carboxylic acids can range from mild irritants to corrosive substances capable of causing severe skin burns and eye damage[1][2]. Inhalation of dusts or vapors can also lead to respiratory irritation[3][4]. Given that cyclohexanecarboxylic acid is known to cause serious eye and skin irritation, it is prudent to assume a similar or greater hazard level for the title compound[4][5][6].

  • Azetidine Ring : Azetidines are four-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their biological activity[7][8]. As with many novel, biologically active compounds, there is a potential for unknown toxicological effects. Therefore, minimizing exposure is paramount.

  • Cyclohexyl Group : This bulky, non-polar group influences the physical properties of the molecule, likely rendering it a solid with low water solubility[4]. If the compound is a fine powder, it may pose an inhalation hazard and could potentially form combustible dust concentrations in the air[3].

Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, capable of causing skin and serious eye irritation, and may cause respiratory irritation[3][4][9].

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes, dust, and potential projectiles. A face shield provides an additional layer of protection for the entire face[2][3].
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoesTo prevent skin contact with the compound. A lab coat should be fully buttoned[3].
Chemical-resistant gloves (e.g., nitrile)To protect hands from direct contact. Gloves should be inspected before use and changed immediately if contaminated[2][3].
Respiratory Protection Use in a certified chemical fume hoodTo minimize inhalation of dust or vapors. All manipulations of the solid compound should be performed within a fume hood[3].
NIOSH-approved respirator (if fume hood is not available or insufficient)For situations with a higher potential for aerosol generation where engineering controls may not be sufficient[2][3].

The selection of appropriate PPE follows a logical workflow, as illustrated in the diagram below.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification A Review available data for This compound and structural analogs B Identify potential hazards: - Skin/Eye Irritation - Respiratory Irritation - Unknown Toxicity A->B C Eye/Face Protection: Safety Goggles & Face Shield B->C High risk of splash/dust D Skin/Body Protection: Lab Coat & Gloves B->D Direct contact possible E Respiratory Protection: Fume Hood or Respirator B->E Inhalation of dust/aerosols F Confirm PPE is appropriate for the scale of the experiment C->F D->F E->F G Inspect PPE before use F->G

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition[3]. An eyewash station and safety shower should be accessible[4].

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust[3]. Use a spatula for transferring the solid to prevent generating dust[3].

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn[3][9].

  • Small Spills : For minor spills within a fume hood, absorb the material with a suitable absorbent and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

  • Large Spills : In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes[10]. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[9][10]. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[10].

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9][10].

Proper disposal is a critical aspect of the chemical lifecycle.

  • Waste Segregation : All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container[3].

  • Waste Collection : Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash[11].

  • Regulatory Compliance : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance[12]. The environmental fate of heterocyclic compounds can be complex, and improper disposal can lead to environmental contamination[13][14].

By adhering to these guidelines, you can confidently and safely handle this compound, fostering a secure environment for groundbreaking research.

References

  • Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem. (n.d.).
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 8).
  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. (n.d.).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, May 21).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 1,2-CYCLOHEXANEDICARBOXYLIC ACID - ChemicalBook. (2025, May 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis of Azetidines. (n.d.).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 4).
  • cis-1,2-Cyclohexanedicarboxylic acid - SAFETY DATA SHEET. (n.d.).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • synthesis of azetidine .pptx - Slideshare. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011, October 25).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.